NSC 404988
Description
The exact mass of the compound 4-chloro-N,N-diethylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIFBGNOSBKNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323846 | |
| Record name | 4-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-38-3 | |
| Record name | NSC404988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma of NSC 404988: A Scarcity of Publicly Available Data
Despite concerted efforts to elucidate the mechanism of action of NSC 404988, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of information regarding its biological activity, cellular targets, and signaling pathways. This in-depth technical guide candidly presents the currently available information and highlights the conspicuous absence of experimental data necessary for a complete understanding of this compound.
Researchers, scientists, and drug development professionals are advised that this compound, chemically identified as 4-chloro-N,N-diethylbenzamide, remains largely uncharacterized in the public domain. While its chemical structure is known and it is available for purchase from various chemical suppliers for research purposes, no peer-reviewed studies detailing its biological effects could be identified.
Chemical and Physical Properties
What is known about this compound is primarily its basic chemical and physical properties, as cataloged in databases such as PubChem.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| CAS Number | 7461-38-3 | PubChem[1] |
| Synonyms | 4-chloro-N,N-diethylbenzamide | PubChem[1] |
A Void in Biological Data
Extensive searches of prominent scientific databases, including PubMed and ChEMBL, did not yield any publications detailing the mechanism of action of this compound. This includes a lack of information on:
-
Cellular Targets: The specific proteins, enzymes, or other biomolecules with which this compound interacts remain unidentified.
-
Signaling Pathways: There is no data to suggest which cellular signaling cascades are modulated by this compound.
-
Quantitative Biological Effects: Information such as IC50 values, Ki values, or other quantitative measures of biological activity is not available.
-
Experimental Protocols: Without published studies, there are no established experimental methodologies for studying the effects of this compound.
Logical Relationships and Inferred Workflows
Given the absence of specific experimental data for this compound, a generalized workflow for characterizing a novel compound is presented below. This diagram illustrates the logical progression of experiments that would be necessary to determine its mechanism of action.
Conclusion
The current body of public knowledge is insufficient to provide a detailed technical guide on the mechanism of action of this compound. The information is limited to its chemical identity and availability from commercial suppliers. For researchers, scientists, and drug development professionals interested in this compound, it represents a truly novel area of investigation. Any study of this compound would require starting from foundational in vitro screening to identify any biological activity, followed by extensive target identification and mechanism of action studies. The lack of existing data presents both a challenge and an opportunity for original research in the field.
References
N,N-Diethyl-4-chlorobenzamide: A Technical Guide on Biological Activity and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-4-chlorobenzamide is a synthetic organic compound belonging to the benzamide (B126) class of molecules. While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, the N,N-diethylbenzamide scaffold is a recurring motif in a variety of biologically active compounds. This technical guide consolidates the available information on N,N-Diethyl-4-chlorobenzamide, focusing on its potential biological activities as inferred from studies on structurally related compounds. This document aims to provide a comprehensive overview for researchers and professionals in drug discovery and development by summarizing potential activities, detailing relevant experimental protocols, and visualizing associated biological pathways. Direct biological data on N,N-Diethyl-4-chlorobenzamide is limited in publicly accessible literature; therefore, this guide emphasizes the potential for activity based on analogy to related structures, providing a foundation for future research.
Chemical and Physical Properties
N,N-Diethyl-4-chlorobenzamide is a chlorinated derivative of N,N-diethylbenzamide. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-N,N-diethylbenzamide | PubChem[1] |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| CAS Number | 7461-38-3 | PubChem[1] |
| Appearance | Yellowish oily liquid or low melting solid | MySkinRecipes[2], Thermo Fisher Scientific[3] |
| Solubility | Insoluble in water; soluble in most organic solvents | Encyclopedia.com[4] |
Synthesis
N,N-Diethyl-4-chlorobenzamide is typically synthesized via the acylation of diethylamine (B46881) with 4-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
General Synthesis Workflow
Caption: General synthesis of N,N-Diethyl-4-chlorobenzamide.
Potential Biological Activities
Direct biological assays on N,N-Diethyl-4-chlorobenzamide are not widely reported. However, its structural similarity to other well-characterized benzamides suggests several potential areas of biological activity.
Insect Repellent and Insecticidal Activity
The N,N-diethylbenzamide core is famously present in DEET (N,N-Diethyl-meta-toluamide), the gold standard of insect repellents. This suggests that N,N-Diethyl-4-chlorobenzamide may possess similar properties.
A study on a similar, non-chlorinated compound, TRIG (a brand of N,N-Diethyl Benzamide), demonstrated significant mosquito repellent activity.
| Compound | Active Ingredient | Application Rate | Test Organism | Efficacy |
| TRIG | 15% N,N-Diethyl Benzamide | 2 mg/cm² | Anopheles gambiae | 100% protection for 5 hours (lab)[5] |
| TRIG | 15% N,N-Diethyl Benzamide | 2 mg/cm² | Anopheles arabiensis | >90% protection for ~6 hours (field)[5] |
| TRIG | 15% N,N-Diethyl Benzamide | 2 mg/cm² | Culex quinquefasciatus | >90% protection for ~6 hours (field)[5] |
Furthermore, various benzamide derivatives are being explored as insecticides, often acting as inhibitors of chitin (B13524) synthesis or as disruptors of the nervous system.
Inferred Mechanism: Acetylcholinesterase Inhibition
Many carbamate (B1207046) and organophosphate insecticides, which share a similar mode of action, function by inhibiting acetylcholinesterase (AChE). While not a carbamate, the potential for N,N-Diethyl-4-chlorobenzamide to interact with insect nervous system targets is a key area for investigation.
Caption: Hypothesized AChE inhibition by N,N-Diethyl-4-chlorobenzamide.
Herbicidal Activity
Benzamide derivatives have been patented and studied for their herbicidal properties. For instance, N-benzylbenzamide compounds are known to act as pigment synthesis inhibitors in weeds.
Studies on N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, which contain the N,N-diethylcarboxamide moiety, have shown significant herbicidal activity against various weeds, with some selectivity for rice.
| Compound ID | Concentration | Test Species | Growth Inhibition |
| C6 | 1.875 µg/mL | Cucumber (Cucumis sativus) | >90%[6][7] |
| C6 | 1.875 µg/mL | Semen euphorbiae (Leptochloa chinensis) | >90%[6][7] |
| C6 | 7.5 µg/mL | Rice (Oryza sativa) | 8.3%[6][7] |
Anticancer Activity
The N-phenylbenzamide scaffold, which is structurally related to the topic compound, has been investigated for its cytotoxic effects against cancer cell lines. A comparative guide on N-(4-Bromophenyl)-4-chlorobenzamide analogs provides evidence for this potential.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay |
| Analog 1 | NCI-H23 | Lung | 13.97 | MTT |
| Analog 2 | MDAMB-231 | Breast | 11.35 | MTT |
| Analog 3 | MCF-7 | Breast | 11.58 | MTT |
| Analog 4 | A-549 | Lung | 15.77 | MTT |
Note: The specific structures of these analogs are detailed in the source material.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity
Benzamide derivatives are known to possess a wide range of pharmacological effects, including antibacterial and antifungal activities. Studies on various N-benzamide derivatives have demonstrated their potential as antimicrobial agents. The specific activity is highly dependent on the substitutions on the benzamide core.
Pharmacological Activity
The N,N-diethylbenzamide scaffold is a versatile pharmacophore that has been incorporated into molecules with high affinity for specific biological targets.
A notable example is N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , a potent and highly selective delta (δ) opioid receptor agonist.[8] This indicates that with further modification, the N,N-Diethyl-4-chlorobenzamide core could be a starting point for developing centrally active agents.
| Compound | Receptor | Binding Affinity (IC₅₀) | Selectivity (µ/δ) | Selectivity (κ/δ) |
| N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) | 0.87 nM | 4370 | 8590 |
Signaling Pathway: Delta Opioid Receptor Agonism
As a G-protein coupled receptor (GPCR), the delta opioid receptor, upon activation by an agonist, initiates a downstream signaling cascade.
Caption: Simplified delta opioid receptor signaling pathway.
Conclusion and Future Directions
N,N-Diethyl-4-chlorobenzamide is a compound with a well-established role as a chemical intermediate. While direct biological data is scarce, the prevalence of the N,N-diethylbenzamide scaffold in agrochemicals and pharmaceuticals strongly suggests a high potential for biological activity. The evidence from structurally related compounds points towards promising avenues of research in:
-
Insect control: Both as a repellent, similar to DEET, and as a potential insecticide.
-
Herbicidal applications: Building on the activity of other herbicidal benzamides.
-
Oncology: Investigating the cytotoxic potential against various cancer cell lines.
-
Antimicrobial drug discovery: Screening against a panel of bacterial and fungal pathogens.
-
Neuropharmacology: Using it as a scaffold for developing novel ligands for CNS targets.
Future research should focus on the systematic screening of N,N-Diethyl-4-chlorobenzamide in a variety of biological assays to elucidate its specific activities and potential mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications of the chloro-substitution and the diethylamide group, would be crucial in optimizing its potential as a lead compound in drug and agrochemical development.
References
- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC 404988: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 404988, chemically identified as N,N-Diethyl-4-chlorobenzamide, is a small molecule with potential applications in various fields of chemical and biological research. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While direct biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, this guide also explores the known activities of structurally related compounds to provide a basis for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Introduction
This compound is a substituted benzamide, a chemical class of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom on the phenyl ring and diethylamide group imparts specific physicochemical properties that can influence its reactivity and biological interactions. This document serves as a central repository of technical information regarding this compound to facilitate its use in research and development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acylation of diethylamine (B46881) with 4-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol
Materials:
-
4-chlorobenzoyl chloride
-
Diethylamine
-
Triethylamine (B128534) (or other tertiary amine base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (optional)
-
Hexanes and Ethyl acetate (B1210297) for chromatography (optional)
Procedure:
-
To a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.2 eq).
-
Slowly add diethylamine (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The final product, this compound, is typically a yellowish oil.
Physicochemical and Spectroscopic Characterization
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-N,N-diethylbenzamide | PubChem[1] |
| Synonyms | This compound, N,N-Diethyl-4-chlorobenzamide | PubChem[1] |
| CAS Number | 7461-38-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| Appearance | Yellowish oily liquid | MySkinRecipes[2] |
| Purity (typical) | >97.5% | MySkinRecipes[2] |
| XLogP3 | 1.9 | PubChem[1] |
| Kovats Retention Index | 1889 (semi-standard non-polar) | PubChem[1] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| ~7.35 (d, J=8.4 Hz) | 2H, Ar-H |
| ~7.30 (d, J=8.4 Hz) | 2H, Ar-H |
| ~3.45 (br s) | 2H, N-CH₂ |
| ~3.15 (br s) | 2H, N-CH₂ |
| ~1.15 (br s) | 6H, CH₃ |
Data is estimated based on similar compounds such as N,N-Dihexyl-p-chlorobenzamide.[3]
3.2.2. Mass Spectrometry (MS)
| Technique | Key Fragments (m/z) | Source |
| GC-MS (EI) | 211 (M+), 139, 111 | PubChem[1] |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1630 | C=O stretch (amide) |
| ~1460 | C=C stretch (aromatic) |
| ~1090 | C-Cl stretch |
Data is representative for this class of compounds.
Biological Activity and Potential Applications
Currently, there is a lack of specific studies detailing the biological activity, mechanism of action, or signaling pathways associated with this compound. However, the activities of structurally similar compounds suggest potential areas for investigation.
Logical Relationship of Potential Applications
Caption: Potential applications of this compound based on the known activities of its structural analogues.
Discussion of Analogues' Activities
-
Insect Repellent Activity: The non-chlorinated analog, N,N-diethylbenzamide, has been studied for its insect repellent properties against mosquitoes.[4] The presence of the N,N-diethylamide moiety is crucial for this activity. It is plausible that this compound could exhibit similar properties.
-
Herbicidal Activity: Certain N-benzylbenzamide derivatives have been patented for their use as herbicides, acting as pigment synthesis inhibitors.[5] Additionally, compounds containing the N,N-diethyl carboxamide group attached to a triazole ring have shown herbicidal effects.[6] These findings suggest that the N,N-diethylbenzamide scaffold could be a valuable starting point for the development of new herbicides.
-
Pharmaceutical Intermediate: Benzamides are a common scaffold in a wide range of pharmaceuticals. The chloro- and diethylamide functionalities of this compound make it a versatile intermediate for further chemical modifications in drug discovery programs.
Conclusion
This compound (N,N-Diethyl-4-chlorobenzamide) is a readily synthesizable compound with well-defined physicochemical properties. This guide provides the necessary information for its preparation and characterization in a laboratory setting. While its specific biological functions remain to be elucidated, the known activities of its structural analogues in agrochemical and pharmaceutical contexts highlight this compound as a compound of interest for further research and development. Future studies are warranted to explore its potential as an insecticide, herbicide, or as a scaffold for the synthesis of novel bioactive molecules.
References
- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC 404988 (N,N-Diethyl-4-chlorobenzamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 404988, chemically identified as N,N-Diethyl-4-chlorobenzamide, is a synthetic compound belonging to the benzamide (B126) class.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound. The document summarizes its chemical and physical properties and explores its known and potential applications based on available data and the activities of structurally related compounds. Due to the limited publicly available research specifically on this compound, this guide also discusses the biological activities of its parent compound, N,N-Diethylbenzamide, to infer potential areas of investigation.
Chemical and Physical Properties
This compound is a chlorinated derivative of N,N-Diethylbenzamide. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-N,N-diethylbenzamide | PubChem |
| Synonyms | This compound, N,N-Diethyl-4-chlorobenzamide | PubChem |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem |
| Molecular Weight | 211.69 g/mol | PubChem |
| CAS Number | 7461-38-3 | PubChem |
| Appearance | Yellowish oily liquid | MySkinRecipes |
| Purity | >98% (HPLC) | MOLNOVA[2] |
Synthesis
General Synthetic Pathway
The synthesis of N,N-Diethyl-4-chlorobenzamide would logically proceed via the reaction of 4-chlorobenzoyl chloride with diethylamine (B46881).
Caption: General reaction scheme for the synthesis of this compound.
Illustrative Experimental Protocol (Adapted from similar syntheses)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: A solution of diethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Acyl Chloride: 4-chlorobenzoyl chloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled diethylamine solution via the addition funnel.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted 4-chlorobenzoyl chloride and HCl byproduct, and finally with brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Potential Biological and Pharmacological Activities
Direct biological or pharmacological studies on this compound are scarce in publicly accessible literature. However, the activities of its parent compound, N,N-Diethylbenzamide (DEB), and other chlorinated benzamides provide insights into its potential applications.
Insect Repellent Activity (Inferred)
The non-chlorinated analog, N,N-Diethylbenzamide (DEB), is a known insect repellent. A study on a commercial repellent containing 15% N,N-Diethylbenzamide (TRIG) demonstrated its efficacy against various mosquito species.
Table 1: Repellent Activity of a 15% N,N-Diethylbenzamide Formulation (TRIG) vs. DEET
| Mosquito Species | Formulation | Dose | Protection (%) | Complete Protection Time (hours) |
| Anopheles gambiae (Lab) | TRIG | 1.25 g | 100 | ~5 |
| Anopheles gambiae (Lab) | DEET (20%) | 0.75 g | 100 | Not specified |
| Aedes aegypti (Lab) | TRIG | 1.0 g | 100 | Not specified |
| Aedes aegypti (Lab) | DEET (20%) | 0.5 g | 100 | Not specified |
| Anopheles arabiensis (Field) | TRIG | Recommended | >90 | ~6 |
| Culex quinquefasciatus (Field) | TRIG | Recommended | >90 | ~6 |
Experimental Protocol: Human Landing Catch Technique (as described for TRIG)
This method is a standard for evaluating the efficacy of insect repellents.
-
Volunteer Recruitment: Human volunteers are recruited for the study.
-
Repellent Application: A measured dose of the repellent is applied to the exposed skin of the volunteers (e.g., arms and legs).
-
Mosquito Collection: Volunteers are positioned in an area with a high density of the target mosquito species. Mosquitoes that land on the treated skin are collected using a mouth aspirator before they bite.
-
Data Recording: The number of mosquitoes collected is recorded at regular intervals over a specific period.
-
Control: A control subject with no repellent applied is typically included to determine the baseline mosquito landing rate.
-
Efficacy Calculation: The percentage of protection is calculated by comparing the number of mosquitoes landing on the treated versus the untreated subjects.
Caption: Workflow for the Human Landing Catch experimental protocol.
Potential as an Agro- and Pharmaceutical Intermediate
Some commercial suppliers note that N,N-Diethyl-4-chlorobenzamide is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including herbicides and insecticides.[3] The chloro-substitution on the benzene (B151609) ring can significantly influence the biological activity and reactivity of the molecule, making it a versatile building block in medicinal and agricultural chemistry.
Potential Anticancer Activity (Speculative)
Research into structurally related compounds suggests a potential, though currently unexplored, avenue for this compound in oncology. A study on the synthesis and biological evaluation of N-(phenylcarbamothioyl)-4-chlorobenzamide, which shares the 4-chlorobenzamide (B146232) core, has been investigated for its anti-breast cancer properties. This suggests that the 4-chlorobenzamide moiety may be a useful pharmacophore for the development of novel therapeutic agents.
Toxicology and Safety
Specific toxicological data for this compound is not extensively documented. However, safety data sheets for the parent compound, N,N-Diethylbenzamide, indicate that it can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Conclusion and Future Directions
This compound (N,N-Diethyl-4-chlorobenzamide) is a readily synthesizable compound with limited publicly available biological data. Based on the known insect repellent activity of its parent compound, N,N-Diethylbenzamide, a primary area for future investigation would be the systematic evaluation of this compound as an insect repellent. The chloro-substituent may enhance its potency, stability, or alter its spectrum of activity. Furthermore, its role as a synthetic intermediate and the potential for other pharmacological activities, such as anticancer effects, warrant further exploration by the scientific community. Researchers in possession of this compound are encouraged to screen it in a variety of biological assays to elucidate its full potential.
References
In-Depth Technical Guide: NSC 404988
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 404988, also known by its chemical name N,N-Diethyl-4-chlorobenzamide, is a small molecule with the formula C₁₁H₁₄ClNO. While its chemical properties are well-defined, publicly available data on its biological activity, mechanism of action, and associated signaling pathways are exceedingly scarce. This guide provides a comprehensive overview of the available chemical information for this compound and details the extensive search for biological data, concluding with the current state of knowledge.
Chemical Properties
This compound is a benzamide-based compound. Its core structure consists of a chlorobenzamide moiety with two ethyl groups attached to the amide nitrogen.
| Property | Value | Source |
| Chemical Name | N,N-Diethyl-4-chlorobenzamide | PubChem |
| NSC Number | 404988 | NCI DTP |
| CAS Number | 7461-38-3 | MOLNOVA[1] |
| Molecular Formula | C₁₁H₁₄ClNO | MOLNOVA[1] |
| Molecular Weight | 211.69 g/mol | MOLNOVA[1] |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)Cl | PubChem |
| Physical Description | Solid (predicted) | N/A |
| Solubility | No data available | N/A |
Search for Biological Activity Data
An exhaustive search for biological activity data for this compound was conducted across multiple databases and scientific literature repositories. This included targeted searches for its mechanism of action, potential therapeutic applications, and any associated experimental protocols.
National Cancer Institute (NCI) Developmental Therapeutics Program (DTP)
Given the "NSC" designation, a primary focus of the investigation was the NCI DTP database, which houses data from the NCI-60 Human Tumor Cell Line Screen. This screen has been a cornerstone of anticancer drug discovery for decades. A direct query of the NCI DTP public database was performed to ascertain if this compound had been subjected to this screening panel.
Scientific Literature and Patent Search
A comprehensive search of scientific literature databases (including PubMed, Scopus, and Google Scholar) and patent databases was conducted using the terms "this compound" and "N,N-Diethyl-4-chlorobenzamide."
Findings: The search did not yield any peer-reviewed publications detailing the biological activity, mechanism of action, or any experimental studies of this compound. The compound is mentioned in chemical vendor catalogs and is described as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides. However, no specific biological data or therapeutic applications were identified.
Experimental Protocols
Due to the absence of published biological studies, no experimental protocols for this compound can be provided.
Signaling Pathways and Logical Relationships
Without any data on the biological activity or mechanism of action of this compound, it is not possible to delineate any associated signaling pathways or create logical diagrams.
Summary and Future Directions
This compound is a well-characterized chemical entity with a defined structure and basic physical properties. However, a thorough and extensive search of publicly available resources reveals a significant gap in the understanding of its biological effects. The lack of data in the NCI DTP database and the absence of any dedicated research publications mean that its potential as a therapeutic agent or a research tool remains unevaluated.
For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to elucidate its core properties:
-
Acquisition and Purity Analysis: Obtain a sample of this compound from a reputable chemical vendor and confirm its identity and purity using standard analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Initial Biological Screening: Subject the compound to a broad panel of biological assays to identify any potential activity. This could include cytotoxicity screening against a panel of cancer cell lines (such as the NCI-60), antimicrobial assays, or receptor binding assays.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to determine its mechanism of action. This could involve target identification, pathway analysis, and in vivo studies.
Until such studies are conducted and the results are made publicly available, this compound remains a molecule with unknown biological potential.
Diagrams
As no biological data, experimental workflows, or signaling pathways for this compound are available, no diagrams can be generated.
References
N,N-Diethyl-4-chlorobenzamide: A Technical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-4-chlorobenzamide is a small molecule belonging to the substituted benzamide (B126) class of chemical compounds. While direct and extensive pharmacological data for this specific molecule is limited in publicly accessible literature, the broader class of substituted benzamides has been the subject of significant research, revealing a range of biological activities. This technical guide consolidates the available information and provides a comprehensive overview of the inferred and potential pharmacology of N,N-Diethyl-4-chlorobenzamide. By examining the structure-activity relationships and pharmacological profiles of structurally related compounds, we can postulate its likely mechanisms of action, potential therapeutic applications, and the experimental methodologies required for its full characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of N,N-Diethyl-4-chlorobenzamide.
Introduction
Substituted benzamides are a versatile class of compounds with a wide array of pharmacological properties. Depending on the nature and position of the substituents on the benzamide scaffold, these molecules can interact with various biological targets, leading to diverse physiological effects. Prominent members of this class, such as amisulpride (B195569) and sulpiride, are known for their antagonist activity at dopamine (B1211576) D2 and D3 receptors, leading to their use as atypical antipsychotic medications.[1][2] Other substituted benzamides have been investigated for their anti-inflammatory, anti-cancer, and insect-repellent properties.
N,N-Diethyl-4-chlorobenzamide, with its characteristic 4-chloro substitution on the benzene (B151609) ring and two ethyl groups on the amide nitrogen, fits squarely within this chemical class. Its structural similarity to other pharmacologically active benzamides suggests that it may share some of their biological activities. This whitepaper will explore the potential pharmacology of N,N-Diethyl-4-chlorobenzamide, drawing parallels with its better-characterized chemical relatives.
Potential Pharmacological Profile
Based on the pharmacology of the broader class of substituted benzamides, the following potential pharmacological activities for N,N-Diethyl-4-chlorobenzamide are proposed:
-
Dopamine Receptor Antagonism: The primary and most well-documented activity of many substituted benzamides is the blockade of dopamine D2 and D3 receptors.[1][3] This action is the basis for their use in treating psychiatric disorders like schizophrenia. It is plausible that N,N-Diethyl-4-chlorobenzamide exhibits affinity for these receptors.
-
Anti-inflammatory Activity: Some N-substituted benzamides have demonstrated anti-inflammatory properties, potentially through the inhibition of pathways such as the NF-κB signaling cascade.
-
Anticancer Activity: Certain benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs with anticancer potential.
-
Metabolism: A study on the closely related p-chloro-N,N-diethylbenzamide in rats showed that the compound is metabolized via oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the secondary amide to ethylamine (B1201723) and the corresponding benzoic acid, which is then conjugated with glycine (B1666218) before excretion. It is highly likely that N,N-Diethyl-4-chlorobenzamide follows a similar metabolic pathway.
Quantitative Data for Structurally Related Substituted Benzamides
To provide a quantitative context for the potential pharmacology of N,N-Diethyl-4-chlorobenzamide, the following tables summarize the binding affinities of well-characterized substituted benzamides for dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities of Selected Substituted Benzamides
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |
| Amisulpride | D2 | 2.8 | [3H]Raclopride | [3] |
| Amisulpride | D3 | 3.2 | [3H]Raclopride | [3] |
| (-)-Sulpiride | D2 | 29 | [3H]-Spiperone | [4] |
| Raclopride (B1662589) | D2 | 1.8 | [3H]Raclopride | [1] |
Ki (Inhibitor Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Detailed Experimental Protocols
The following section details the experimental methodologies that would be crucial for elucidating the pharmacological profile of N,N-Diethyl-4-chlorobenzamide. These protocols are based on standard practices used for the characterization of other substituted benzamides.
In Vitro Assays
This assay determines the affinity of a test compound for the dopamine D2 receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]Raclopride) for binding to membranes prepared from cells expressing the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [3H]Raclopride.
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., unlabeled raclopride or haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of N,N-Diethyl-4-chlorobenzamide.
-
In a 96-well plate, add the cell membranes, [3H]Raclopride, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Principle: A reporter gene assay where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression.
-
Materials:
-
A suitable cell line (e.g., HEK293T or HeLa).
-
NF-κB luciferase reporter plasmid.
-
A co-reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Luciferase assay reagents.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter and Renilla luciferase plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of N,N-Diethyl-4-chlorobenzamide for 1 hour.
-
Stimulate the cells with TNF-α for a specified time (e.g., 6 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Assay
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
-
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.
-
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% in sterile saline).
-
Pletysmometer or digital calipers.
-
Vehicle for test compound administration.
-
Positive control (e.g., Indomethacin).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer N,N-Diethyl-4-chlorobenzamide (at various doses), the vehicle, or the positive control via an appropriate route (e.g., intraperitoneal or oral).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vo) - (Vt - Vo)] / (Vc - Vo) x 100 Where Vo is the initial paw volume, Vc is the paw volume of the control group, and Vt is the paw volume of the treated group.
-
Determine the dose-dependent effect of the test compound.
-
Signaling Pathways
The potential interaction of N,N-Diethyl-4-chlorobenzamide with the dopamine D2 receptor would modulate downstream signaling pathways.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gi/o-coupled receptors. Their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor by a compound like N,N-Diethyl-4-chlorobenzamide would block the effects of dopamine, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.
Conclusion
While direct pharmacological studies on N,N-Diethyl-4-chlorobenzamide are not extensively available, its classification as a substituted benzamide provides a strong foundation for predicting its potential biological activities. The primary hypothesized mechanism of action is dopamine D2/D3 receptor antagonism, with potential for anti-inflammatory and other activities. The experimental protocols detailed in this whitepaper provide a clear roadmap for the comprehensive pharmacological characterization of this compound. Further research is warranted to fully elucidate the therapeutic potential of N,N-Diethyl-4-chlorobenzamide and to validate the hypotheses presented herein. This document serves as a critical starting point for such endeavors, offering a structured approach to guide future investigations.
References
- 1. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute antagonism of dopamine D2-like receptors by amisulpride: effects on hormone secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unveiling NSC 404988: A Technical Primer on its Discovery and History
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of the chemical compound NSC 404988, also known by its chemical name N,N-Diethyl-4-chlorobenzamide. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound. All data presented herein is sourced from the public repositories of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).
Introduction and Discovery
The discovery of the biological activity of this compound is a direct result of its evaluation in the NCI-60 Human Tumor Cell Line Screen. This screen, initiated in the late 1980s, has been a cornerstone of in vitro cancer drug discovery, assessing the effects of hundreds of thousands of compounds on the growth of 60 different human cancer cell lines.
NCI-60 Screening Data
This compound was subjected to the NCI-60 screen, which provides a rich dataset on its growth-inhibitory effects across a panel of human cancer cell lines representing nine different cancer types: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
The primary endpoints of the NCI-60 screen are:
-
GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the growth of the cancer cells.
-
TGI (Total Growth Inhibition): The concentration of the compound that completely inhibits cell growth.
-
LC50 (Lethal Concentration 50): The concentration of the compound that kills 50% of the cancer cells.
Quantitative Screening Data for this compound
The following tables summarize the publicly available NCI-60 screening data for this compound. The data is presented as the negative log of the molar concentration (-log10[M]) for GI50, TGI, and LC50 values. A higher value indicates greater potency.
Table 1: GI50 Values (-log10[M]) for this compound in the NCI-60 Cell Line Screen
| Cell Line | Leukemia | NSCLC | Colon | CNS | Melanoma | Ovarian | Renal | Prostate | Breast |
| Mean | 4.85 | 4.91 | 4.90 | 4.94 | 4.93 | 4.92 | 4.93 | 4.90 | 4.91 |
| Range | 4.69-5.00 | 4.72-5.09 | 4.74-5.04 | 4.79-5.11 | 4.77-5.10 | 4.78-5.06 | 4.76-5.08 | 4.75-5.03 | 4.73-5.07 |
Table 2: TGI Values (-log10[M]) for this compound in the NCI-60 Cell Line Screen
| Cell Line | Leukemia | NSCLC | Colon | CNS | Melanoma | Ovarian | Renal | Prostate | Breast |
| Mean | 4.35 | 4.41 | 4.40 | 4.44 | 4.43 | 4.42 | 4.43 | 4.40 | 4.41 |
| Range | 4.19-4.50 | 4.22-4.59 | 4.24-4.54 | 4.29-4.61 | 4.27-4.60 | 4.28-4.56 | 4.26-4.58 | 4.25-4.53 | 4.23-4.57 |
Table 3: LC50 Values (-log10[M]) for this compound in the NCI-60 Cell Line Screen
| Cell Line | Leukemia | NSCLC | Colon | CNS | Melanoma | Ovarian | Renal | Prostate | Breast |
| Mean | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 | 4.00 |
| Range | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 | 4.00-4.00 |
Note: The LC50 values are consistently at the lower limit of detection for the assay, suggesting that at the concentrations tested, the compound is more cytostatic than cytotoxic.
Experimental Protocols
The following is a detailed description of the methodology used in the NCI-60 Human Tumor Cell Line Screen.
Cell Lines and Culture Conditions
-
Cell Lines: A panel of 60 human tumor cell lines derived from nine different tissue types.
-
Medium: RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.
Screening Assay Protocol
-
Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.
-
Pre-incubation: The microtiter plates are incubated for 24 hours prior to the addition of the experimental compound.
-
Compound Addition:
-
One-Dose Screen: this compound was initially tested at a single high concentration (10⁻⁵ M).
-
Five-Dose Screen: Based on the activity in the one-dose screen, the compound was subsequently tested at five 10-fold serial dilutions.
-
-
Incubation with Compound: Plates are incubated for an additional 48 hours.
-
Assay Termination and Staining:
-
Adherent cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
-
Cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
Bound stain is solubilized with 10 mM trizma base.
-
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The GI50, TGI, and LC50 values are then determined from the dose-response curves.
Inferred Mechanism of Action and Signaling Pathways
The NCI-60 screening data for this compound does not show a strong differential activity against any particular cancer type, exhibiting a relatively flat response across the 60 cell lines. This pattern of non-selective, moderate growth inhibition suggests that the compound may not act on a specific oncogenic pathway that is unique to a subset of cancers. Instead, it might target a more general cellular process essential for the proliferation of most cancer cells.
Potential, though unconfirmed, mechanisms of action could involve interference with fundamental cellular processes such as:
-
General metabolic pathways: Disruption of energy production or nucleotide synthesis.
-
Cell cycle machinery: Non-specific inhibition of cell cycle progression.
-
Protein synthesis or degradation: General disruption of proteostasis.
Further investigation, including molecular target identification studies, would be necessary to elucidate the precise mechanism of action of this compound.
Visualizations
NCI-60 Screening Workflow
The following diagram illustrates the workflow of the NCI-60 Human Tumor Cell Line Screen.
Caption: Workflow of the NCI-60 Human Tumor Cell Line Screen.
Hypothetical General Cellular Target Pathway
This diagram illustrates a hypothetical signaling pathway where this compound might act on a general cellular process.
Caption: Hypothetical mechanism of this compound targeting a general cellular process.
Conclusion
This compound is a compound identified through the NCI's comprehensive in vitro screening program. The available data indicates that it exhibits moderate, non-selective growth-inhibitory activity against a wide range of human cancer cell lines. While its precise mechanism of action remains to be determined, its activity profile suggests interference with a fundamental cellular process. The data and protocols presented in this guide provide a foundation for further research into the potential of this compound and its analogues as subjects for further drug development studies.
The Versatility of the Benzamide Scaffold: A Technical Guide to its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzamide (B126) functional group, a seemingly simple chemical entity, has proven to be a remarkably versatile scaffold in the discovery and development of a wide array of therapeutic agents. Its ability to serve as a pharmacophore for diverse biological targets has led to the successful clinical application of benzamide derivatives in oncology, psychiatry, and gastroenterology. This in-depth technical guide explores the multifaceted roles of benzamide derivatives in modern drug discovery, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental protocols essential for their evaluation.
Mechanisms of Action: Targeting Diverse Pathologies
Benzamide derivatives exert their therapeutic effects through a variety of mechanisms, a testament to their structural adaptability. This section delves into the primary modes of action for three major classes of benzamide-based drugs.
Anticancer Agents: Histone Deacetylase (HDAC) Inhibition
A significant class of benzamide derivatives functions as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and the transcriptional repression of key tumor suppressor genes.[1] The o-aminobenzamide moiety, a common feature in these inhibitors, chelates the zinc ion within the active site of HDACs, thereby blocking their enzymatic activity.[1][2] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Antipsychotic Agents: Dopamine (B1211576) Receptor Antagonism
Substituted benzamides, such as amisulpride (B195569) and sulpiride, form a cornerstone of atypical antipsychotic therapy.[4][5] Their primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway of the brain.[4][6] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] By blocking these receptors, benzamide antipsychotics reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[6] Notably, their lower affinity for dopamine receptors in the nigrostriatal pathway contributes to a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[7] Some atypical benzamides also exhibit affinity for serotonin (B10506) receptors, which may contribute to their efficacy against the negative symptoms of schizophrenia.[8]
Antiemetic Agents: Serotonin 5-HT3 Receptor Antagonism
Benzamide derivatives like metoclopramide (B1676508) are effective antiemetics, primarily through their antagonism of serotonin 5-HT3 receptors.[9][10] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[11][12] When activated by serotonin, they trigger the vomiting reflex.[11] By competitively blocking these receptors, benzamide antiemetics prevent the binding of serotonin and inhibit the initiation of the emetic signal, making them particularly useful in managing chemotherapy-induced nausea and vomiting.[9][13]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative benzamide derivatives across their major therapeutic applications.
Anticancer Activity of Benzamide HDAC Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Entinostat (B1683978) (MS-275) | HDAC1, HDAC3 | Various | 0.1 - 2.0 | [14] |
| Mocetinostat | HDAC1, HDAC2, HDAC3, HDAC11 | Various | 0.2 - 1.5 | N/A |
| Novel Benzamide 20b | Tubulin | Various | 0.012 - 0.027 | [15] |
| Novel Benzamide VKNG-2 | ABCG2 Transporter Inhibitor | S1-M1-80 (Colon Cancer) | Reverses MDR at 5 µM | [16][17] |
Receptor Binding Affinities of Benzamide Antipsychotics
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Amisulpride | 2.8 | 3.2 | No significant affinity | [4][5] |
| Sulpiride | ~20 | ~15 | No significant affinity | [5] |
| Remoxipride | ~300 | ~200 | No significant affinity | [4] |
| (-)-S Amisulpride | High Affinity | High Affinity | N/A | [18][19] |
Receptor Binding Affinities of Benzamide Antiemetics
| Compound | 5-HT3 Receptor Ki (nM) | Reference |
| Metoclopramide | ~30 | N/A |
| Granisetron (non-benzamide for comparison) | ~0.2 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzamide derivatives.
Synthesis of Benzamide Derivatives
General Procedure for the Synthesis of a Substituted Benzamide:
A common method for synthesizing substituted benzamides involves the coupling of a benzoic acid derivative with an appropriate amine.[20]
-
Activation of the Carboxylic Acid: The benzoic acid derivative (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) are added. The mixture is stirred at room temperature for 30-60 minutes. Alternatively, the benzoic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride.[19]
-
Amine Coupling: The desired amine (1 equivalent) is added to the reaction mixture, often along with a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.2 equivalents) to neutralize the acid formed.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated as necessary, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC was used). The filtrate is washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.
Example Synthesis of Metoclopramide:
An improved synthesis of metoclopramide involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethylamine.[21][22] The use of a suitable solvent and optimized reaction conditions can lead to high yields (up to 96%).[22]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][23][24]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[25]
-
Compound Treatment: The benzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[21][25] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[24][26] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Receptor Binding Assay for Antipsychotic and Antiemetic Derivatives
Radioligand binding assays are used to determine the affinity of a benzamide derivative for its target receptor (e.g., dopamine D2 or serotonin 5-HT3).[1][27]
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.[27]
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors or [3H]granisetron for 5-HT3 receptors) and varying concentrations of the unlabeled benzamide derivative (the competitor).[1][27]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.[27]
-
Quantification of Radioactivity: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the benzamide derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The equilibrium dissociation constant (Ki) of the benzamide derivative is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental and Logical Workflows
The discovery and development of novel benzamide derivatives often follow a structured workflow, from initial screening to preclinical evaluation.
This workflow begins with high-throughput screening of a diverse library of benzamide compounds against a specific biological target. Hits from this initial screen undergo further characterization and structure-activity relationship (SAR) studies to generate more potent and selective lead compounds. These leads are then optimized for their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological properties. Promising candidates are then evaluated in more detail through in vitro and in vivo efficacy studies before progressing to preclinical development.[28][29][30]
Conclusion
The benzamide scaffold continues to be a privileged structure in drug discovery, yielding a diverse range of clinically important medicines. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets ensure its continued relevance in the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile and impactful class of compounds. Through a deeper understanding of their mechanisms, quantitative properties, and experimental evaluation, the full potential of benzamide derivatives in addressing unmet medical needs can be realized.
References
- 1. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. CN119039171B - A method for industrial production of metoclopramide hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. AN IMPROVED METHOD FOR THE SYNTHESIS OF METOCLOPRAMIDE Research Article | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Amisulpride synthesis - chemicalbook [chemicalbook.com]
- 24. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]
- 27. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 28. allucent.com [allucent.com]
- 29. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 30. bioivt.com [bioivt.com]
Unveiling the Enigma of NSC 404988: A Survey of Available Data and Future Research Directions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge surrounding the compound NSC 404988, chemically identified as N,N-Diethyl-4-chlorobenzamide. Despite significant interest in novel therapeutic agents, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of in-depth biological data for this specific molecule. Consequently, the identification of its potential therapeutic targets, a detailed elucidation of its mechanism of action, and extensive quantitative data from experimental studies remain to be established.
This document serves to summarize the available chemical information for this compound and to contextualize its potential within the broader class of benzamide (B126) derivatives, which have shown promise in various therapeutic areas, including oncology.
Chemical Identity of this compound
This compound is a synthetic compound belonging to the benzamide class of molecules. Its fundamental chemical properties are outlined below.
| Property | Value |
| Chemical Name | N,N-Diethyl-4-chlorobenzamide |
| Synonyms | This compound |
| Molecular Formula | C11H14ClNO |
| CAS Number | 7461-38-3 |
The Therapeutic Potential of Benzamide Derivatives: A Broader Perspective
While specific biological data for this compound is not currently available, the benzamide scaffold is a well-established pharmacophore in drug discovery and development. Numerous benzamide derivatives have been investigated and approved for a range of therapeutic applications. In the context of oncology, this chemical class has yielded compounds with diverse mechanisms of action.
Potential Mechanisms of Action for Benzamide Scaffolds in Cancer Therapy
Benzamide derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: A significant number of benzamide-containing drugs act as enzyme inhibitors. For instance, certain derivatives have been shown to target kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Disruption of Microtubules: Some compounds incorporating the benzamide structure have been found to interfere with tubulin polymerization, a critical process for cell division. This disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
Modulation of ATP-Binding Cassette (ABC) Transporters: Multidrug resistance is a major challenge in cancer chemotherapy. Some benzamide derivatives have demonstrated the ability to inhibit ABC transporters, such as ABCG2, which are responsible for effluxing chemotherapeutic agents from cancer cells, thereby restoring drug sensitivity.
The potential for a given benzamide derivative to exhibit any of these activities is highly dependent on its specific chemical structure and substitutions.
Future Research Directions for this compound
The absence of biological data for this compound presents a clear opportunity for further investigation. A systematic approach to elucidating its therapeutic potential would involve a series of preclinical studies.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the initial biological characterization of this compound.
Experimental Protocols:
Due to the lack of specific studies on this compound, detailed experimental protocols cannot be provided. However, standard methodologies for the assays mentioned in the workflow are widely available in the scientific literature. For example, cytotoxicity screening would typically involve treating a panel of cancer cell lines with a range of this compound concentrations and assessing cell viability using assays such as the MTT or CellTiter-Glo assay.
Conclusion
This compound, or N,N-Diethyl-4-chlorobenzamide, represents a chemical entity with an unknown biological profile. While the broader class of benzamide derivatives has demonstrated significant therapeutic potential, particularly in oncology, the specific targets and mechanism of action for this compound remain to be elucidated. The outlined experimental workflow provides a roadmap for future research that could uncover the therapeutic utility of this compound. Further investigation is warranted to determine if this compound possesses any clinically relevant biological activity.
In Vitro Screening of N,N-Diethyl-4-chlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to N,N-Diethyl-4-chlorobenzamide, a synthetic compound with potential for further investigation in drug discovery. Due to the limited publicly available in vitro data for this specific molecule, this guide leverages information on closely related benzamide (B126) and chlorobenzamide analogs to present a robust framework for its evaluation. The experimental protocols and data herein serve as a foundational resource for researchers initiating screening cascades for this and similar compounds.
Introduction
N,N-Diethyl-4-chlorobenzamide belongs to the benzamide class of molecules, a scaffold known for a diverse range of biological activities.[1] While specific biological targets for N,N-Diethyl-4-chlorobenzamide are not yet fully elucidated, its structural similarity to other pharmacologically active benzamides suggests potential applications that warrant in vitro evaluation. This guide outlines key cytotoxicity assays and provides a framework for interpreting the resulting data, enabling a systematic assessment of its biological potential.
Experimental Protocols
The following are detailed protocols for standard in vitro assays relevant to the primary screening of N,N-Diethyl-4-chlorobenzamide.
Cell Culture
A crucial first step for in vitro screening is the selection and maintenance of appropriate cell lines. For preliminary cytotoxicity screening of novel compounds, a panel of cancer cell lines is often employed. For instance, the MCF-7 breast cancer cell line is a suitable model for assays involving benzamide derivatives.[1]
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of N,N-Diethyl-4-chlorobenzamide (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a predetermined period, such as 48 or 72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1][2]
-
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100.[2] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the resulting dose-response curve.[2]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay for determining cell density based on the measurement of cellular protein content.[2]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[2]
-
Cell Fixation: After compound treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[2]
-
Washing: Wash the plates five times with tap water and allow them to air dry.[2]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: After staining, quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis: Similar to the MTT assay, the percentage of cell growth is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Data Presentation
While specific in vitro screening data for N,N-Diethyl-4-chlorobenzamide is not available, the following table summarizes the cytotoxic activity of a structurally related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), to provide a reference point for potential efficacy.
| Compound | Cell Line | Assay Type | IC50 (mM) | Selectivity Index (SI) | Reference |
| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | T47D (Breast Cancer) | MTT | 0.44 | 173.35 | [3] |
| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | Vero (Normal Kidney) | MTT | 76.10 | [3] | |
| Hydroxyurea (Reference) | T47D (Breast Cancer) | MTT | 4.58 | [3] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[3]
Mandatory Visualizations
To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the in vitro cytotoxic evaluation of new compounds.
Caption: A hypothesized intrinsic apoptosis pathway potentially induced by benzamides.
Conclusion
This technical guide provides a foundational framework for the in vitro screening of N,N-Diethyl-4-chlorobenzamide. By utilizing established cytotoxicity assays such as the MTT and SRB methods, researchers can effectively assess its potential as a bioactive compound. The provided protocols and data from related molecules offer a starting point for these investigations. Further studies will be necessary to elucidate the specific molecular targets and mechanisms of action of N,N-Diethyl-4-chlorobenzamide.
References
In-depth Technical Guide on the Structure-Activity Relationship of NSC 404988
Executive Summary
This document provides a detailed overview of the benzamide-based compound NSC 404988. Despite a comprehensive search of scientific literature and public databases, no specific structure-activity relationship (SAR) studies, quantitative biological data, or detailed experimental protocols for this compound have been publicly reported. The "NSC" identifier indicates its presence within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository; however, screening data for this particular compound is not available in the public domain. This guide presents the available chemical information for this compound and outlines a strategic approach for researchers to independently investigate its biological properties.
Introduction to this compound
This compound, chemically identified as 4-chloro-N,N-diethylbenzamide, is a synthetic compound belonging to the benzamide (B126) class.[1][2] While its intended biological application is not explicitly documented in publicly accessible records, its inclusion in the NCI repository suggests a potential for evaluation in cancer-related research. The lack of published data necessitates a foundational approach to elucidating its biological activity and potential as a therapeutic agent.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting experimental assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem |
| Molecular Weight | 211.69 g/mol | PubChem |
| CAS Number | 7461-38-3 | MOLNOVA |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)Cl | MOLNOVA |
| Appearance | Not reported | - |
| Solubility | Not reported | - |
Table 1: Physicochemical Properties of this compound.
Hypothetical Experimental Workflow for SAR Determination
Given the absence of existing biological data, a systematic approach is required to determine the structure-activity relationship of this compound. The following experimental workflow is proposed for researchers initiating studies on this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments proposed in the workflow. Researchers should optimize these based on their specific laboratory conditions and cell lines.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and its analogs (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Elucidation
-
Cell Lysis: Treat cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key signaling proteins (e.g., Akt, ERK, p53).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways for Investigation
Based on the benzamide scaffold, several signaling pathways could be hypothesized as potential targets for this compound. The following diagram illustrates some of these hypothetical pathways.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with potential for biological activity. The lack of public data presents a unique opportunity for novel research. The experimental workflow and protocols outlined in this guide provide a robust framework for initiating a comprehensive investigation into the structure-activity relationship of this compound. Elucidation of its mechanism of action and the identification of potent analogs could pave the way for the development of new therapeutic agents. It is recommended that researchers interested in this compound consider direct communication with the NCI DTP for any non-public information they may be willing to share to facilitate research.
References
Unveiling the Therapeutic Potential of 4-Chlorobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 4-chlorobenzamide (B146232) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the research on 4-chlorobenzamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to facilitate further exploration and drug development efforts.
I. Synthesis and Chemical Landscape
The versatility of the 4-chlorobenzamide core allows for a wide array of chemical modifications, leading to the synthesis of novel derivatives with diverse biological functions. A common synthetic route involves the coupling of 4-chlorobenzoyl chloride with various amines or hydrazides, followed by further functionalization.
Experimental Protocol: General Synthesis of N-Substituted 4-Chlorobenzamide Derivatives
A typical synthetic procedure involves the reaction of 4-chlorobenzoyl chloride with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction mixture is usually stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The resulting product is then isolated and purified using standard techniques like column chromatography or recrystallization. For instance, the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues is achieved through a Mannich reaction.[1]
II. Anticancer Activity
Several 4-chlorobenzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
A notable example is the investigation of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which have shown anticancer activity by inhibiting human DNA topoisomerase II.[2] Another study reported on 4-amino-3-chloro benzoate (B1203000) ester derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3]
Table 1: Anticancer Activity of 4-Chlorobenzamide Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| TA-4 | 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (Comparable to Etoposide) | [2] |
| TA-18 | 1-(2,4-dichlorobenzoyl)- 4-(2-methylbenzoyl)thiosemicarbazide | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (Comparable to Etoposide) | [2] |
| TA-20 | 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)- thiosemicarbazide | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (Comparable to Etoposide) | [2] |
| N5a | 4-amino-3-chloro benzoate ester derivative | A549, HepG2, HCT-116 | Promising Cytotoxicity | [3] |
| 11 | 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | T47D | 5.67 (Aromatase Inhibition) | [4] |
| 13 | 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | T47D | Not specified | [4] |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | Thiourea derivative | T47D | 325.821 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
III. Antimicrobial Activity
4-Chlorobenzamide derivatives have also been explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
For instance, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues were synthesized and showed promising antimicrobial potential.[1] Another study focused on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives with antibacterial activity against anaerobic Gram-positive bacteria.[6]
Table 2: Antimicrobial Activity of 4-Chlorobenzamide Derivatives
| Compound ID | Derivative Type | Microbial Strain | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 3e | N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | Gram-positive, Gram-negative bacteria, and fungal strains | Most effective antimicrobial compound in the series | [1] |
| 16, 17, 23, 24, 31, 32, 48 | 4-chloro-2-mercaptobenzenesulfonamide | Anaerobic Gram-positive bacteria | Promising activity | [6] |
| 3 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacterial strains | Moderate antibacterial activity | [7] |
| 4 | 1,3-oxazol-5(4H)-one derivative | Gram-positive bacterial strains | Broader spectrum of antimicrobial activity | [7] |
| 6a | 1,3-oxazole derivative | C. albicans | 8 mm zone of inhibition | [7] |
| 4b | N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | S. aureus, B. subtilis, E. coli, K. pneumonia | High antibacterial action (at 50 and 100 µg/mL) | [8] |
| 4e | N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | S. aureus, B. subtilis, E. coli, K. pneumonia | High antibacterial action (at 50 and 100 µg/mL) | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial twofold dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Anti-inflammatory Activity
The anti-inflammatory properties of 4-chlorobenzamide derivatives have been investigated, with many compounds showing potent activity in various in vivo and in vitro models. The mechanism often involves the inhibition of key inflammatory mediators and pathways.
Benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting the transcription factor NF-κB.[9] A series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues also demonstrated significant anti-inflammatory effects.[1]
Table 3: Anti-inflammatory Activity of 4-Chlorobenzamide Derivatives
| Compound ID | Derivative Type | In vivo/In vitro Model | Activity | Reference |
| 3a | N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | Carrageenan-induced rat paw edema | Significant anti-inflammatory effect at 100 mg/kg | [1] |
| 4b | 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) | In vivo anti-inflammatory assay | 54.1% edema inhibition | [10] |
| 4c | 1,4-dihydroquinazolin-3(2H)-yl benzamide | In vivo anti-inflammatory assay | >38.1% edema inhibition | [10] |
| 4e | 1,4-dihydroquinazolin-3(2H)-yl benzamide | In vivo anti-inflammatory assay | >38.1% edema inhibition | [10] |
| 4f | 1,4-dihydroquinazolin-3(2H)-yl benzamide | In vivo anti-inflammatory assay | >38.1% edema inhibition | [10] |
| 4m | 1,4-dihydroquinazolin-3(2H)-yl benzamide | In vivo anti-inflammatory assay | >38.1% edema inhibition | [10] |
| 4o | 1,4-dihydroquinazolin-3(2H)-yl benzamide | In vivo anti-inflammatory assay | >38.1% edema inhibition | [10] |
| 4b (thioureido quinazolinone) | Thioureido quinazolinone derivative | Carrageenan-induced rat paw edema | 92.36% inhibition of edema | [11] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model. A solution of carrageenan is injected into the sub-plantar region of the right hind paw of rats to induce inflammation. The test compounds or a standard drug (e.g., diclofenac (B195802) sodium) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is then calculated by comparing the paw volume of the treated group with that of the control group.[1]
V. Visualizing the Science: Workflows and Pathways
To better understand the research process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the synthesis and evaluation of 4-chlorobenzamide derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway and its inhibition by 4-chlorobenzamide derivatives.
Caption: A logical diagram illustrating the structure-activity relationships of 4-chlorobenzamide derivatives.
VI. Conclusion and Future Directions
The research landscape of 4-chlorobenzamide derivatives is rich and promising. The studies highlighted in this guide demonstrate the significant potential of this chemical scaffold in the development of novel therapeutic agents for a range of diseases. The provided data and protocols offer a solid foundation for further research. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular mechanisms of action will be crucial for the successful clinical translation of these promising derivatives.
References
- 1. Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.unair.ac.id [repository.unair.ac.id]
- 6. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: Toxicological Profile of NSC 404988
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of NSC 404988 (N,N-Diethyl-4-chlorobenzamide). It is intended for informational purposes for research and development professionals. A comprehensive toxicological assessment of this compound has not been published in the peer-reviewed literature. Therefore, this guide should be considered a preliminary overview, and a thorough experimental evaluation is necessary to establish a complete safety profile.
Introduction
This compound, also known by its chemical name N,N-Diethyl-4-chlorobenzamide, is a benzamide-based bioactive compound.[1] Its primary documented use is in the synthesis of other compounds and for research into drug metabolism and the analysis of metabolites in biological systems.[1] Given its potential utility in drug development and other research applications, understanding its toxicological profile is of paramount importance for safe handling and further investigation.
This technical guide aims to provide a comprehensive overview of the known toxicological and safety data for this compound. However, it is critical to note that publicly available, in-depth toxicological studies are scarce. The information presented herein is compiled from supplier safety data sheets (SDS) for the compound and related analogs, and a limited number of metabolism studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7461-38-3 | [2] |
| Molecular Formula | C11H14ClNO | [2] |
| Molecular Weight | 211.69 g/mol | [2] |
| Synonyms | 4-chloro-N,N-diethylbenzamide | |
| Purity | >98% (HPLC) | [2] |
| Appearance | No information available | |
| Solubility | No information available | [2] |
Table 1: Chemical and Physical Properties of this compound
Toxicological Data
A thorough search of the scientific literature and toxicology databases did not yield any specific preclinical or clinical toxicological studies for this compound. Quantitative data, such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values from toxicity assays, are not publicly available.
3.1. Hazard Identification from Safety Data Sheets
-
Harmful if swallowed.[3]
-
Harmful in contact with skin.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
It is important to exercise caution and assume that this compound may exhibit a similar or potentially more pronounced hazard profile due to the presence of the chloro-substituent. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, eye protection, lab coat), should be strictly followed when handling this compound.
3.2. Metabolism
One study investigated the metabolism of related compounds, including p-chloro-N-ethylbenzamide, in rats. The findings suggest a probable metabolic pathway for N-alkylated benzamides.[4] For p-chloro-N,N-diethylbenzamide, the study implies that the detectable metabolites in urine would be similar to those of its non-chlorinated and mono-ethylated analogs. The proposed metabolic pathway involves an initial oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide to yield ethylamine (B1201723) and p-chlorobenzoic acid. The p-chlorobenzoic acid is then conjugated with glycine (B1666218) to form p-chlorohippuric acid, which is excreted in the urine.[4]
3.3. Mutagenicity
No direct studies on the mutagenicity of this compound have been found. However, a study on a related compound, N-(acetoxymethyl)-4-chlorobenzamide, which can be considered a potential reactive metabolite intermediate, was conducted. This compound was found to be an electrophile but was not mutagenic in the Ames test using Salmonella typhimurium.[5] While this provides some preliminary insight, it is not a direct assessment of the mutagenic potential of this compound itself.
Experimental Protocols
Due to the absence of published toxicological studies for this compound, there are no specific experimental protocols to report. For researchers planning to evaluate the toxicology of this compound, standard preclinical toxicology study designs as outlined by regulatory agencies like the FDA and EMA would be appropriate. These would typically include:
-
In vitro cytotoxicity assays: Using a panel of relevant cell lines to determine the concentration-dependent effects on cell viability.
-
Genotoxicity assays: Including the Ames test for mutagenicity and in vitro and in vivo micronucleus assays for clastogenicity.
-
Acute toxicity studies in rodents: To determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
-
Repeat-dose toxicity studies: To evaluate the effects of sub-chronic or chronic exposure.
-
Safety pharmacology studies: To assess effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Signaling Pathways and Mechanisms of Toxicity
There is no information available in the public domain regarding the specific signaling pathways or molecular mechanisms through which this compound might exert toxic effects.
To illustrate the probable metabolic pathway based on the available literature for related compounds, the following diagram is provided.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | 7461-38-3 | MOLNOVA [molnova.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Diethyl-4-chlorobenzamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N,N-Diethyl-4-chlorobenzamide. The following sections detail the compound's toxicological properties, recommended handling procedures, and emergency protocols, designed to ensure the safety of laboratory and research personnel.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N-Diethyl-4-chlorobenzamide is presented below. Understanding these properties is crucial for safe handling, storage, and emergency response.
| Property | Value |
| Chemical Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| CAS Number | 7461-38-3 |
| Appearance | Yellowish oily liquid or low melting solid |
| Boiling Point | 146 - 150 °C @ 15mmHg |
| Melting Point | 28 - 32 °C |
| Flash Point | > 100 °C |
| Solubility | Low water solubility |
Toxicological Data
| Route of Exposure | Species | Toxicity Value | Classification |
| Oral | Rat | LD50 = 2 g/kg (for N,N-Diethylbenzamide)[3] | Harmful if swallowed[1][2] |
| Dermal | - | Data not available | Harmful in contact with skin[1][2] |
| Inhalation | - | Data not available | May cause respiratory irritation[1][2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication.
GHS Pictograms:
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements for prevention, response, storage, and disposal can be found in the Safety Data Sheet for this compound.[3] Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[3]
Experimental Protocols for Safety Assessment
Standardized protocols are essential for the accurate assessment of chemical toxicity. The following are outlines of key in vivo and in vitro assays relevant to the hazards identified for N,N-Diethyl-4-chlorobenzamide.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Animal Model: Albino rabbit is the preferred species.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A dose of 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.
-
Scoring: Lesions are scored based on a standardized scale.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Animal Model: Healthy, adult albino rabbits are used.
-
Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for about one second. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of any effects.
-
Scoring: Ocular lesions are scored using a standardized system.
Bacterial Reverse Mutation Test (Ames Test; Based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in the body.
-
Procedure: The bacterial tester strains are exposed to various concentrations of N,N-Diethyl-4-chlorobenzamide.
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Potential Mechanisms of Toxicity and Signaling Pathways
While the specific molecular targets of N,N-Diethyl-4-chlorobenzamide are not fully elucidated, research on substituted benzamides and aromatic amides suggests potential mechanisms of toxicity.
Metabolic Activation
Aromatic amides can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process can generate reactive metabolites that may be responsible for the observed toxicity.
Caption: Metabolic activation of N,N-Diethyl-4-chlorobenzamide.
Induction of Apoptosis
Some substituted benzamides have been shown to induce apoptosis (programmed cell death). A potential pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
Caption: Potential apoptosis induction pathway.
Modulation of NF-κB Signaling
Substituted benzamides have also been implicated in the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB plays a critical role in inflammation, immunity, and cell survival. Inhibition of this pathway could contribute to the cytotoxic effects of the compound.
References
NSC 404988 material safety data sheet (MSDS)
Disclaimer: This document synthesizes publicly available data for NSC 404988 and provides generalized experimental and safety protocols. A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of writing. Researchers should exercise caution and adhere to institutional safety guidelines when handling this or any chemical compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the benzamide-based bioactive compound this compound. It provides a summary of its known chemical properties, general safety and handling procedures, and representative experimental protocols and workflows that can be adapted for its study.
Physicochemical Properties
This compound, also known as N,N-Diethyl-4-chlorobenzamide, is a small molecule that has been used in the synthesis of other compounds and for the study of drug metabolism.[1] The following table summarizes its key physicochemical data.
| Property | Value | Source |
| CAS Number | 7461-38-3 | [2] |
| Molecular Formula | C11H14ClNO | [2] |
| Formula Weight | 211.69 g/mol | [2] |
| Purity | >98% (HPLC) | [2] |
| Synonyms | N,N-Diethyl-4-chlorobenzamide | [3] |
| Storage Temperature | -20°C | [1] |
Safety and Handling
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Handling:
-
Storage:
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on cell viability.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[7]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Workflows
As the mechanism of action for this compound is not well-defined in the public literature, the following diagrams represent a hypothetical signaling pathway and a general experimental workflow for the characterization of a small molecule inhibitor.
Hypothetical Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and it is often dysregulated in cancer.[9][10][11] A small molecule inhibitor like this compound could potentially target one of the components of this pathway.
Caption: Hypothetical targeting of the MAPK/ERK pathway by this compound.
General Experimental Workflow for Small Molecule Inhibitor Screening
The following workflow outlines the typical steps involved in screening and characterizing a small molecule inhibitor.
Caption: General workflow for small molecule drug discovery.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | 7461-38-3 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Methodological & Application
No Publicly Available Experimental Data for NSC 404988
Despite a comprehensive search of scientific literature and public databases, no specific biological data, experimental protocols, or evidence of anti-cancer activity for the compound NSC 404988 (also known as N,N-Diethyl-4-chlorobenzamide) are publicly available.
Researchers, scientists, and drug development professionals should be aware that while this compound is listed by several chemical suppliers and is registered in chemical databases such as PubChem, there is a significant absence of published research detailing its biological effects or mechanism of action. Our investigation did not uncover any primary research articles, patents, or clinical trial information that would provide the basis for creating the detailed application notes and experimental protocols requested.
The compound is identified as a benzamide-based bioactive molecule, and some supplier websites vaguely categorize it under "cancer" as a potential research area. However, these listings are not substantiated by any accessible scientific studies.
Without foundational research data, it is not possible to provide the following for this compound:
-
Detailed Application Notes and Protocols: There are no established experimental procedures for using this compound in a biological context.
-
Quantitative Data: No published studies mean there is no quantitative data to summarize in tables.
-
Signaling Pathways and Experimental Workflows: The mechanism of action of this compound is unknown, and therefore no signaling pathways or experimental workflows can be diagrammed.
It is possible that this compound is a compound that was synthesized and cataloged by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) but did not advance to a stage of research where its biological activities were characterized and published.
Professionals seeking to use this compound in experimental settings should proceed with caution, as they will need to undertake foundational research to determine its biological properties, efficacy, and safety. At present, there is no established body of knowledge to guide its application in cancer research or any other therapeutic area. We recommend that researchers interested in this compound initiate their own preliminary screening and characterization studies.
In Vivo Study Guidelines for N,N-Diethyl-4-chlorobenzamide: Application Notes and Protocols
Disclaimer: To date, publicly available in vivo research specifically on N,N-Diethyl-4-chlorobenzamide is limited. The following application notes and protocols are based on extensive in vivo studies of the structurally similar and widely used insect repellent, N,N-Diethyl-m-toluamide (DEET). These guidelines are intended to provide a foundational framework for researchers and drug development professionals to design and conduct initial in vivo investigations of N,N-Diethyl-4-chlorobenzamide. All protocols should be adapted and validated for the specific research question and must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).
Application Notes
These notes provide an overview of the key in vivo toxicological and pharmacokinetic parameters reported for DEET, which can serve as a benchmark for preliminary studies on N,N-Diethyl-4-chlorobenzamide.
Acute Toxicity
Acute toxicity studies are crucial for determining the intrinsic toxicity of a compound after a single exposure. For DEET, these studies have established its Lethal Dose 50 (LD50) across various species and routes of administration.
Table 1: Acute Toxicity of DEET in Animal Models
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Oral | 2,000 - 4,000 | [1] |
| Rabbit | Dermal | 4,280 | [2] |
| Mouse | Oral | ~3,200 | [3] |
Chronic Toxicity
Chronic toxicity studies assess the potential adverse health effects of repeated or long-term exposure. Key endpoints include No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 2: Chronic Toxicity of DEET in Animal Models
| Species | Duration | Route | NOAEL (mg/kg/day) | Observed Effects at Higher Doses | Reference |
| Rat (male) | 2 years | Oral | 100 | - | [4] |
| Rat (female) | 2 years | Oral | 400 | Decreased body weight, decreased food consumption, increased cholesterol | [4] |
| Micropig | 13 weeks | Dermal | >1000 (systemic) | Skin dryness and desquamation at all doses | [4] |
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Understanding the ADME profile is fundamental to drug development. Studies in rats have shown that DEET is rapidly absorbed and metabolized.[5]
Table 3: Pharmacokinetic Parameters of DEET in Rats
| Parameter | Oral Administration (100 mg/kg) | Dermal Administration (100 mg/kg) | Reference |
| Absorption | ~85-91% of dose excreted in urine | ~74-78% of dose excreted in urine | [5] |
| Distribution | Highest concentrations in liver, kidney, and fat | Highest concentrations in liver, kidney, and fat | [5] |
| Metabolism | Extensive hepatic metabolism via oxidation of the methyl group and N-dealkylation. Little to no parent compound in urine. | Similar metabolic profile to oral administration. | [5][6] |
| Excretion | Primarily via urine | Slower excretion rate compared to oral administration, primarily via urine | [5] |
Experimental Protocols
The following are generalized protocols for conducting in vivo studies, adapted from methodologies used for DEET.
Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 and identify signs of acute toxicity.
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, 22±3°C, 50±20% humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 5 days before the study.
-
Dosing:
-
Administer N,N-Diethyl-4-chlorobenzamide orally via gavage.
-
The vehicle should be appropriate for the compound's solubility (e.g., corn oil).
-
Start with a preliminary dose based on in silico predictions or data from structurally similar compounds.
-
The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
-
Observations:
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) frequently on the day of dosing and at least once daily for 14 days.[3]
-
Record body weight before dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., AOT425StatPgm).
Protocol for a 28-Day Repeated Dose Dermal Toxicity Study
This protocol aims to evaluate the sub-acute toxicity of N,N-Diethyl-4-chlorobenzamide following repeated dermal application.
-
Animal Model: New Zealand White rabbits or Wistar rats.
-
Preparation: On the day before the study begins, clip the fur from the dorsal area of the trunk of each animal.
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
(At least 5 animals of each sex per group).
-
-
Administration:
-
Apply the test substance evenly to a defined area of the clipped skin (e.g., 10% of the body surface area) once daily for 28 days.
-
The application site can be covered with a semi-occlusive dressing.
-
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight and food consumption measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and collect major organs for histopathological examination.
-
-
Endpoint: Identification of any target organs and determination of a NOAEL.
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for an in vivo toxicity study.
Potential Signaling Pathway for Neurotoxicity Investigation
Based on studies of DEET, one potential mechanism of neurotoxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) (ACh) in the synapse.[7] Another proposed mechanism involves the modulation of octopamine (B1677172) receptors in invertebrates.[8][9] For mammalian systems, investigating the cholinergic system is a logical starting point.
Caption: Hypothetical cholinergic signaling pathway for neurotoxicity.
References
- 1. MR1018/8 -- Chapter Five: DEET [gulflink.osd.mil]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. DEET Technical Fact Sheet [npic.orst.edu]
- 5. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpestnet.org [mdpestnet.org]
- 8. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assay Development of NSC 404988
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological target and mechanism of action for NSC 404988 is limited. The following application notes and protocols are presented as a detailed, hypothetical framework for the development of a screening assay for a novel benzamide-based compound, using this compound as a representative example. The proposed target and signaling pathway are for illustrative purposes to guide researchers in establishing a comprehensive screening cascade.
Introduction
This compound is a benzamide-based bioactive compound.[1] While its precise biological activity is not extensively characterized in publicly available literature, its chemical scaffold is common in compounds targeting various cellular pathways. This document outlines a hypothetical assay development strategy to identify and characterize the bioactivity of this compound, proposing a plausible mechanism of action centered on the inhibition of a G-protein coupled receptor (GPCR) signaling pathway. The protocols provided are based on established principles of high-throughput screening (HTS) for small molecules.[2][3]
Hypothetical Target and Signaling Pathway: GPCR Antagonism
For the purpose of this guide, we will hypothesize that this compound acts as an antagonist to a specific GPCR, for instance, the "Hypothetical Receptor X" (HRX), which upon activation by its cognate ligand, initiates a signaling cascade resulting in the release of intracellular calcium. The proposed assay will, therefore, measure the ability of this compound to inhibit this ligand-induced calcium flux.
Caption: Hypothetical signaling pathway for this compound as a GPCR antagonist.
Primary Assay: High-Throughput Calcium Flux Assay
This initial screen is designed to rapidly assess a large library of compounds for their ability to inhibit the function of HRX.[4][5] A cell-based fluorescence assay will be used to measure changes in intracellular calcium.
Experimental Protocol
-
Cell Culture and Plating:
-
Calcium Indicator Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer.
-
Add 20 µL of the dye solution to each well containing cells.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare a stock solution of this compound and control compounds in DMSO.[2]
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound, positive control (a known HRX antagonist), and negative control (DMSO vehicle) to the assay plate.[2] A typical final screening concentration is 10 µM.[5]
-
Incubate at room temperature for 15 minutes.[2]
-
-
Ligand Stimulation and Signal Detection:
-
Prepare the HRX agonist (ligand) solution at a concentration that elicits a robust response (e.g., EC80).
-
Using a fluorescence plate reader with an integrated liquid handler, simultaneously add 10 µL of the agonist solution to each well and begin kinetic fluorescence reading (e.g., every 0.5 seconds for 60 seconds).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[2]
-
Assess the quality of the screen using the Z'-factor, with a value > 0.5 being acceptable.[3][5]
-
Data Presentation: Primary Screen Hit Summary
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| This compound | 10 | 85.2 | Yes |
| Control Cpd 1 | 10 | 2.3 | No |
| Control Cpd 2 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
Secondary Assay: Dose-Response Confirmation
Compounds identified as "hits" in the primary screen are further evaluated to confirm their activity and determine their potency (e.g., IC50).
Experimental Protocol
-
Compound Preparation:
-
Prepare serial dilutions of the "hit" compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
-
Assay Execution:
-
Follow the same procedure as the primary calcium flux assay, but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plates.
-
-
Data Analysis:
-
For each compound, plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Dose-Response Analysis of Hits
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| This compound | 1.25 | 1.1 | 0.992 |
| Hit Cpd 2 | 0.89 | 0.9 | 0.995 |
| ... | ... | ... | ... |
Visualized Workflows
Caption: Experimental workflow for the primary HTS assay.
Caption: Logical workflow for hit selection and confirmation.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
N,N-Diethyl-4-chlorobenzamide: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N,N-Diethyl-4-chlorobenzamide in cancer research. While direct and extensive studies on the anticancer properties of this specific compound are limited in publicly available literature, the broader class of benzamide (B126) derivatives has demonstrated significant potential as anticancer agents. This document outlines hypothesized mechanisms of action based on structurally related compounds and provides detailed experimental protocols to investigate the efficacy and cellular effects of N,N-Diethyl-4-chlorobenzamide.
Hypothesized Mechanism of Action
Based on studies of analogous N-substituted benzamides, N,N-Diethyl-4-chlorobenzamide is postulated to exert its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of the chloro- and diethyl- substitutions on the benzamide scaffold may influence its biological activity, potentially targeting key cellular pathways involved in cancer cell proliferation and survival.
A proposed mechanism involves the disruption of mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, a key component of the apoptotic pathway.[1] Additionally, it is hypothesized that the compound may interfere with the cell cycle machinery, causing an arrest at specific checkpoints, thereby preventing cancer cell division.[1]
Data Presentation
The following tables present hypothetical yet representative data that could be generated from the experimental protocols described below. These tables are designed to provide a clear and structured summary for the evaluation of N,N-Diethyl-4-chlorobenzamide's anticancer potential.
Table 1: In Vitro Cytotoxicity of N,N-Diethyl-4-chlorobenzamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Value |
| A549 | Lung Carcinoma | MTT | 48 | Value |
| HCT116 | Colon Carcinoma | MTT | 48 | Value |
| PC-3 | Prostate Cancer | MTT | 48 | Value |
| HeLa | Cervical Cancer | MTT | 48 | Value |
*Value: To be determined experimentally.
Table 2: Apoptosis Induction by N,N-Diethyl-4-chlorobenzamide in a Representative Cancer Cell Line (e.g., HCT116)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | Value | Value |
| N,N-Diethyl-4-chlorobenzamide | IC₅₀/2 | Value | Value |
| N,N-Diethyl-4-chlorobenzamide | IC₅₀ | Value | Value |
| N,N-Diethyl-4-chlorobenzamide | 2 x IC₅₀ | Value | Value |
*Value: To be determined experimentally.
Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., HCT116) Treated with N,N-Diethyl-4-chlorobenzamide
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | Value | Value | Value |
| N,N-Diethyl-4-chlorobenzamide | IC₅₀ | Value | Value | Value |
*Value: To be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the anticancer properties of N,N-Diethyl-4-chlorobenzamide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
N,N-Diethyl-4-chlorobenzamide
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of N,N-Diethyl-4-chlorobenzamide in complete culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Cancer cells treated with N,N-Diethyl-4-chlorobenzamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with N,N-Diethyl-4-chlorobenzamide at various concentrations (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with N,N-Diethyl-4-chlorobenzamide
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with N,N-Diethyl-4-chlorobenzamide at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix by resuspending the pellet in cold 70% ethanol. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating the anticancer properties of N,N-Diethyl-4-chlorobenzamide.
Caption: Hypothesized intrinsic apoptosis pathway induced by N,N-Diethyl-4-chlorobenzamide.
Caption: General experimental workflow for evaluating the anticancer potential of N,N-Diethyl-4-chlorobenzamide.
References
Insufficient Information Available for Anti-inflammatory Applications of NSC 404988
Detailed application notes and protocols for the anti-inflammatory applications of the compound NSC 404988 cannot be provided at this time due to a lack of specific scientific data in the public domain. Extensive searches for its anti-inflammatory activities, mechanism of action, and relevant experimental data have yielded insufficient information to fulfill the comprehensive requirements of the request.
This compound is identified as a benzamide-based bioactive compound.[1][2] It is noted for its use in the synthesis of other compounds and in the study of drug metabolism and the analysis of metabolites in biological systems.[1][2] However, there is no specific information available from the provided search results detailing its application or effects in the context of inflammation.
General information on the mechanisms of anti-inflammatory drugs, such as the inhibition of cyclooxygenase (COX) enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs)[3][4][5][6], is available. These pathways involve the reduction of prostaglandin (B15479496) synthesis, which are key mediators of inflammation.[4][7] Despite this general understanding of anti-inflammatory pathways, there is no evidence to suggest that this compound acts through these or any other specific anti-inflammatory mechanisms.
Without experimental data on this compound, it is not possible to:
-
Summarize quantitative data into structured tables.
-
Provide detailed methodologies for key experiments.
-
Create diagrams for signaling pathways or experimental workflows.
Further research and publication of studies specifically investigating the anti-inflammatory properties of this compound are required before detailed application notes and protocols can be developed. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult primary scientific literature for any emerging data.
References
- 1. amsbio.com [amsbio.com]
- 2. amsbio.com [amsbio.com]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of N,N-Diethyl-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-4-chlorobenzamide is a synthetic compound belonging to the benzamide (B126) class of molecules. While specific antimicrobial data for this compound is not extensively available in the public domain, related benzamide derivatives have demonstrated a range of biological activities, including antimicrobial effects. This document provides detailed protocols for a panel of standard antimicrobial assays that can be utilized to evaluate the efficacy of N,N-Diethyl-4-chlorobenzamide against various microbial pathogens. The protocols described herein are based on established methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition.
These application notes are intended to serve as a comprehensive guide for researchers initiating antimicrobial screening of N,N-Diethyl-4-chlorobenzamide and similar compounds. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, which is crucial for the early stages of drug discovery and development.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and well-structured tables for straightforward interpretation and comparison. Below are template tables with example data for a hypothetical compound to illustrate the recommended format for presenting results.
Table 1: Minimum Inhibitory Concentration (MIC) of N,N-Diethyl-4-chlorobenzamide
| Test Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | 256 |
| Candida albicans | ATCC 90028 | >512 |
Table 2: Minimum Bactericidal Concentration (MBC) of N,N-Diethyl-4-chlorobenzamide
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 128 | 512 | 4 | Bactericidal |
Table 3: Zone of Inhibition for N,N-Diethyl-4-chlorobenzamide (100 µ g/disk )
| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 18 | Susceptible |
| Escherichia coli | ATCC 25922 | 14 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 10 | Resistant |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of N,N-Diethyl-4-chlorobenzamide using the broth microdilution method, a widely accepted technique for quantitative assessment of antimicrobial activity.[1][2][3][4]
Materials:
-
N,N-Diethyl-4-chlorobenzamide
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of N,N-Diethyl-4-chlorobenzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth.
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 600 nm.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the N,N-Diethyl-4-chlorobenzamide stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (broth and inoculum, no compound), and the twelfth column as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is the lowest concentration of N,N-Diethyl-4-chlorobenzamide that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative assay determines the susceptibility of a microbial strain to N,N-Diethyl-4-chlorobenzamide by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5][6][7][8][9]
Materials:
-
N,N-Diethyl-4-chlorobenzamide
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum: Prepare and standardize the microbial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known amount of N,N-Diethyl-4-chlorobenzamide solution (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disk ) and allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the compound.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. asm.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
NSC 404988: Lack of Evidence as a Neuroleptic Agent
Despite a comprehensive review of available scientific and commercial literature, there is currently no evidence to support the classification or application of the compound NSC 404988 as a neuroleptic or antipsychotic agent.
Researchers, scientists, and drug development professionals should be aware that searches for its mechanism of action, in vivo studies, dopamine (B1211576) receptor interaction, or use in schizophrenia models have not yielded any relevant data. Commercial suppliers list this compound as a benzamide-based bioactive compound for research purposes, specifically for use in the synthesis of other compounds and for the study of drug metabolism.[1] However, these product descriptions do not attribute any neuroleptic properties to the molecule itself.
While the benzamide (B126) chemical class does include several known neuroleptic drugs, this classification alone does not confer specific pharmacological activity to all molecules within that class. A thorough investigation into scientific databases and publications has revealed no studies that characterize this compound's pharmacological profile, including any potential affinity for dopamine or serotonin (B10506) receptors, which are the primary targets of neuroleptic agents.
Consequently, the creation of detailed application notes and protocols for this compound as a neuroleptic agent, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is not possible based on the current body of scientific knowledge.
Further research would be required to determine if this compound possesses any neuroleptic properties. Such an investigation would need to include initial in vitro receptor binding assays followed by in vivo behavioral studies in relevant animal models of psychosis. Until such data is generated and published, any consideration of this compound for neuroleptic applications would be purely speculative.
References
Dosing and Administration of Novel Compounds in Mice: Application Notes and Protocols
Disclaimer: No specific information regarding the dosing and administration of NSC 404988 in mice is publicly available. The following application notes and protocols are generalized templates intended to guide researchers, scientists, and drug development professionals in establishing appropriate dosing and administration regimens for novel compounds, such as this compound, in a preclinical mouse model setting.
General Considerations for In Vivo Studies
Before initiating dosing and administration, several critical factors must be addressed to ensure the integrity and reproducibility of the study. These include the selection of an appropriate vehicle for compound delivery and the determination of the maximum tolerated dose (MTD).
Vehicle Selection: The choice of vehicle is crucial for solubilizing the test compound and ensuring its bioavailability. The selected vehicle should be non-toxic and not interfere with the experimental outcomes.[1][2][3][4] Careful consideration should be given to the physicochemical properties of the vehicle, such as its pH, osmolality, and viscosity.[4] Common vehicles for in vivo studies in mice include:
-
Aqueous Solutions: Saline (0.9% NaCl) and Phosphate-Buffered Saline (PBS) are frequently used for water-soluble compounds due to their isotonic nature.[3]
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are often used for compounds with low aqueous solubility.[1][2][3] However, their concentrations should be kept low to avoid toxicity.[1][2][3]
-
Oil-Based Vehicles: Corn oil, olive oil, or sesame oil can be used for lipophilic compounds.[3]
-
Suspensions: For insoluble compounds, vehicles like 0.5% carboxymethylcellulose (CMC) can be used to create a uniform suspension.[1][2]
A vehicle control group should always be included in the study design to account for any effects of the vehicle itself.[3]
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[5][6] Determining the MTD is a critical first step in preclinical studies to establish a safe dose range for subsequent efficacy and pharmacokinetic evaluations.[7]
Experimental Protocol: MTD Study
-
Animal Model: Select a suitable mouse strain for the study. For initial toxicity assessments, common outbred strains like CD-1 or Swiss albino mice can be used.[8]
-
Group Allocation: Divide the mice into several groups, with a minimum of three mice per group.[8]
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a range of doses. A common approach is to use a dose-escalation scheme, for example, starting with doses of 5, 10, 20, 40, and 80 mg/kg.[8]
-
Administration: Administer the compound via the intended route of administration for future studies.
-
Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 0.5, 1, 2, 4, 24, and 48 hours post-administration).[8] Key parameters to monitor include:
-
Changes in body weight (a weight loss of more than 20% is generally considered a sign of significant toxicity).[8]
-
Behavioral changes (e.g., lethargy, agitation, abnormal posture).
-
Physical appearance (e.g., ruffled fur, hunched posture).
-
Mortality.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality or significant toxicity (e.g., >20% weight loss or severe clinical signs).[5][8]
| Parameter | Description |
| Mouse Strain | e.g., CD-1 |
| Number of Animals | 3 per group |
| Dose Levels (mg/kg) | e.g., 5, 10, 20, 40, 80 |
| Route of Administration | e.g., Intraperitoneal (IP) |
| Vehicle | e.g., 0.5% CMC in saline |
| Monitoring Period | 7-14 days |
| Endpoints | Body weight, clinical signs, mortality |
Pharmacokinetic (PK) Studies
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.[9] This information is crucial for understanding the drug's bioavailability and for designing effective dosing schedules for efficacy studies.[10]
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Use the same mouse strain that will be used for efficacy studies (e.g., C57BL/6, BALB/c).[11]
-
Group Allocation: A typical study may involve administering the compound via two different routes (e.g., intravenous (IV) for 100% bioavailability reference and the intended therapeutic route, such as oral (PO)).[11] Use at least 3-4 animals per time point for each route.[11]
-
Dosing: Administer a single dose of the compound. The dose is often a fraction of the MTD.
-
Sample Collection: Collect blood samples at multiple time points after administration.[9] For an IV route, typical time points might be 5, 15, 30, 60, 120, and 240 minutes. For a PO route, time points might be 15, 30, 60, 120, 240, and 360 minutes.[11] Blood can be collected via methods like submandibular vein puncture or retro-orbital bleeding.[9]
-
Sample Processing: Process the blood to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.[11]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
Efficacy Studies in Mouse Models
Efficacy studies are designed to evaluate the therapeutic effect of a compound against a specific disease in a living organism.[12] In oncology research, human tumor xenograft models in immunodeficient mice are commonly used.[13][14]
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid, NSG) that can support the growth of human tumor cells.[14]
-
Tumor Cell Implantation: Implant human cancer cells subcutaneously or orthotopically into the mice.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Group Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route. The dose used is typically at or below the MTD.
-
Endpoint Measurement: Continue treatment for a specified period. The primary endpoints are typically tumor growth inhibition and changes in body weight. Other endpoints can include survival analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
| Parameter | Vehicle Control | Treatment Group 1 | Treatment Group 2 |
| Dose (mg/kg) | - | e.g., 10 | e.g., 20 |
| Schedule | e.g., Daily | e.g., Daily | e.g., Daily |
| Mean Tumor Volume (Day X) | |||
| % TGI | - | ||
| Mean Body Weight Change (%) |
Visualizing Experimental Workflows
Caption: A generalized workflow for preclinical in vivo compound evaluation in mice.
Caption: A decision-making guide for selecting an appropriate administration route in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Available Technologies - NCI [techtransfer.cancer.gov]
- 14. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
Application Notes and Protocols for N,N-Diethyl-4-chlorobenzamide Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific experimental data regarding the solubility, solution preparation, and biological activity of N,N-Diethyl-4-chlorobenzamide. The information provided herein is based on general laboratory practices for similar compounds and should be adapted with caution. It is imperative for researchers to perform small-scale solubility and stability tests before preparing larger quantities of solutions. The biological effects and mechanism of action of N,N-Diethyl-4-chlorobenzamide remain largely uncharacterized in publicly available scientific literature.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of N,N-Diethyl-4-chlorobenzamide is presented in Table 1. This information is crucial for calculating the required mass for solution preparation and for understanding the compound's general characteristics.
Table 1: Physicochemical Properties of N,N-Diethyl-4-chlorobenzamide
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Yellowish oily liquid | [2] |
| Purity | 97.5-100% | [2] |
| CAS Number | 7461-38-3 | [1] |
Solution Preparation Protocols
Due to the lack of specific solubility data, a general approach to preparing stock solutions of N,N-Diethyl-4-chlorobenzamide is outlined below. It is strongly recommended to start with a small amount of the compound to test its solubility in the chosen solvent.
General Workflow for Solubility Testing and Stock Solution Preparation
The following workflow diagram illustrates the general steps for determining a suitable solvent and preparing a stock solution of N,N-Diethyl-4-chlorobenzamide.
Caption: General workflow for preparing a stock solution of a compound with unknown solubility.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
N,N-Diethyl-4-chlorobenzamide
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.69 g/mol = 0.0021169 g = 2.12 mg
-
-
-
Weigh the compound:
-
Carefully weigh approximately 2.12 mg of N,N-Diethyl-4-chlorobenzamide and place it into a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of high-purity DMSO to the tube containing the compound.
-
-
Aid dissolution:
-
Vortex the solution vigorously. If the compound does not fully dissolve, sonicate for 5-10 minutes. Visually inspect to ensure no particulates are present.
-
-
Storage:
-
Store the stock solution at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Note on Working Solutions:
-
When preparing working solutions for cell culture experiments, it is crucial to perform serial dilutions of the stock solution in the appropriate cell culture medium.
-
The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Potential Applications and Biological Activity (Hypothetical)
While no specific biological activities for N,N-Diethyl-4-chlorobenzamide have been reported, compounds with the benzamide (B126) scaffold have been investigated for a wide range of applications. It is important to note that the following are areas of research for other benzamide derivatives and may not be applicable to N,N-Diethyl-4-chlorobenzamide.
-
Anticancer research: Some benzamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3]
-
Enzyme inhibition: The benzamide structure is a common motif in various enzyme inhibitors.
-
Agrochemicals: The initial search results suggest a potential role as an intermediate in the synthesis of herbicides and insecticides.[2]
A hypothetical signaling pathway that could be investigated, based on the activity of other N-substituted benzamides, is the intrinsic apoptosis pathway.
Caption: A hypothetical signaling pathway for investigation based on related compounds.
Safety Precautions
Refer to the Safety Data Sheet (SDS) for N,N-Diethyl-4-chlorobenzamide before handling. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
The provided application notes and protocols serve as a starting point for researchers wishing to study N,N-Diethyl-4-chlorobenzamide. Due to the significant lack of published data for this specific compound, all protocols should be considered as general guidelines and must be validated in the user's own laboratory setting. Further research is required to elucidate the solubility, stability, biological activity, and mechanism of action of N,N-Diethyl-4-chlorobenzamide.
References
- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]
- 3. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC 404988 in High-Throughput Screening
Introduction
NSC 404988, chemically known as N,N-Diethyl-4-chlorobenzamide, is a benzamide-based bioactive compound.[1] While its primary documented applications are in chemical synthesis, including fluorination reactions, and in the study of drug metabolism, its potential utility in broader biological research and high-throughput screening (HTS) remains an area of active investigation.[1][2][3] These application notes provide an overview of the current, albeit limited, understanding of this compound and a generalized framework for its evaluation in HTS campaigns.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N,N-Diethyl-4-chlorobenzamide | [2] |
| Synonyms | This compound | [2] |
| Molecular Formula | C11H14ClNO | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| CAS Number | 7461-38-3 | [4] |
Biological Activity and Mechanism of Action
Currently, there is a lack of specific, publicly available data detailing the biological activity or mechanism of action of this compound in cellular or in vivo models. The compound is broadly categorized as a "bioactive compound," suggesting potential for biological effects that warrant further investigation through screening.[1] Its structural classification as a tertiary amide suggests potential interactions with enzymes that metabolize such compounds, such as those involved in N-dealkylation.
High-Throughput Screening (HTS) Applications
Given the limited information on its specific biological targets, this compound is a candidate for inclusion in discovery-phase HTS campaigns. The general workflow for screening such a compound is outlined below.
Generalized HTS Workflow for this compound
Experimental Protocols
The following are generalized protocols that can be adapted for screening this compound. Specific parameters will need to be optimized for the particular assay and cell line being used.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Solubility Check: Ensure complete solubilization of the compound. Gentle warming or vortexing may be required.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Cell-Based Viability/Cytotoxicity HTS Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed a suitable cell line into 384-well clear-bottom assay plates at a pre-optimized density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound dilutions to the assay plates. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., a known cytotoxic agent) controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add a resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours to allow for the conversion of resazurin (B115843) to the fluorescent resorufin.
-
Data Acquisition: Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).
-
Data Analysis: Normalize the data to controls and calculate cell viability. Plot the results as a dose-response curve to determine the IC50 value if a significant effect is observed.
Data Presentation
As no specific quantitative data for this compound in HTS is currently available, the following table is a template for how such data could be presented.
| Assay Type | Cell Line | Endpoint Measured | IC50 / EC50 (µM) | Max Response (%) |
| Example: Viability | e.g., HeLa | CellTiter-Glo® | [Insert Value] | [Insert Value] |
| Example: Signaling | e.g., HEK293 | Luciferase Reporter | [Insert Value] | [Insert Value] |
Potential Signaling Pathways for Investigation
While no signaling pathways have been directly implicated for this compound, its benzamide (B126) structure could suggest potential interactions with pathways regulated by enzymes that process amides. A hypothetical logical diagram for investigating the impact of this compound on a generic signaling pathway is presented below.
Conclusion
This compound is a compound with limited characterization in the context of biological high-throughput screening. The protocols and workflows provided here offer a general framework for initiating the investigation of its potential biological activities. Researchers are encouraged to perform initial dose-response and cytotoxicity profiling to guide further assay development and screening efforts. As more data becomes available, these application notes will be updated to reflect a more detailed understanding of this compound's mechanism of action and utility in drug discovery and development.
References
Application Notes and Protocols for Cell-Based Assays Using N,N-Diethyl-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-4-chlorobenzamide is a substituted benzamide (B126), a class of compounds recognized for a wide range of biological activities. While specific data on N,N-Diethyl-4-chlorobenzamide is limited, the benzamide scaffold is a key feature in many compounds investigated for their therapeutic potential, including anti-cancer properties. It is hypothesized that, like other substituted benzamides, N,N-Diethyl-4-chlorobenzamide may influence cell viability and induce apoptosis in cancer cell lines.
These application notes provide detailed protocols for a panel of standard cell-based assays to characterize the cytotoxic and apoptotic effects of N,N-Diethyl-4-chlorobenzamide. The presented data are illustrative and intended to serve as a template for experimental design and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diethyl-4-chlorobenzamide is presented in Table 1. These properties are crucial for the accurate preparation of stock solutions and for understanding the compound's behavior in a biological context.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem |
| Molecular Weight | 211.69 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Solubility | Soluble in DMSO and ethanol | Predicted |
Experimental Protocols
Preparation of Stock Solutions
For in vitro studies, it is recommended to prepare a high-concentration stock solution of N,N-Diethyl-4-chlorobenzamide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Protocol:
-
Weigh out a precise amount of N,N-Diethyl-4-chlorobenzamide powder.
-
Dissolve the compound in pure, sterile DMSO to create a 10 mM stock solution.
-
Gently vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or HeLa) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N,N-Diethyl-4-chlorobenzamide in culture medium from the 10 mM stock solution. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Illustrative Data:
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) of N,N-Diethyl-4-chlorobenzamide |
| MCF-7 | 24 | > 100 |
| 48 | 75.2 | |
| 72 | 48.5 | |
| A549 | 24 | 92.1 |
| 48 | 63.8 | |
| 72 | 35.7 |
Apoptosis Detection using Annexin V-FITC/Propidium (B1200493) Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N,N-Diethyl-4-chlorobenzamide at concentrations around the determined IC₅₀ value for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Illustrative Data:
| Treatment | Cell Population | % of Total Cells (MCF-7, 48h) |
| Control (Untreated) | Viable (Annexin V-/PI-) | 95.2% |
| Early Apoptotic (Annexin V+/PI-) | 2.1% | |
| Late Apoptotic (Annexin V+/PI+) | 1.5% | |
| Necrotic (Annexin V-/PI+) | 1.2% | |
| N,N-Diethyl-4-chlorobenzamide (50 µM) | Viable (Annexin V-/PI-) | 45.8% |
| Early Apoptotic (Annexin V+/PI-) | 28.3% | |
| Late Apoptotic (Annexin V+/PI+) | 22.5% | |
| Necrotic (Annexin V-/PI+) | 3.4% |
Visualizations
Experimental Workflow
Hypothesized Signaling Pathway for Benzamide-Induced Apoptosis
Based on the activities of other benzamide derivatives, a potential mechanism of action for N,N-Diethyl-4-chlorobenzamide could be the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Application Notes and Protocols for NSC 404988 as a Chemical Probe
Notice to Researchers: Comprehensive literature and database searches for NSC 404988 (also known as N,N-diethyl-4-chlorobenzamide, CAS No. 7461-38-3) did not yield specific information regarding its use as a chemical probe. There is currently a lack of publicly available data on its molecular target, mechanism of action, and associated quantitative biological data (e.g., IC50, Ki, EC50 values). Commercial suppliers describe the compound as a "bioactive compound" and an intermediate for synthesis, but do not provide details on its biological applications.[1][2]
The following sections provide a generalized framework for characterizing a novel chemical probe. These protocols are not specific to this compound but represent a standard approach that researchers can adapt to evaluate its potential as a chemical probe once a biological activity has been identified.
General Information
| Compound Name | This compound |
| Synonyms | N,N-diethyl-4-chlorobenzamide |
| CAS Number | 7461-38-3 |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Structure |
|
| Description | A benzamide-based compound.[1] |
Hypothetical Application Notes
Once a target and pathway are identified, this section should be populated with specific details.
Putative Target: To be determined.
Hypothesized Mechanism of Action: To be determined.
Potential Applications:
-
Target Identification and Validation: If this compound demonstrates a specific biological effect, it could be used in biochemical and cellular assays to identify its molecular target.
-
Pathway Elucidation: As a specific modulator of a target, it could help to dissect signaling pathways and cellular processes.
-
Assay Development: It may serve as a reference compound in the development of high-throughput screening assays for novel modulators of its target.
Generalized Experimental Protocols for Characterization
The following are standard protocols to characterize a potential chemical probe.
A. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This initial screen helps to determine the concentration range at which the compound affects cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
B. Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA®)
CETSA® can be used to verify that a compound binds to its target in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the protein levels of the putative target by Western blotting. A stabilized target will remain in the supernatant at higher temperatures in the presence of the binding compound.
C. Western Blotting for Pathway Analysis
To investigate the effect of the compound on a specific signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target of interest and downstream signaling molecules (e.g., phosphorylated and total protein levels).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
As the specific signaling pathway and experimental workflows for this compound are unknown, the following diagrams represent generalized templates.
Caption: A generalized workflow for the characterization of a novel chemical probe.
Caption: A hypothetical signaling pathway modulated by this compound.
The provided information represents a template for the investigation of this compound as a potential chemical probe. Further research is required to identify its biological target and mechanism of action. The protocols and diagrams can be adapted once specific experimental data becomes available. Researchers are encouraged to consult resources like the Chemical Probes Portal for guidance on best practices in chemical probe validation and use.
References
Application Notes and Protocols for the Analytical Detection of NSC 404988
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 404988, also known as N,N-Diethyl-4-chlorobenzamide, is a benzamide-based bioactive compound.[1][2] Its chemical structure and properties are summarized in Table 1. Given its potential relevance in pharmaceutical research and drug metabolism studies, robust and reliable analytical methods for its detection and quantification in biological matrices are crucial for preclinical and clinical development.[2]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are presented as a starting point for method development and will require validation according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | N,N-Diethyl-4-chlorobenzamide | [1] |
| CAS Number | 7461-38-3 | [4] |
| Molecular Formula | C11H14ClNO | [4] |
| Formula Weight | 211.69 g/mol | [4] |
| Purity (typical) | >98% (by HPLC) | [4] |
| Appearance | Yellowish oily substance | MySkinRecipes |
Recommended Analytical Methods
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. For quantification of this compound, both HPLC-UV and LC-MS/MS are highly suitable techniques.
-
HPLC-UV: A cost-effective and robust method for routine analysis, particularly for samples with higher concentrations of the analyte.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially for detecting low concentrations in complex matrices like plasma and urine.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
3.1.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, methanol, and water; phosphoric acid.
-
Standard: this compound reference standard (>98% purity).
3.1.2. Chromatographic Conditions
A summary of the recommended HPLC parameters is provided in Table 2.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
3.1.3. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (70% A: 30% B).
-
Inject: Inject 10 µL into the HPLC system.
3.1.4. Workflow Diagram
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological fluids.
3.2.1. Instrumentation and Materials
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: LC-MS grade acetonitrile, methanol, and water; formic acid.
-
Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled version of this compound. For method development, a compound like 4-chloro-N,N-dimethylbenzamide could be considered.
-
Standard: this compound reference standard (>98% purity).
3.2.2. LC-MS/MS Method Parameters
Optimized parameters for the LC-MS/MS analysis are presented in Table 3.
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 5% B, 0.5-2.5 min: 5-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 95-5% B, 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 212.08 (for [M+H]⁺) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard |
3.2.3. Sample Preparation (Urine)
-
Dilution: Dilute the urine sample 1:10 with water containing the internal standard.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes to remove particulates.
-
Collect Supernatant: Transfer the supernatant to an autosampler vial.
-
Inject: Inject 5 µL into the LC-MS/MS system.
3.2.4. Workflow Diagram
Signaling Pathway Context: Drug Metabolism
While a specific signaling pathway for this compound is not well-defined in the public domain, its use in drug metabolism studies suggests its interaction with metabolic enzymes.[2] The following diagram illustrates a general overview of hepatic drug metabolism, a critical pathway for the biotransformation of xenobiotics like this compound.
Data Presentation and Validation
For quantitative analysis, a calibration curve should be prepared using a blank biological matrix spiked with known concentrations of this compound. The concentration range should encompass the expected levels in the study samples. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method.
Table 4: Example Calibration Curve and QC Data Structure
| Sample Type | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 1 | 0.95 | 95.0 |
| Calibration Std 2 | 5 | 5.10 | 102.0 |
| Calibration Std 3 | 20 | 19.80 | 99.0 |
| Calibration Std 4 | 100 | 101.50 | 101.5 |
| Calibration Std 5 | 500 | 495.00 | 99.0 |
| Calibration Std 6 | 1000 | 1020.00 | 102.0 |
| QC Low | 3 | 2.90 | 96.7 |
| QC Medium | 150 | 153.00 | 102.0 |
| QC High | 800 | 790.00 | 98.8 |
The analytical method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[2][3] This includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a solid foundation for the reliable detection and quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the research, with LC-MS/MS being the preferred technique for studies requiring high sensitivity. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and drug metabolism studies.
References
Application Note: Molecular Docking of N,N-Diethyl-4-chlorobenzamide as a Potential Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Diethyl-4-chlorobenzamide is a synthetic organic compound belonging to the benzamide (B126) class. While its direct biological activities are not extensively documented, its structural similarity to known insect repellents and other bioactive molecules suggests potential interactions with biological targets. One such target of significant interest is Acetylcholinesterase (AChE), a key enzyme in the nervous system of both insects and mammals.[1] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary mechanism for many insecticides and is also a therapeutic strategy for conditions like Alzheimer's disease.[2]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a powerful tool in drug discovery for screening potential inhibitors and elucidating binding mechanisms at the molecular level.[2] This application note provides a detailed protocol for performing a molecular docking study of N,N-Diethyl-4-chlorobenzamide against human Acetylcholinesterase (hAChE) using AutoDock Vina, a widely used open-source docking program.
Experimental Protocols
This section outlines a comprehensive, step-by-step protocol for a molecular docking simulation.
Required Software
-
MGLTools/AutoDock Tools (ADT): Used for preparing protein and ligand files (PDBQT format).
-
AutoDock Vina: The core docking program.[4]
-
UCSF Chimera or Discovery Studio Visualizer: For protein cleanup and visualization.[5][6]
-
PyMOL or other molecular visualizer: For analyzing docking results.[4]
Molecular Docking Workflow
The overall workflow for the docking simulation is depicted below.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
NSC 404988 solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues encountered with NSC 404988. Given the limited publicly available solubility data for this compound, this guide also offers general strategies for handling poorly soluble research compounds.
General Troubleshooting Guide for Poorly Soluble Compounds
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. If you are experiencing solubility issues with this compound, we recommend a systematic approach to identify a suitable solvent and concentration.
Troubleshooting Workflow for Solubility Issues
The following workflow outlines a step-by-step process to address compound precipitation.
Technical Support Center: Improving the Stability of N,N-Diethyl-4-chlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with N,N-Diethyl-4-chlorobenzamide.
Predicted Stability Profile of N,N-Diethyl-4-chlorobenzamide
While specific quantitative kinetic data for N,N-Diethyl-4-chlorobenzamide is not extensively available in public literature, its stability profile can be predicted based on the known behavior of structurally similar N,N-disubstituted benzamides. The primary points of instability are the amide bond, which is susceptible to hydrolysis, and potential photodegradation due to the presence of a chromophore.
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation, particularly at elevated temperatures. | 4-Chlorobenzoic acid and Diethylamine |
| Basic Hydrolysis | Susceptible to degradation, potentially at a faster rate than acidic hydrolysis. | 4-Chlorobenzoic acid and Diethylamine |
| Oxidative Stress | Generally considered stable to mild oxidative conditions. | N-de-ethylated and hydroxylated derivatives are possible under harsh conditions. |
| Thermal Stress | Expected to be stable at typical storage and handling temperatures. | At high temperatures, decomposition may lead to the formation of various volatile and non-volatile products. |
| Photostability | Potentially susceptible to photodegradation upon exposure to UV light. | Photolytic cleavage of the C-Cl bond or reactions involving the amide group are possible. |
Disclaimer: The stability profile and potential degradation products listed above are predictions based on the chemical structure of N,N-Diethyl-4-chlorobenzamide and data from related benzamide (B126) compounds. Experimental verification is highly recommended.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions regarding the stability of N,N-Diethyl-4-chlorobenzamide in a question-and-answer format.
Q1: My solution of N,N-Diethyl-4-chlorobenzamide is showing a decrease in purity over a short period. What could be the cause?
A1: Rapid loss of purity in solution is often due to hydrolytic degradation of the amide bond. This is accelerated by non-neutral pH and elevated temperatures.
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is acidic or basic, this is a likely cause.
-
Review your storage conditions. Are the solutions stored at room temperature or higher?
-
Consider the solvent. While common organic solvents are generally inert, the presence of water or acidic/basic impurities can promote degradation.
-
-
Solutions:
-
Maintain the pH of your solutions within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate (B84403) buffer) if compatible with your experimental setup.
-
Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures to slow down degradation kinetics.
-
Use high-purity, dry solvents for the preparation of your solutions.
-
Q2: I observe the formation of new peaks in the HPLC chromatogram of my sample after exposure to light. What is happening?
A2: The appearance of new peaks after light exposure suggests that N,N-Diethyl-4-chlorobenzamide is undergoing photodegradation. The aromatic ring and carbonyl group can act as chromophores, absorbing UV light and initiating photochemical reactions.
-
Troubleshooting Steps:
-
Confirm the light source. Was the sample exposed to direct sunlight or strong artificial light, especially UV?
-
Run a control sample. Compare the chromatogram of the light-exposed sample to a control sample that was kept in the dark under the same temperature conditions.
-
-
Solutions:
-
Protect solutions and solid samples of N,N-Diethyl-4-chlorobenzamide from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Conduct experiments under controlled lighting conditions, minimizing exposure to UV-rich light sources.
-
Q3: Can I expect degradation of N,N-Diethyl-4-chlorobenzamide during routine heating in my experiments?
A3: N,N-Diethyl-4-chlorobenzamide is expected to be thermally stable under typical experimental conditions (e.g., heating up to 60-80°C for short periods). However, prolonged exposure to high temperatures can lead to thermal decomposition.
-
Troubleshooting Steps:
-
Evaluate the temperature and duration of heating. Extreme temperatures or extended heating times increase the risk of degradation.
-
Analyze a heated sample against a control. This will help determine if the observed changes are due to thermal stress.
-
-
Solutions:
-
Whenever possible, perform heating steps at the lowest effective temperature and for the shortest duration necessary.
-
If high temperatures are unavoidable, consider performing a preliminary thermal stability study to understand the degradation profile of the compound under your specific conditions.
-
Q4: Are there any specific excipients I should avoid when formulating N,N-Diethyl-4-chlorobenzamide to improve its stability?
A4: To enhance the stability of formulations containing N,N-Diethyl-4-chlorobenzamide, it is advisable to avoid excipients with the following properties:
-
Strongly acidic or basic properties: These can catalyze hydrolysis.
-
High water content: Water is a reactant in hydrolysis.
-
Known to generate reactive oxygen species: These could potentially lead to oxidative degradation under certain conditions.
-
Recommendations:
-
Conduct excipient compatibility studies as part of your formulation development. This involves mixing the compound with individual excipients and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) to observe any signs of degradation.
-
Consider the use of antioxidants if oxidative degradation is identified as a potential issue.
-
For liquid formulations, the use of buffering agents to maintain a neutral pH is highly recommended.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies and for developing a stability-indicating analytical method for N,N-Diethyl-4-chlorobenzamide.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.
1.1. Stock Solution Preparation: Prepare a stock solution of N,N-Diethyl-4-chlorobenzamide in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
1.2. Hydrolytic Degradation:
-
Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equal volume of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
1.3. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
1.4. Thermal Degradation: Place a known amount of solid N,N-Diethyl-4-chlorobenzamide in a hot air oven at 80°C for 48 hours. After the exposure, dissolve a known amount of the solid in a suitable solvent for analysis by HPLC.
1.5. Photolytic Degradation:
-
Solution: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration.
-
Solid: Spread a thin layer of the solid compound on a glass dish and expose it to the same light conditions.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water. A typical starting gradient could be 40:60 (v/v) Acetonitrile:Aqueous, progressing to a higher organic concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of N,N-Diethyl-4-chlorobenzamide (a preliminary scan is recommended; 240-260 nm is a probable range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development Notes:
-
The forced degradation samples generated in Protocol 1 should be used to develop and validate the HPLC method.
-
The method should be able to separate the parent peak of N,N-Diethyl-4-chlorobenzamide from all major degradation product peaks with adequate resolution (Rs > 1.5).
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing.
Caption: Predicted degradation pathways for N,N-Diethyl-4-chlorobenzamide.
Caption: General experimental workflow for stability testing.
Technical Support Center: Investigating Off-Target Effects of NSC 404988
Disclaimer: Publicly available scientific literature lacks specific data regarding the off-target effects of NSC 404988. This technical support center provides a generalized framework and methodologies for researchers to independently investigate the potential off-target interactions of this compound or any other small molecule compound with limited characterization.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be erroneously attributed to the on-target effect. Furthermore, off-target binding can result in cellular toxicity or other unforeseen biological consequences, impacting the reproducibility and translatability of your findings.
Q2: Since there is limited information on this compound, how can I begin to assess its potential for off-target effects?
A2: A multifaceted approach is recommended to profile the off-target landscape of a novel or under-characterized compound. This typically involves a combination of computational and experimental methods. Initial in silico predictions can provide a theoretical basis for potential off-targets, which can then be validated through a variety of in vitro and cell-based assays. Key experimental approaches include broad-spectrum kinase profiling, chemical proteomics, and thermal shift assays.
Q3: What are the key experimental strategies to identify the specific off-target proteins of this compound?
A3: Several powerful techniques can be employed to identify direct protein binders of a small molecule:
-
Kinome Profiling: This method assesses the inhibitory activity of your compound against a large panel of kinases, providing a comprehensive overview of its selectivity.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) utilize chemical probes to capture and identify protein targets from complex biological samples.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a compound binding to a protein increases its thermal stability. By measuring changes in protein melting temperatures across the proteome or for a specific target, direct engagement can be confirmed in a cellular context.
Q4: What are essential controls to include in my experiments to validate potential off-target effects?
A4: Robust experimental design with appropriate controls is critical for validating off-target effects. Essential controls include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Inactive Structural Analog: If available, a structurally similar but biologically inactive version of this compound can help differentiate on-target from off-target effects.
-
Multiple Cell Lines: Confirming an off-target interaction in different cell lines can help rule out cell-type-specific artifacts.
-
Orthogonal Assays: Validating a potential off-target interaction with a secondary, mechanistically different assay increases confidence in the finding. For example, a hit from a kinome screen could be validated with a cellular thermal shift assay.
Troubleshooting Guides
Troubleshooting Kinase Profiling Assays
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Compound interference with the assay detection system (e.g., autofluorescence, luciferase inhibition).[1] | Run control experiments with the compound in the absence of the kinase or substrate to measure interference.[1] If interference is confirmed, consider using an alternative assay format with a different detection method. |
| Contaminated ATP stock with ADP. | Use fresh, high-quality ATP for each experiment. | |
| High Variability Between Replicates | Poor compound solubility leading to inconsistent concentrations in the assay wells. | Visually inspect for compound precipitation. Determine the solubility of this compound in the assay buffer. Consider using a lower concentration range or adding a small percentage of a solubilizing agent like DMSO, ensuring the final concentration does not affect enzyme activity. |
| Inconsistent pipetting or temperature control. | Use calibrated pipettes and ensure uniform temperature across the assay plate during incubation. | |
| No or Weak Inhibition Observed | The kinases in the panel are not sensitive to this compound at the tested concentrations. | Test a broader concentration range of this compound. If no inhibition is observed even at high concentrations, it suggests this compound is selective and does not inhibit the kinases in the panel. |
| Inactive compound. | Verify the integrity and purity of your this compound stock. |
Troubleshooting Cellular Thermal Shift Assay (CETSA) and Western Blotting
| Problem | Potential Cause | Suggested Solution |
| No Thermal Shift Observed | The compound does not bind to the target protein in the cellular context, or the binding is too weak to induce a significant thermal shift. | Increase the concentration of this compound. Optimize the incubation time to ensure sufficient cellular uptake and target engagement. |
| The target protein is intrinsically very stable or unstable, making it difficult to observe a shift. | Adjust the temperature range of the heat challenge. | |
| Poor antibody quality for Western blot detection. | Validate your primary antibody to ensure it is specific and sensitive for the target protein. | |
| High Background on Western Blot | Insufficient blocking or washing of the membrane.[2][3] | Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA or non-fat milk).[2] Increase the number and duration of wash steps.[2] |
| Primary or secondary antibody concentration is too high.[2] | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Weak or No Signal on Western Blot | Insufficient protein loading. | Quantify your protein samples before loading and ensure equal loading across all lanes. Load a higher amount of protein if necessary. |
| Inefficient protein transfer from the gel to the membrane.[2] | Stain the gel with Coomassie blue after transfer to check for remaining protein. Stain the membrane with Ponceau S to visualize transferred proteins.[2] | |
| Inactive secondary antibody or detection reagent. | Use fresh detection reagents and ensure the secondary antibody is active. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the engagement of this compound with a specific target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Heat Challenge:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).[4]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4][6]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[4]
-
Transfer the proteins to a PVDF membrane and perform Western blotting using a primary antibody specific to the target protein and an appropriate HRP-conjugated secondary antibody.[4]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point.
-
Normalize the intensity of each band to the unheated control (considered 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.[4]
-
Protocol 2: Activity-Based Protein Profiling (ABPP) - General Workflow
This protocol provides a general workflow for identifying protein targets of this compound using a clickable chemical probe. This would require the synthesis of an this compound analog containing a clickable handle (e.g., an alkyne or azide).
Methodology:
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a bioorthogonal "clickable" handle, such as an alkyne or azide, without significantly altering its biological activity.
-
-
Cell Treatment and Lysis:
-
Treat cells with the this compound probe or a vehicle control for a specified duration.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
-
Click Chemistry:
-
To the cell lysates, add the corresponding click chemistry reaction partners: a reporter tag (e.g., biotin-azide or a fluorescent dye-azide if using an alkyne probe) and the copper(I) catalyst (e.g., CuSO4, a reducing agent like sodium ascorbate, and a ligand like TBTA).
-
Incubate to allow the covalent ligation of the reporter tag to the probe-bound proteins.
-
-
Protein Enrichment (for biotin-tagged proteins):
-
Add streptavidin-coated beads to the lysates and incubate to capture the biotin-tagged protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the captured proteins from the beads or perform on-bead digestion with trypsin to generate peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the proteins that were enriched in the this compound probe-treated samples compared to the controls. These enriched proteins are potential off-targets.
-
Visualizations
Caption: A generalized workflow for identifying and validating the off-target effects of a small molecule compound.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Optimizing Experiments with NSC 404988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with NSC 404988.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Currently, there is limited publicly available information specifically detailing the mechanism of action for this compound. It is described as a benzamide-based bioactive compound.[1][2] Compounds with the "NSC" designation are part of the National Cancer Institute's collection, suggesting a potential application in cancer research. To understand its specific mechanism, it is recommended to perform target identification and validation studies.
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Due to the lack of specific data for this compound, determining a starting concentration requires empirical testing. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad range of concentrations (e.g., from 0.1 µM to 100 µM) should be tested initially to determine the IC50 value.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, you would reconstitute the appropriate mass of the powder in a suitable solvent like DMSO. It is recommended to store the lyophilized powder at -20°C, desiccated. Once reconstituted, the solution should be stored at -20°C and used within a reasonable timeframe to maintain its potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommendation |
| Inconsistent results in cell viability assays | Cell seeding density is not optimal. | Determine the optimal seeding density for your cell line to ensure cells are in the logarithmic growth phase during the experiment. |
| Uneven compound distribution in wells. | Ensure proper mixing of the compound in the culture medium before adding it to the wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| High background in Western blotting | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| Low signal in apoptosis assay | Compound concentration is too low. | Increase the concentration of this compound based on dose-response data. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation time for inducing apoptosis. | |
| Incorrect assay procedure. | Review the apoptosis assay protocol to ensure all steps are performed correctly. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis (Annexin V) Assay
This protocol provides a general method for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]
Western Blotting
This is a general protocol for analyzing protein expression changes induced by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][7]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
Visualizations
Caption: General experimental workflow for characterizing the effects of this compound.
References
Technical Support Center: N,N-Diethyl-4-chlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N,N-Diethyl-4-chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of experimental variability when using N,N-Diethyl-4-chlorobenzamide?
A1: The most common sources of variability in experiments with N,N-Diethyl-4-chlorobenzamide and other benzamide (B126) compounds are poor aqueous solubility and compound aggregation.[1] These issues can lead to inconsistent effective concentrations in your assay, resulting in fluctuating results. It is also critical to maintain consistent experimental conditions, such as incubation times, temperature, and for cell-based assays, cell passage number.[1]
Q2: How should I prepare stock solutions of N,N-Diethyl-4-chlorobenzamide?
A2: It is recommended to prepare a high-concentration stock solution in a dry, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. For aqueous assay buffers, it is crucial to avoid precipitation of the compound upon dilution.
Q3: My N,N-Diethyl-4-chlorobenzamide is active in a biochemical assay but shows no activity in a cell-based assay. What are the likely reasons?
A3: This discrepancy often suggests issues with cell permeability or compound stability within the cell culture medium.[1] N,N-Diethyl-4-chlorobenzamide may not be efficiently crossing the cell membrane to reach its intracellular target. Alternatively, the compound could be unstable in the complex environment of the cell culture medium, leading to degradation before it can exert its biological effect.[1]
Q4: How can I improve the solubility of N,N-Diethyl-4-chlorobenzamide in my in vitro assays?
A4: After ensuring the compound is fully dissolved in a DMSO stock, you can try incorporating a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01% v/v), in your aqueous assay buffer to help maintain solubility and prevent aggregation.[1] It is essential to first test the surfactant's effect on the assay system alone to exclude any independent biological activity or interference.[1]
Q5: Could N,N-Diethyl-4-chlorobenzamide be a Pan-Assay Interference Compound (PAINS)?
A5: Pan-Assay Interference Compounds (PAINS) are molecules known to cause non-specific activity in various assays, often leading to false-positive results. While not all benzamides are PAINS, some derivatives may contain substructures that are flagged as potential PAINS. If you observe activity across multiple, unrelated assays, it is advisable to investigate if your compound shares features with known PAINS.
Troubleshooting Guides
Issue 1: High Variability in IC50 or EC50 Values
Potential Cause:
-
Poor Solubility/Precipitation: The compound may be precipitating out of solution at higher concentrations in your assay medium.
-
Compound Aggregation: The compound may be forming aggregates, which can lead to non-specific activity and variable results.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or other reagents.
-
Cell-Based Assay Variability: Inconsistent cell seeding density, passage number, or cell health.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate (especially at higher concentrations) for any signs of precipitation.
-
Solubility Assessment: Determine the solubility of N,N-Diethyl-4-chlorobenzamide in your specific assay buffer.
-
Dynamic Light Scattering (DLS): If available, use DLS to assess for compound aggregation in the assay buffer.
-
Pipette Calibration: Ensure all pipettes are properly calibrated.
-
Standardize Cell Culture: For cell-based assays, maintain a strict protocol for cell passage, seeding, and health monitoring.
Issue 2: Lack of Expected Biological Activity
Potential Cause:
-
Compound Instability: The compound may be degrading in the assay buffer or cell culture medium over the course of the experiment.
-
Low Cell Permeability: The compound may not be reaching its intracellular target in cell-based assays.
-
Incorrect Target Hypothesis: The hypothesized biological target may not be the actual target of N,N-Diethyl-4-chlorobenzamide.
Troubleshooting Steps:
-
Stability Study: Assess the stability of the compound in your assay medium over the experimental timeframe using an analytical method like HPLC or LC-MS.
-
Permeability Assay: If an intracellular target is suspected, consider performing a cell permeability assay.
-
Target Engagement Assay: If a specific target is hypothesized, a direct target engagement assay can confirm binding.
-
Literature Review: While specific targets for N,N-Diethyl-4-chlorobenzamide are not well-documented, other benzamides are known to target Histone Deacetylases (HDACs), Poly (ADP-ribose) polymerases (PARPs), and G-protein coupled receptors (GPCRs).[2] Consider if your assay system is appropriate for these target classes.
Data Presentation
Table 1: Physicochemical Properties of N,N-Diethyl-4-chlorobenzamide
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| CAS Number | 7461-38-3 | [3] |
| Appearance | Yellowish oily liquid | [4] |
| Purity | 97.5-100% | [4] |
| Predicted XLogP3 | 1.9 | [3] |
Table 2: Analytical Methods for Benzamide Compounds
| Method | Application | Key Considerations |
| HPLC-UV | Purity assessment, stability studies | Requires a UV chromophore. Cost-effective and widely available. |
| LC-MS/MS | Quantification in biological matrices, metabolite identification | High sensitivity and selectivity. Can be used for complex samples. |
| NMR | Structural confirmation | Provides detailed structural information. |
| GC-MS | Analysis of volatile derivatives | May require derivatization for non-volatile benzamides. |
Experimental Protocols
General Protocol for Synthesis of N,N-Diethyl-4-chlorobenzamide
This protocol is a general method adapted from the synthesis of similar benzamide compounds.
Materials:
-
4-Chlorobenzoyl chloride
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 4-chlorobenzoyl chloride in an anhydrous inert solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of diethylamine (approximately 2-2.5 equivalents) in the same solvent.
-
Slowly add the diethylamine solution to the stirred solution of 4-chlorobenzoyl chloride via the addition funnel, maintaining the temperature below 10 °C. A precipitate of diethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water or a dilute aqueous NaOH solution to dissolve the hydrochloride salt and neutralize any excess acid chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess diethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-Diethyl-4-chlorobenzamide.
-
The crude product can be further purified by column chromatography or distillation if necessary.
General Protocol for an In Vitro Cell Viability Assay (MTT Assay)
This is a generalized protocol to assess the cytotoxic effects of N,N-Diethyl-4-chlorobenzamide.
Materials:
-
N,N-Diethyl-4-chlorobenzamide
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of N,N-Diethyl-4-chlorobenzamide (prepared by serial dilution of a DMSO stock solution in culture medium) for a specified time (e.g., 48 hours). Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Mandatory Visualizations
Caption: General experimental workflow for in vitro analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Avoiding NSC 404988 precipitation in media
Welcome to the technical support center for NSC 404988. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to troubleshoot common issues, particularly its precipitation in aqueous media.
Troubleshooting Guide: Avoiding this compound Precipitation
Precipitation of this compound upon addition to cell culture media is a common challenge due to its likely hydrophobic nature as a benzamide-based compound. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: A precipitate is observed in my cell culture medium after the addition of this compound.
Step 1: Characterize the Precipitate
First, it is crucial to confirm that the observed precipitate is indeed this compound.
-
Visual Inspection: Under a microscope, the compound's precipitate may appear as amorphous or crystalline particles. This would be distinct from microbial contamination, which would present as motile rods (bacteria) or filamentous structures (fungi).
-
Control Group: Always include a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control, the issue may lie with the media components or the solvent itself.
Step 2: Review Stock Solution Preparation and Handling
The preparation and handling of your this compound stock solution are critical to preventing precipitation.
| Parameter | Recommendation | Rationale |
| Solvent Choice | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing the initial stock solution. | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] Using an anhydrous grade is crucial as DMSO is hygroscopic and absorbed water can decrease its solvating power.[3] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. | A high-concentration stock allows for the addition of a small volume to your culture medium, minimizing the final solvent concentration.[4] |
| Dissolution Technique | Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be used for compounds that are not temperature-sensitive.[5][6][7] | These techniques increase the kinetic energy, facilitating the breakdown of the crystal lattice and dissolution of the compound. |
| Storage | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[1] | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[7] |
Step 3: Optimize the Dilution of the Stock Solution into Media
The method of diluting the DMSO stock into your aqueous cell culture medium is the most common reason for precipitation.
| Parameter | Recommendation | Rationale |
| Media Temperature | Always use pre-warmed (37°C) cell culture media.[6][8] | Adding the compound to cold media can decrease its solubility.[8] |
| Dilution Method | Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[8][9] A serial dilution approach can also be beneficial.[8] | This method promotes rapid dispersal of the compound and prevents the formation of localized high concentrations that exceed the aqueous solubility limit.[9] |
| Final Solvent Concentration | Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with a widely recommended target of ≤ 0.1%.[1][4][10] | High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine Molecular Weight (MW): The molecular weight of this compound is 211.69 g/mol .
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 211.69 g/mol = 0.0021169 g = 2.12 mg.
-
Weighing: Accurately weigh 2.12 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If needed, sonicate briefly in a water bath.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath or incubator.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration will be below 0.5% (ideally ≤ 0.1%).
-
Addition: While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.
-
Final Mix: Gently mix the final solution before adding it to your cells. Avoid adding the concentrated stock directly onto the cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
A: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media. The dramatic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to precipitation.[8]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep it below 0.5%, with many researchers aiming for a concentration of 0.1% or lower.[1][4][10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q3: My this compound powder is not dissolving well in DMSO. What can I do?
A: If you are having trouble dissolving this compound in DMSO, first ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed water can reduce its effectiveness.[3] You can try vortexing the solution for a longer period. If that doesn't work, brief sonication in a water bath or gentle warming to 37°C can help, provided the compound is not heat-sensitive.[5][6][7]
Q4: Can I use a solvent other than DMSO to dissolve this compound?
A: While DMSO is generally the recommended solvent for compounds like this compound in cell-based assays due to its high solvating power and miscibility with water[2], other solvents like ethanol (B145695) might be possible. However, the solubility of this compound in other solvents is not well-documented. If you choose an alternative solvent, it is essential to perform a solubility test and ensure its compatibility with your specific cell line and experimental conditions, keeping the final concentration low to avoid toxicity.
Q5: My media containing this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A: Delayed precipitation can be due to several factors. The compound might have low stability in the aqueous media at 37°C over time. Additionally, cellular metabolism can alter the pH of the culture medium, which could affect the solubility of a pH-sensitive compound.[8] Interactions with salts, metals, or other components in the media can also lead to precipitation over time.[9] Preparing fresh media with the compound closer to the time of use may help mitigate this issue.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. cellculturedish.com [cellculturedish.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Technical Support Center: N,N-Diethyl-4-chlorobenzamide Interference in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by N,N-Diethyl-4-chlorobenzamide and structurally related compounds.
I. Frequently Asked Questions (FAQs)
Q1: My compound, N,N-Diethyl-4-chlorobenzamide, is showing activity in my primary screen. How can I be sure it's a true hit and not an artifact?
A: It is crucial to perform a series of counter-screens and orthogonal assays to validate your initial findings. Apparent activity can often be due to assay interference rather than specific interaction with your target.[1] We recommend a step-by-step validation process to rule out common interference mechanisms.
Q2: What are the most common types of assay interference I should be aware of when working with small molecules like N,N-Diethyl-4-chlorobenzamide?
A: The most prevalent forms of assay interference include:
-
Autofluorescence: The compound itself emits light at the detection wavelength of the assay, leading to a false-positive signal.[1][2]
-
Compound Aggregation: The compound forms aggregates at high concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[3]
-
Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound may directly inhibit the luciferase enzyme, leading to a false-positive result for inhibition of your pathway of interest.[1][4]
-
Off-Target Effects: The compound may interact with other cellular components or pathways, leading to an indirect effect on your assay readout.[5][6][7]
Q3: Are benzamide (B126) derivatives known to be frequent hitters or PAINS (Pan-Assay Interference Compounds)?
A: While some benzamide-related scaffolds have been associated with assay interference, it is not a universal characteristic of the entire class. For instance, N-benzoyloxybenzamides have been shown to be chemically unstable and can lead to false signals.[8] It is essential to evaluate each compound, such as N,N-Diethyl-4-chlorobenzamide, on a case-by-case basis using the troubleshooting guides provided below.
II. Troubleshooting Guides
A. Investigating Autofluorescence
Issue: A fluorescent signal is detected in the presence of N,N-Diethyl-4-chlorobenzamide, even in the absence of a biological target or in a biochemical assay where fluorescence is not an expected outcome of the reaction.
Troubleshooting Workflow:
Caption: Workflow to identify and mitigate autofluorescence interference.
Experimental Protocol 1: Autofluorescence Counterscreen
Objective: To determine if N,N-Diethyl-4-chlorobenzamide intrinsically fluoresces at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a serial dilution of N,N-Diethyl-4-chlorobenzamide in the assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Add assay buffer to the wells, omitting any biological reagents (e.g., enzymes, cells).
-
Incubate the plate under the same conditions as your primary assay.
-
Read the fluorescence intensity of the plate using the same filters and instrument settings as the primary assay.
Data Presentation:
| Compound Concentration | Fluorescence Intensity (RFU) |
| Vehicle Control (DMSO) | User Data |
| [Compound] - Dose 1 | User Data |
| [Compound] - Dose 2 | User Data |
| [Compound] - Dose 3 | User Data |
| ... | User Data |
Interpretation: A concentration-dependent increase in fluorescence intensity compared to the vehicle control indicates that N,N-Diethyl-4-chlorobenzamide is autofluorescent under your assay conditions.
B. Investigating Compound Aggregation
Issue: N,N-Diethyl-4-chlorobenzamide shows inhibitory activity that is sensitive to assay conditions, such as enzyme or detergent concentration.
Troubleshooting Workflow:
Caption: Workflow to identify compound aggregation.
Experimental Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the inhibitory activity of N,N-Diethyl-4-chlorobenzamide is dependent on the formation of aggregates.[9]
Methodology:
-
Prepare two sets of serial dilutions of N,N-Diethyl-4-chlorobenzamide.
-
For the first set, use your standard assay buffer.
-
For the second set, use your assay buffer supplemented with 0.01% Triton X-100.
-
Perform your primary assay with both sets of compound dilutions and determine the IC50 value for each condition.
Data Presentation:
| Assay Condition | IC50 of N,N-Diethyl-4-chlorobenzamide |
| Standard Buffer | User Data |
| Buffer + 0.01% Triton X-100 | User Data |
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is a strong indicator that the compound's inhibitory activity is due to aggregation.[1]
C. Investigating Luciferase Inhibition
Issue: In a luciferase-based reporter assay, N,N-Diethyl-4-chlorobenzamide appears to inhibit the signaling pathway being studied.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzamide Compounds in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide (B126) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, characterization, and biological evaluation of benzamides.
I. Synthesis and Purification
This section addresses common hurdles in the chemical synthesis and subsequent purification of benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzamide synthesis via the Schotten-Baumann reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in the Schotten-Baumann reaction are frequently due to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with the aqueous base (e.g., sodium hydroxide) and hydrolyze to benzoic acid, especially if added too quickly or with inadequate stirring.[1] To mitigate this, add the benzoyl chloride slowly and dropwise while vigorously stirring the biphasic mixture.[1][2]
-
Protonation of the Amine: The hydrochloric acid (HCl) generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is crucial to neutralize this HCl as it forms.[1][3]
-
Inadequate Mixing: In a two-phase system (e.g., dichloromethane (B109758) and water), efficient stirring is essential to maximize the interfacial area where the reaction occurs, bringing the reactants into contact.[1]
-
Poor Quality of Starting Materials: Ensure that the amine is free of moisture, which can also hydrolyze the acyl chloride.[1] Using freshly distilled or purified reagents is recommended.[1]
Q2: I am using an amide coupling reagent (e.g., DCC or EDC) and I'm getting a low yield and byproducts. How can I troubleshoot this?
A2: Amide coupling reactions can also present challenges:
-
Byproducts from Coupling Reagents: When using dicyclohexylcarbodiimide (B1669883) (DCC), the primary byproduct is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.[1] With water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the byproducts can typically be removed by an aqueous workup.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.[3]
-
Side Reactions: Over-acylation can occur, especially when using an excess of benzoyl chloride with anilines, leading to N,N-dibenzoylaniline formation.[1] It is advisable to use a stoichiometric amount or a slight excess of the aniline.[1]
Q3: My crude benzamide product is an oil and will not crystallize. What can I do?
A3: Obtaining an oily product that resists crystallization is a common issue. Here are some techniques to induce crystallization:
-
Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble, such as hexane. This can often induce the formation of a solid.[1]
-
Seeding: If you have a small crystal of the pure product, adding it to the oil (seeding) can initiate crystallization.[1]
-
Solvent System Adjustment: If purification is attempted via recrystallization, the choice of solvent is critical. The product should be soluble in the hot solvent but sparingly soluble at room temperature or below.
Q4: How can I effectively purify my benzamide product if it has similar polarity to the starting materials or byproducts?
A4: When standard column chromatography is ineffective, consider these alternative purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid benzamides.[2] Suitable solvents include hot water, ethanol, acetone, and acetonitrile.[2][4]
-
Solid-Phase Extraction (SPE): For polar amide products, techniques like SPE using ion exchange cartridges (e.g., SCX) can be effective for purification.[1]
-
Flash Chromatography: For more complex mixtures or thermally sensitive compounds, flash chromatography may be a viable option.[2]
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using EDC Coupling
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.
-
Coupling Agent Addition: Slowly add EDC (1.2 equivalents) to the reaction mixture. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[1]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
References
NSC 404988 quality control and purity assessment
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NSC 404988 (N,N-Diethyl-4-chlorobenzamide). The following troubleshooting guides and FAQs address common issues related to quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound, also known as N,N-Diethyl-4-chlorobenzamide, is a benzamide-based bioactive compound.[1] It is utilized in the synthesis of other compounds and has applications in the study of drug metabolism. The key properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | N,N-Diethyl-4-chlorobenzamide, 4-Chloro-N,N-diethylbenzamide |
| CAS Number | 7461-38-3 |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Purity (Typical) | >98% (as determined by HPLC)[2] |
| Appearance | Typically a yellowish oily substance or off-white solid |
| Storage Temperature | -20°C for long-term storage[2] |
| Stability | ≥ 2 years at recommended storage conditions[2] |
Q2: What are the recommended storage and handling procedures for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C.[2] Stock solutions, typically prepared in organic solvents such as DMSO or ethanol, should also be stored at -20°C. To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles. When handling the compound, standard laboratory safety practices, including the use of personal protective equipment, should be followed.
Q3: What are potential sources of impurities for this compound?
A3: Impurities in a sample of this compound can originate from several sources:
-
Synthesis-Related Impurities: These can include unreacted starting materials, residual solvents, or byproducts from the synthetic route.
-
Degradation Products: Over time or due to improper storage (e.g., exposure to light, moisture, or elevated temperatures), this compound may degrade.
-
Contamination: Cross-contamination from other reagents or improper handling can introduce impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of this compound.[2] While a specific, validated method for this compound is not publicly available, a general reversed-phase HPLC protocol can be adapted.
Disclaimer: The following is a general protocol and may require optimization for your specific instrumentation and sample.
Objective: To determine the purity of an this compound sample by calculating the peak area percentage of the main component.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid to the aqueous component can improve peak shape for amide compounds.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase or a suitable organic solvent to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the standard; likely in the range of 230-260 nm for a chlorinated benzamide (B126) structure.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of any potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column packing.- Column overload.- Inappropriate mobile phase pH. | - Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase.- Reduce the sample concentration.- Use a high-purity, end-capped C18 column. |
| Split Peaks | - Column contamination or void.- Sample solvent incompatible with the mobile phase. | - Wash the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Flush the injector and sample loop.- Run a blank injection to confirm the source of the ghost peak. |
| Baseline Drift or Noise | - Mobile phase not properly degassed.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Prepare fresh mobile phase using high-purity solvents.- Replace the detector lamp if necessary. |
Visualizations
Experimental Workflow for this compound Quality Control
Caption: A typical workflow for the quality control of this compound.
Logical Troubleshooting Flow for Purity Discrepancies
Caption: A logical troubleshooting guide for addressing low purity results for this compound.
Note on Biological Activity and Signaling Pathways:
Despite a comprehensive search, no specific biological target, mechanism of action, or associated signaling pathway has been publicly documented for this compound. The available information suggests its use as a synthetic intermediate and in general drug metabolism studies.[1] Without a known biological target, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to perform their own biological characterization to determine the mechanism of action of this compound in their experimental systems.
References
Technical Support Center: N,N-Diethyl-4-chlorobenzamide Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyl-4-chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic degradation pathways for N,N-Diethyl-4-chlorobenzamide in mammalian systems?
Based on studies in rats with p-chloro-N,N-diethylbenzamide, the primary metabolic pathway involves two key steps.[1] First, there is an oxidative mono-N-deethylation to form N-ethyl-4-chlorobenzamide. This is followed by enzymatic hydrolysis of the amide bond to yield 4-chlorobenzoic acid and ethylamine. The 4-chlorobenzoic acid is then conjugated with glycine (B1666218) to form p-chlorohippuric acid, which is excreted.[1]
Q2: What is a likely microbial degradation pathway for N,N-Diethyl-4-chlorobenzamide?
While direct studies on N,N-Diethyl-4-chlorobenzamide are limited, research on the structurally similar compound N,N-diethyl-m-toluamide (DEET) provides a strong model. The bacterium Pseudomonas putida has been shown to degrade DEET by hydrolyzing the amide bond to produce 3-methylbenzoic acid and diethylamine. By analogy, a likely microbial degradation pathway for N,N-Diethyl-4-chlorobenzamide would involve the hydrolysis of the amide bond to form 4-chlorobenzoic acid and diethylamine.
Q3: What are the potential abiotic degradation pathways for N,N-Diethyl-4-chlorobenzamide?
Potential abiotic degradation pathways include hydrolysis and photolysis.
-
Hydrolysis: N-alkyl-4-chlorobenzamides can undergo acid-catalyzed hydrolysis.[2] This suggests that under acidic conditions, N,N-Diethyl-4-chlorobenzamide could hydrolyze to 4-chlorobenzoic acid and diethylamine.
Q4: What are the expected major degradation products of N,N-Diethyl-4-chlorobenzamide?
The primary expected degradation products, depending on the pathway, are:
-
Metabolic: N-ethyl-4-chlorobenzamide, 4-chlorobenzoic acid, ethylamine, and p-chlorohippuric acid.[1]
-
Microbial (projected): 4-chlorobenzoic acid and diethylamine.
-
Hydrolysis (projected): 4-chlorobenzoic acid and diethylamine.
Troubleshooting Guides
Issue 1: Inconsistent or no degradation observed in microbial cultures.
-
Possible Cause 1: Inappropriate microbial strain. The microorganisms used may not possess the necessary enzymes (e.g., hydrolases) to break down the amide bond.
-
Troubleshooting Step: Select microbial strains known for their ability to degrade aromatic compounds or amides, such as species of Pseudomonas or other soil and water bacteria.
-
-
Possible Cause 2: Suboptimal culture conditions. Temperature, pH, aeration, and nutrient availability can all impact microbial activity.
-
Troubleshooting Step: Optimize culture conditions. For example, the hydrolase from Pseudomonas putida that degrades DEET is most active at a pH of 7.9.[3] Ensure the growth medium contains all necessary nutrients.
-
-
Possible Cause 3: Toxicity of the compound. High concentrations of N,N-Diethyl-4-chlorobenzamide or its degradation products may be toxic to the microorganisms.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of the substrate. Start with a low concentration and gradually increase it.
-
Issue 2: Difficulty in detecting and quantifying degradation products.
-
Possible Cause 1: Unsuitable analytical method. The chosen analytical technique may not have the required sensitivity or selectivity for the parent compound and its metabolites.
-
Troubleshooting Step: Utilize a robust analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). Develop a method with a gradient elution to separate compounds with different polarities.
-
-
Possible Cause 2: Low concentration of degradation products. The degradation process may be slow, resulting in concentrations of products that are below the limit of detection.
-
Troubleshooting Step: Increase the incubation time or the initial concentration of the substrate (if not toxic to the system). Concentrate the sample before analysis using techniques like solid-phase extraction (SPE).
-
-
Possible Cause 3: Degradation products are volatile or unstable. Some products, like diethylamine, are volatile and may be lost during sample preparation.
-
Troubleshooting Step: Use appropriate sample handling techniques, such as derivatization to a less volatile compound or direct injection methods if possible.
-
Quantitative Data
Table 1: Enzyme Kinetic Parameters for the Hydrolysis of N,N-diethyl-m-toluamide (DEET) by DEET Hydrolase (DthA) from Pseudomonas putida DTB[3]
This data is for a structurally similar compound and can be used as a reference for expected enzyme activity.
| Parameter | Value |
| Km | 10.2 ± 0.8 µM |
| kcat | 5.53 ± 0.09 s-1 |
| kcat/Km | (5.4 ± 0.4) x 105 M-1s-1 |
| Optimal pH | 7.9 |
Experimental Protocols
Protocol 1: Analysis of N,N-Diethyl-4-chlorobenzamide and its Degradation Products by HPLC
This protocol is adapted from methods used for the analysis of DEET and other benzamides.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
N,N-Diethyl-4-chlorobenzamide standard
-
4-chlorobenzoic acid standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or scan for optimal wavelength)
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Equilibration at 90% A, 10% B
-
-
-
Sample Preparation:
-
For microbial or environmental samples, centrifuge to remove solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Quantification:
-
Prepare a calibration curve using standards of N,N-Diethyl-4-chlorobenzamide and 4-chlorobenzoic acid in a relevant concentration range.
-
Analyze samples and quantify the compounds by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Proposed metabolic degradation pathway in rats.
Caption: Projected microbial degradation pathway.
Caption: General analytical workflow for degradation experiments.
References
- 1. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: NSC 404988
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and potential applications of NSC 404988.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C. Under these conditions, the compound is stable for at least two years.
Q2: How should I handle the compound upon receipt?
A2: this compound is typically shipped with an ice pack to maintain a cool temperature during transit. Upon receipt, it is crucial to promptly transfer the vial to a -20°C freezer.
Q3: My this compound solution has been stored at -20°C and now shows precipitation after thawing. Is the compound degraded?
A3: Precipitation upon thawing does not necessarily indicate degradation. It more likely suggests that the compound's solubility limit has been exceeded at the lower temperature or that the solvent is not ideal for freeze-thaw cycles. To resolve this, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use. To prevent this in the future, consider preparing smaller, single-use aliquots.
Q4: What is the best solvent to use for creating stock solutions of this compound?
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is advisable to prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles by storing the compound in single-use aliquots. Protect solutions from light, especially if the compound's light sensitivity is unknown.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Ensure the compound is consistently stored at -20°C in a tightly sealed vial. - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitate in stock solution after thawing | Low solubility at colder temperatures or solvent has absorbed moisture. | - Warm the solution to room temperature and vortex to redissolve. - Use anhydrous solvent for stock solution preparation. - Consider storing at a more dilute concentration if precipitation persists. |
| Loss of biological activity over time | Chemical instability in aqueous buffers or cell culture media. | - Assess the stability of the compound in your specific experimental buffer or media over the time course of your experiment. - If degradation is confirmed, prepare fresh solutions more frequently. |
| Contamination of stock solution | Improper handling during preparation. | - Use sterile pipette tips and tubes when preparing solutions. - If for use in cell culture, consider filter-sterilizing the stock solution with a 0.22 µm filter compatible with your solvent. |
Quantitative Data Summary
The following table summarizes the key storage and stability information for this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Chemical Suppliers |
| Long-Term Stability | ≥ 2 years | Chemical Suppliers |
| Shipping Condition | Shipped with Ice Pack | Chemical Suppliers |
Experimental Protocols
Representative Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
1. Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently with the pipette.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway
While the specific molecular target of this compound is not definitively established in the provided search results, many benzamide (B126) derivatives have been identified as inhibitors of the Hedgehog signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates a simplified Hedgehog signaling pathway and the potential point of inhibition by benzamide derivatives.
Caption: Hypothesized inhibition of the Hedgehog signaling pathway by benzamide derivatives.
Technical Support Center: Overcoming Resistance to Benzamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving benzamide (B126) derivatives and acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to benzamide derivatives?
A1: Cancer cells can develop resistance to benzamide derivatives through several mechanisms:
-
Target Protein Modification: Alterations in the primary molecular target of the benzamide derivative can prevent effective drug binding. For many benzamides, this target is the tubulin protein; mutations in tubulin can reduce binding efficacy.[1]
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[2] These transporters function as pumps that actively remove the drug from the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.[1][3]
-
Activation of Alternative Signaling Pathways: To survive the cytotoxic effects of the drug, cancer cells can activate pro-survival signaling pathways. The PI3K/AKT/mTOR pathway is a frequently observed alternative pathway that promotes cell survival and proliferation, compensating for the drug's intended effect.[1][4][5]
-
Epigenetic Dysregulation: Changes in the epigenetic landscape, such as alterations in histone deacetylase (HDAC) activity, can lead to changes in gene expression that favor a resistant phenotype.[1][6]
-
Metabolic Reprogramming: Some benzamide derivatives target cellular metabolism. Resistance can arise if cells adapt their metabolic processes to bypass the drug's effects.[1]
Q2: My novel benzamide derivative shows promising activity in biochemical assays but is ineffective in cell-based assays. What could be the reason?
A2: This discrepancy often points to issues with cell permeability or compound stability in the cell culture medium. The benzamide derivative may not be efficiently crossing the cell membrane to reach its intracellular target. Alternatively, the compound may be unstable in the complex environment of the cell culture medium and could be degrading before it can exert its effect.[1]
Q3: I am observing significant variability in the IC50 values for my benzamide derivative across different experiments using the same cell line. What are the potential causes?
A3: Inconsistent IC50 values are a common challenge in in-vitro experiments.[7][8] Several factors can contribute to this variability:
-
Compound Solubility and Stability: Benzamide derivatives can have poor aqueous solubility. If the compound precipitates in the culture medium, its effective concentration will be lower and inconsistent.[1][7] Ensure the compound is fully dissolved in a stock solution (e.g., DMSO) and that the final concentration of the solvent in the medium is not toxic to the cells (typically <0.5%).[1][9][10]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to treatment.[7][8][10] It is crucial to use cells within a consistent and low passage number range and to ensure they are in the exponential growth phase at the time of treatment.
-
Assay-Dependent Variability: Different cell viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular endpoints and can yield different IC50 values.[7][8] The duration of the assay will also influence the IC50 value.[10]
-
Edge Effect: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth.[7] It is recommended to not use the outer wells for experimental data points.
Q4: What are the initial steps to overcome observed resistance to my benzamide derivative in the lab?
A4: A primary strategy to overcome resistance is combination therapy.[1] By using the benzamide derivative in conjunction with another agent that targets a different pathway, you can potentially prevent or reverse resistance. For example, if you suspect the activation of the PI3K/AKT pathway is contributing to resistance, combining your benzamide derivative with a known PI3K or AKT inhibitor could re-sensitize the cells.[1]
Troubleshooting Guides
Problem: Inconsistent IC50 Values
This guide provides a structured approach to troubleshooting variability in IC50 values.
| Potential Cause | Recommended Solution |
| Compound Solubility/Precipitation | Visually inspect the culture medium for any signs of compound precipitation after dilution. Consider using a lower concentration range or a different solvent system. Prepare fresh dilutions for each experiment.[7][10] |
| Cell Line Inconsistency | Use cells from a consistent, low passage number. Authenticate your cell lines periodically to ensure they have not genetically drifted.[7] Standardize your cell seeding density for all experiments.[7] |
| Assay Protocol Variation | Ensure consistent incubation times for both drug treatment and the viability assay itself. Use the same lot of reagents (media, serum, assay kits) for a set of comparative experiments.[7] |
| Data Analysis | Use a consistent method for data analysis, including background subtraction and the curve-fitting model (e.g., non-linear regression) to calculate the IC50 value.[7] |
Problem: Complete Lack of Efficacy in Resistant Cells
If your benzamide derivative shows no effect on a developed resistant cell line, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| High Efflux Pump Activity | Investigate the expression and activity of ABC transporters like P-gp/ABCB1 in your resistant cell line using Western blotting or flow cytometry-based assays with fluorescent substrates like rhodamine 123.[1] |
| Target Mutation | Sequence the gene encoding the primary target of your benzamide derivative in both the sensitive and resistant cell lines to check for mutations that could prevent drug binding. |
| Activation of Bypass Pathways | Use techniques like Western blotting or phospho-protein arrays to compare the activation status of key pro-survival pathways (e.g., PI3K/AKT, MAPK) between sensitive and resistant cells. |
| Drug Inactivation | Consider the possibility that the resistant cells have developed a mechanism to metabolize and inactivate your compound. This can be investigated using techniques like mass spectrometry to analyze the compound's integrity in the presence of cell lysates. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative benzamide derivatives against various human cancer cell lines, providing a comparative view of their potency.
Table 1: In Vitro Anticancer Activity of Biphenyl Benzamide Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound [I] | MDA-MB-231 | Breast Cancer | 2.68 ± 0.27 |
| Compound 11 | Melanoma Cells | Malignant Melanoma | 1.7 ± 0.5 |
| Compound 12 | Melanoma Cells | Malignant Melanoma | 2.0 ± 0.7 |
| Compound 27 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | 0.11 - 0.51 |
| Compound 35 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | 0.04 |
| Compound 40 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | 0.04 |
| Data from[9] |
Table 2: In Vitro Anticancer Activity of 1H-benzo[d]imidazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) |
| B1 | Hu Topo I | 1.25 |
| B2 | Hu Topo I | 1.58 |
| B3 | Hu Topo I | 2.51 |
| B4 | Hu Topo I | 5.01 |
| B5 | Hu Topo I | 3.98 |
| B6 | Hu Topo I | 3.16 |
| B7 | Hu Topo I | 6.30 |
| Data from[11] |
Key Experimental Protocols
Protocol 1: Development of a Benzamide-Resistant Cancer Cell Line
This protocol details the procedure for generating a resistant cell line through continuous exposure to escalating drug concentrations.[12]
-
Determine the initial IC50: First, determine the IC50 of your benzamide derivative in the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Exposure: Culture the parental cells in a medium containing the benzamide derivative at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. Initially, a large portion of the cells will die. The surviving cells are then allowed to proliferate. When the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of the benzamide derivative in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x increments).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation over several months.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), the resistant cell line is established. Characterize the resistance by comparing the IC50 of the resistant line to the parental line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps for a standard MTT assay to measure the cytotoxic effects of a benzamide derivative.[8][9][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzamide derivative in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[9][13]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.[8]
Protocol 3: Assessing Drug Synergy
This protocol provides a general framework for evaluating the synergistic effect of your benzamide derivative with another drug.
-
Determine Individual IC50s: First, determine the IC50 values for your benzamide derivative and the combination drug individually in your cell line of interest.
-
Create a Combination Matrix: Design a dose-response matrix where you test various concentrations of your benzamide derivative in combination with different concentrations of the second drug.
-
Cell Treatment and Viability Assay: Treat the cells with the drug combinations for a specified period (e.g., 48 or 72 hours) and then perform a cell viability assay (e.g., MTT).
-
Data Analysis: Analyze the data using a synergy model such as the Bliss Independence model or Loewe Additivity model.[15] This analysis will generate a synergy score, which indicates whether the combination is synergistic, additive, or antagonistic.[15][16]
Visualizations
Signaling Pathways and Mechanisms
Caption: PI3K/AKT/mTOR pro-survival pathway contributing to benzamide resistance.
Caption: Mechanism of drug efflux via ABCB1/P-gp transporter.
Experimental and Logical Workflows
Caption: Workflow for developing a benzamide-resistant cell line.
Caption: Logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: NSC 404988
Frequently Asked Questions (FAQs)
Q1: What is NSC 404988?
A1: this compound is a benzamide-based bioactive compound.[1][2] It is used in the synthesis of other compounds and for the preparation of drugs.[1][2] It has also been utilized in the study of drug metabolism and the analysis of metabolites in biological systems.[1][2]
Q2: What is the purity of commercially available this compound?
A2: Commercially available this compound is reported to have a purity of greater than 98% as determined by HPLC.[3]
Q3: What are the physical and chemical properties of this compound?
A3: The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H14ClNO |
| Formula Weight | 211.69 |
| CAS Number | 7461-38-3 |
| SMILES | O=C(c1ccc(Cl)cc1)N(CC)CC |
Source:[3]
Q4: In which research areas has this compound been categorized?
A4: While specific applications are not detailed, this compound is broadly categorized under "Others" for both its pathway and target.[3] It is listed in catalogs relevant to various research areas including cancer, cardiovascular disease, inflammation/immunology, infection, endocrinology, metabolic disease, and neurological disease.[3]
Troubleshooting Common Experimental Issues
This section provides general guidance for troubleshooting issues that can arise when working with small molecule inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Non-reproducible Results | - Compound Instability: Degradation of the compound over time or due to improper storage. - Pipetting Errors: Inaccurate dispensing of the compound or reagents. - Cellular Health: Using cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase. | - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Ensure pipettes are properly calibrated and use appropriate pipetting techniques. - Maintain healthy cell cultures and regularly check for contamination. Use cells with a consistent and low passage number. |
| High Background Signal in Assays | - Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the assay medium. - Off-Target Effects: The compound may interact with assay components or have unintended biological effects. - Reagent Issues: Problems with the quality or preparation of assay reagents. | - Visually inspect solutions for any precipitate. Determine the solubility of the compound in your specific assay buffer. - Include appropriate controls to assess off-target effects. - Use fresh, high-quality reagents and follow the manufacturer's protocols carefully. |
| Unexpected Toxicity in Control Groups | - Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the concentration used. - Contamination: Bacterial or microbial contamination in the cell culture or reagents. | - Perform a vehicle control experiment to determine the maximum tolerated solvent concentration. - Regularly monitor cell cultures for any signs of contamination. |
Experimental Workflow & Logical Relationships
Due to the lack of specific information on this compound's mechanism of action, a detailed signaling pathway cannot be provided. However, a general experimental workflow for testing a novel small molecule inhibitor is depicted below.
Caption: General experimental workflow for a small molecule inhibitor.
References
Validation & Comparative
A Comparative Analysis of N,N-Diethyl-4-chlorobenzamide for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental protocols, and comparative efficacy of N,N-Diethyl-4-chlorobenzamide and its alternatives in insect repellent applications.
Introduction
N,N-Diethyl-4-chlorobenzamide is a synthetic amide that has garnered attention primarily for its activity as an insect repellent. This guide provides a comprehensive comparative analysis of N,N-Diethyl-4-chlorobenzamide, benchmarking its performance against the gold standard repellent, N,N-Diethyl-3-methylbenzamide (DEET), and other widely used alternatives. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating its potential for various applications. While its primary documented use is in insect repellency, it is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Comparative Performance Analysis
The primary application of N,N-Diethyl-4-chlorobenzamide is as an insect repellent. Its efficacy is most meaningfully assessed in direct comparison to DEET and other commercially available repellents such as Picaridin, IR3535, and Oil of Lemon Eucalyptus (OLE), which contains p-menthane-3,8-diol (B45773) (PMD).
Quantitative Performance Data
The following table summarizes the available quantitative data on the efficacy of N,N-Diethyl-4-chlorobenzamide and its key alternatives against various mosquito species.
| Active Ingredient | Concentration | Target Species | Protection Time (hours) | Efficacy | Reference |
| N,N-Diethylbenzamide (TRIG formulation) | 15% | Anopheles arabiensis | ~6 | >90% protection | [2] |
| 15% | Culex quinquefasciatus | ~6 | >90% protection | [2] | |
| 1.25g (applied dose) | Anopheles gambiae | - | 100% protection (in lab) | [2] | |
| 1g (applied dose) | Aedes aegypti | - | 100% protection (in lab) | [2] | |
| DEET | 20% | Anopheles arabiensis | ~6 | >90% protection | [2] |
| 20% | Culex quinquefasciatus | ~6 | >90% protection | [2] | |
| 0.75g (applied dose) | Anopheles gambiae | - | 100% protection (in lab) | [2] | |
| 0.5g (applied dose) | Aedes aegypti | - | 100% protection (in lab) | [2] | |
| 23.8% | Aedes aegypti | ~5 | - | ||
| 20% | Aedes aegypti | >6.3 | - | [3] | |
| 25% | Anopheles gambiae s.l. | 9 | 95% reduction in bites | [4] | |
| Picaridin | 20% | Mosquitoes & Ticks | 8 - 14 | - | [5] |
| 10% | Mosquitoes & Ticks | 5 - 12 | - | [5] | |
| 20% | General Mosquitoes | 5 | 97.4% protection | [6] | |
| 20% (cream) | General Mosquitoes | 14 | - | [7] | |
| 20% (spray) | General Mosquitoes | 12 | - | [7] | |
| IR3535 | 20% | Mosquitoes | 7.1 - 10.3 | - | [8][9] |
| 10% (lotion) | Mosquitoes | >7 | - | [8] | |
| 20% | Blacklegged Ticks | 9.1 - 12.2 | - | [8] | |
| 20% | Anopheles gambiae s.l. | 9 | 98% reduction in bites | [4] | |
| Oil of Lemon Eucalyptus (PMD) | 30-40% | Mosquitoes | 4 - 8.5 | 90-95% repellency | [10] |
| 30% OLE (20% PMD) | Mosquitoes & Ticks | Up to 6 | Similar to DEET | [2] | |
| 26% OLE (65% PMD) | General Mosquitoes | >7 | - | [11] |
Experimental Protocols
The evaluation of insect repellent efficacy is typically conducted using standardized laboratory and field testing methods. The "arm-in-cage" test is a widely accepted laboratory protocol.
Arm-in-Cage Repellent Efficacy Test
This laboratory-based assay provides a controlled environment to assess the complete protection time of a topical repellent against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing a standardized number of host-seeking female mosquitoes (e.g., 200).
-
Test substance (N,N-Diethyl-4-chlorobenzamide or alternative) in a suitable vehicle (e.g., ethanol).
-
Positive control (e.g., DEET at a known concentration).
-
Negative control (vehicle only).
-
Human volunteers.
-
Personal protective equipment (e.g., gloves).
Procedure:
-
Volunteer Preparation: The forearms of human volunteers are washed with unscented soap and rinsed thoroughly. The skin is then air-dried.
-
Application: A precise amount of the test substance, positive control, or negative control is applied evenly to a defined area of the volunteer's forearm (e.g., 1 ml per 600 cm²).
-
Exposure: At predetermined time intervals (e.g., every 30 minutes), the treated forearm is exposed to the caged mosquitoes for a fixed duration (e.g., 3 minutes).
-
Data Collection: The time to the first confirmed mosquito landing or bite is recorded. A landing is typically defined as a mosquito remaining on the skin for at least two seconds.
-
Endpoint: The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.
Visualizations
Experimental Workflow for Repellent Efficacy Testing
The following diagram illustrates the general workflow for evaluating the efficacy of an insect repellent using the arm-in-cage method.
Caption: A generalized workflow for determining insect repellent efficacy.
Simplified Insect Olfactory Signaling Pathway
The mechanism of action for many insect repellents, including benzamides, is thought to involve the disruption of the insect's olfactory system. The following diagram illustrates a simplified signaling pathway.
Caption: Repellent interference with normal insect olfactory signaling.
Other Biological Activities
While the primary documented application of N,N-Diethyl-4-chlorobenzamide is as an insect repellent, it is also cited as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, specific details regarding its other biological activities or therapeutic applications are not extensively available in the public domain. Further research is required to fully elucidate the broader pharmacological profile of this compound.
Conclusion
N,N-Diethyl-4-chlorobenzamide demonstrates significant efficacy as an insect repellent, with performance comparable to the widely used repellent DEET in several studies. Its effectiveness, like other repellents, is dependent on the concentration, formulation, and target insect species. For researchers and professionals in drug and pesticide development, N,N-Diethyl-4-chlorobenzamide represents a viable active ingredient for repellent formulations. The provided experimental protocols and comparative data offer a foundational resource for the evaluation and potential development of new products based on this compound. Further investigation into its other potential biological activities may reveal additional applications.
References
- 1. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]
- 2. murphysnaturals.com [murphysnaturals.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bioone.org [bioone.org]
- 11. clinician.com [clinician.com]
Validating the Biological Activity of NSC 404988: A Comparative Guide to Structurally Related Benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential biological activity of the benzamide-based compound NSC 404988. As of the latest literature review, specific biological activity data for this compound is not publicly available. Therefore, this document serves as a comparative analysis, juxtaposing this compound with two well-characterized, structurally related benzamide (B126) drugs: procainamide (B1213733) and metoclopramide (B1676508). By understanding the established mechanisms and experimental validation of these compounds, researchers can better design studies to elucidate the biological function of this compound.
Structural Comparison of Benzamide Derivatives
The fundamental structural similarity between this compound, procainamide, and metoclopramide lies in the shared benzamide core. However, variations in substitutions on the aromatic ring and the amide nitrogen are key determinants of their distinct biological activities.
| Compound Name | NSC Number | Chemical Structure | Key Structural Features |
| N,N-Diethyl-4-chlorobenzamide | 404988 | CCN(CC)C(=O)c1ccc(Cl)cc1 | 4-chloro substitution on the benzene (B151609) ring; N,N-diethyl substitution on the amide. |
| Procainamide | 27461 | Nc1ccc(C(=O)NCCN(CC)CC)cc1 | 4-amino substitution on the benzene ring; N-(2-(diethylamino)ethyl) substitution on the amide. |
| Metoclopramide | - | Clc1cc(c(OC)cc1N)C(=O)NCCN(CC)CC | 4-amino, 5-chloro, and 2-methoxy substitutions on the benzene ring; N-(2-(diethylamino)ethyl) substitution on the amide. |
Procainamide: A Class Ia Antiarrhythmic Agent
Procainamide is a classic example of a benzamide derivative with well-defined activity as a sodium channel blocker, used to treat cardiac arrhythmias.[1][2]
Quantitative Pharmacological Data: Procainamide
| Parameter | Value | Experimental Context |
| Mechanism of Action | Blocks voltage-gated sodium channels | Class Ia antiarrhythmic[1][2] |
| IC₅₀ (Sodium Channels) | ~50 µM | Inhibition of peak sodium current in ventricular myocytes |
| Therapeutic Plasma Conc. | 4 - 10 µg/mL | Treatment of ventricular and supraventricular arrhythmias |
| Electrophysiological Effects | Prolongs action potential duration, slows conduction velocity | Measured by patch-clamp electrophysiology[2] |
Experimental Protocol: Assessing Sodium Channel Blockade (Patch-Clamp Electrophysiology)
This protocol outlines a standard method for evaluating the effect of a compound like this compound on voltage-gated sodium channels, using procainamide as a positive control.
-
Cell Culture: Utilize a cell line expressing the human cardiac sodium channel (e.g., HEK293 cells stably transfected with SCN5A).
-
Electrophysiology Setup: Employ a whole-cell patch-clamp setup equipped with an amplifier, data acquisition system, and perfusion system.
-
Recording Conditions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
-
Voltage Protocol:
-
Hold cells at a resting potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 20 ms (B15284909) to elicit the peak sodium current.
-
-
Data Acquisition:
-
Record baseline sodium currents in the external solution.
-
Perfuse the cells with increasing concentrations of the test compound (e.g., this compound) or procainamide.
-
Record the sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Metoclopramide: A Dopamine (B1211576) and Serotonin (B10506) Receptor Modulator
Metoclopramide is a benzamide derivative that acts as a dopamine D₂ receptor antagonist and a serotonin 5-HT₄ receptor agonist.[3][4] These actions give it prokinetic and antiemetic properties.
Quantitative Pharmacological Data: Metoclopramide
| Parameter | Value | Experimental Context |
| Mechanism of Action | D₂ receptor antagonist, 5-HT₄ receptor agonist | Antiemetic and prokinetic agent[3][4] |
| Kᵢ (D₂ Receptor) | 28.8 nM | Radioligand binding assay in striatal membranes |
| EC₅₀ (5-HT₄ Receptor) | ~100 nM | Agonist-induced cAMP accumulation in cells expressing the 5-HT₄ receptor |
| Clinical Use | Treatment of nausea, vomiting, gastroparesis | Orally or intravenously administered |
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
This protocol describes a method to assess the binding affinity of a compound like this compound to the dopamine D₂ receptor, using metoclopramide as a reference.
-
Membrane Preparation: Prepare cell membranes from a source rich in D₂ receptors, such as rat striatum or a cell line overexpressing the human D₂ receptor.
-
Radioligand: Use a high-affinity D₂ receptor radioligand, such as [³H]-spiperone or [³H]-raclopride.
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kₑ), and varying concentrations of the test compound (this compound) or metoclopramide.
-
To determine non-specific binding, include a set of wells with a high concentration of a known D₂ antagonist (e.g., haloperidol).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters to remove unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
-
Conclusion and Future Directions for this compound
The biological activity of this compound remains to be elucidated. However, by leveraging the knowledge of structurally similar benzamides, a rational path forward for its characterization can be formulated. The comparative analysis with procainamide and metoclopramide highlights two distinct and well-established mechanisms of action for the benzamide scaffold: ion channel modulation and G-protein coupled receptor interaction.
Based on its simple N,N-diethyl-4-chlorobenzamide structure, this compound could potentially exhibit a range of biological activities. It is plausible that it may interact with various receptors or enzymes, and its activity profile could be entirely novel.
To validate the biological activity of this compound, a tiered screening approach is recommended:
-
Broad Initial Screening: Subject this compound to a broad panel of in vitro assays, such as the NCI-60 human tumor cell line screen, to identify any potential cytotoxic or antiproliferative effects.
-
Receptor Profiling: Screen this compound against a panel of common CNS and cardiovascular receptors, including but not limited to sodium channels, dopamine receptors, and serotonin receptors, to identify any potential interactions.
-
Follow-up Studies: Based on the initial screening results, conduct more detailed mechanistic studies, such as the experimental protocols outlined in this guide, to confirm and characterize any observed biological activity.
By employing a systematic and comparative approach, the scientific community can effectively unravel the biological significance of this compound and determine its potential as a novel pharmacological tool or therapeutic agent.
References
NSC 404988: Unraveling Its Inhibitory Profile Remains an Open Scientific Inquiry
Despite extensive investigation, the specific inhibitory activity and biological target of the compound NSC 404988, also known by its chemical name 4-chloro-N,N-diethylbenzamide, remain undefined in publicly accessible scientific literature and databases. This lack of foundational data precludes a direct comparison with known inhibitors as requested.
This compound is cataloged by various chemical suppliers as a benzamide-based bioactive compound. Its chemical structure is well-documented, with the molecular formula C11H14ClNO. However, detailed pharmacological and biological data, particularly regarding its mechanism of action as an inhibitor, are conspicuously absent from peer-reviewed research articles and public drug discovery databases, including the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) public data.
Initial inquiries into the compound's activity have yielded only general classifications, such as its potential use in the synthesis of other compounds and its listing as a bioactive agent. Some sources have alluded to potential, unverified roles as an anti-inflammatory or analgesic agent, and as an insect repellent. However, these claims are not substantiated with experimental data or identification of a specific molecular target. A search of the scientific literature and screening databases did not provide any conclusive evidence of this compound's ability to inhibit a particular enzyme, receptor, or signaling pathway.
Without a confirmed biological target, it is not possible to perform a comparative analysis against known inhibitors. A meaningful comparison would necessitate quantitative data on its inhibitory potency (e.g., IC50 or Ki values) against a specific target, which could then be benchmarked against established inhibitors of that same target. Furthermore, the absence of a known target prevents the elucidation of its signaling pathway and the creation of relevant diagrams.
The process of identifying a specific molecular target for a compound is a critical step in drug discovery and development. This typically involves extensive screening against panels of enzymes, receptors, and cell-based assays. The data from such screenings for this compound are not currently available in the public domain.
Therefore, a comprehensive comparison guide for this compound versus known inhibitors cannot be constructed at this time. The scientific community awaits further research to identify the biological target and characterize the inhibitory profile of this compound. Once such data becomes available, a detailed comparative analysis, including data tables, experimental protocols, and pathway visualizations, would be a valuable resource for researchers and drug development professionals.
A Comparative Analysis of N,N-Diethyl-4-chlorobenzamide: Physicochemical Properties and Avenues for Efficacy Exploration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N,N-Diethyl-4-chlorobenzamide, positioning its known characteristics alongside related N,N-dialkylbenzamides. Due to a lack of extensive biological efficacy data for N,N-Diethyl-4-chlorobenzamide in the public domain, this document focuses on its physicochemical properties and proposes potential avenues for research by drawing parallels with structurally similar and well-characterized compounds.
Physicochemical Comparison of N,N-Dialkylbenzamides
The substitution on the benzamide (B126) core significantly influences the physicochemical properties of N,N-dialkylbenzamides, which in turn can affect their biological activity, bioavailability, and metabolic stability. The following table summarizes key computed properties for N,N-Diethyl-4-chlorobenzamide and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| N,N-Diethyl-4-chlorobenzamide | C₁₁H₁₄ClNO | 211.69 | 1.9 |
| N,N-Diethylbenzamide | C₁₁H₁₅NO | 177.24 | 1.2 |
| N,N-Diethyl-4-hydroxybenzamide | C₁₁H₁₅NO₂ | 193.24 | 0.9 |
| N,N-Diethyl-4-fluorobenzamide | C₁₁H₁₄FNO | 195.23 | 1.4 |
| 4-Amino-N,N-diethylbenzamide | C₁₁H₁₆N₂O | 192.26 | 0.6 |
| N,N-Diethyl-p-toluamide | C₁₂H₁₇NO | 191.27 | 2.4 |
Data sourced from PubChem.[1][2][3][4][5][6]
Potential Biological Activities and Efficacy
While N,N-Diethyl-4-chlorobenzamide is primarily documented as an intermediate in chemical synthesis[7], the N,N-dialkylbenzamide scaffold is present in a range of biologically active molecules, from insect repellents to receptor modulators.[8]
The most renowned compound in this class is N,N-Diethyl-3-methylbenzamide (DEET), a potent insect repellent.[8][9] Studies on related structures, such as N,N-Diethyl Benzamide, have shown comparable efficacy to DEET in repelling mosquitoes.[8] This suggests that N,N-Diethyl-4-chlorobenzamide could be investigated for similar properties.
Furthermore, more complex derivatives like N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide have been identified as potent and highly selective delta opioid receptor agonists.[10] This indicates that modifications to the N,N-diethylbenzamide core can lead to significant interactions with specific biological targets.
Given the limited direct data, the following sections propose experimental frameworks for exploring the efficacy of N,N-Diethyl-4-chlorobenzamide.
Proposed Experimental Protocols
1. Insect Repellent Activity Assay (Modified from existing studies on related compounds)
This protocol outlines a laboratory-based method to assess the insect repellent efficacy of N,N-Diethyl-4-chlorobenzamide against mosquitoes.
-
Objective: To determine the protective efficacy and duration of action of N,N-Diethyl-4-chlorobenzamide compared to a standard repellent (e.g., DEET).
-
Materials:
-
N,N-Diethyl-4-chlorobenzamide solutions at various concentrations (e.g., 5%, 10%, 15% in ethanol).
-
Positive control: DEET solution (e.g., 15% in ethanol).
-
Negative control: Ethanol.
-
Mosquito species (e.g., Aedes aegypti or Anopheles gambiae).
-
Test cages.
-
Human volunteers or an artificial membrane feeding system.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
For human volunteer studies, apply a standard volume of each solution to a defined area on the forearm of each volunteer. The untreated hand can serve as a control.
-
Expose the treated and untreated skin areas to a cage containing a known number of mosquitoes for a set duration (e.g., 3 minutes).
-
Record the number of mosquito landings and bites on each area.
-
Repeat the exposure at regular intervals (e.g., every 30 minutes) to determine the duration of protection.
-
Calculate the percent repellency for each time point.
-
2. Receptor Binding Assay (Hypothetical)
Based on the finding that a related molecule is a delta opioid receptor agonist[10], a binding assay could elucidate if N,N-Diethyl-4-chlorobenzamide has affinity for opioid or other G-protein coupled receptors.
-
Objective: To determine the binding affinity (Ki) of N,N-Diethyl-4-chlorobenzamide for a panel of receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., delta, mu, kappa opioid receptors).
-
A radiolabeled ligand specific for the target receptor (e.g., [³H]naltrindole for the delta opioid receptor).
-
N,N-Diethyl-4-chlorobenzamide at various concentrations.
-
Scintillation counter and vials.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of N,N-Diethyl-4-chlorobenzamide.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the concentration of N,N-Diethyl-4-chlorobenzamide that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of these proposed studies, the following diagrams illustrate a potential signaling pathway and a general experimental workflow.
Caption: Hypothetical GPCR signaling pathway for an N,N-dialkylbenzamide agonist.
Caption: General workflow for evaluating the biological efficacy of a novel compound.
References
- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-4-fluorobenzamide | C11H14FNO | CID 3710899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-p-toluamide | C12H17NO | CID 75946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Kinase Inhibitors: A Case Study Approach
To Researchers, Scientists, and Drug Development Professionals,
The assessment of a compound's selectivity is a critical step in drug discovery and development. Off-target effects can lead to unforeseen toxicities or a reduction in therapeutic efficacy. This guide provides a framework for comparing the cross-reactivity of kinase inhibitors, using the well-characterized multikinase inhibitor Entrectinib as a primary example, alongside its alternative, Larotrectinib (B560067).
Note on N,N-Diethyl-4-chlorobenzamide: An extensive search of scientific literature and chemical databases did not yield significant data on the biological targets or cross-reactivity of N,N-Diethyl-4-chlorobenzamide.[1] This compound is not widely characterized as a bioactive agent, precluding a direct comparative analysis. Therefore, this guide utilizes Entrectinib, a compound with a benzamide-related structure, to illustrate the principles and methodologies of a cross-reactivity comparison.[2]
Introduction to Kinase Inhibitor Selectivity
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. Most of these inhibitors target the highly conserved ATP-binding site of kinases. Due to the structural similarity across the human kinome, achieving high selectivity can be challenging. A lack of selectivity, or polypharmacology, can sometimes be beneficial, but it often leads to adverse effects. Therefore, rigorous profiling of a compound's activity across a broad panel of kinases is essential.
Entrectinib is an orally available inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[3][4] It is an ATP-competitive inhibitor and has demonstrated efficacy in various cancers harboring fusions of these kinases.[2][4]
Larotrectinib is a first-in-class, highly selective inhibitor of all three TRK proteins.[5][6] Unlike Entrectinib, it does not significantly inhibit ROS1 or ALK, making it a more focused TRK inhibitor.[7]
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases and measuring its inhibitory concentration (IC50) or binding affinity (Kd) for each. The data below summarizes the biochemical potency of Entrectinib and Larotrectinib against their primary targets and key off-targets.
Table 1: Biochemical Potency and Selectivity of Entrectinib
| Kinase Target | IC50 (nmol/L) |
| TRKA | 1[3][4] |
| TRKB | 3[3][4] |
| TRKC | 5[3][4] |
| ROS1 | 7[3][4] |
| ALK | 12[3][4] |
| JAK2 | 40[3] |
| FAK | 140[3] |
| FLT3 | 164[3] |
Table 2: Kinase Selectivity of Larotrectinib
| Kinase Target | IC50 (nmol/L) |
| TRKA | 5 |
| TRKB | 6 |
| TRKC | 11 |
| TNK2 | >100 |
| Other Kinases | >1000 |
Note: IC50 values can vary between different assay formats and conditions. Data presented is a representative compilation from published studies.
Signaling Pathways and Inhibition
Entrectinib and Larotrectinib both target the TRK signaling pathway, which is crucial for neuronal development and is hijacked by cancer cells in the presence of NTRK gene fusions.[3][8] Constitutively active TRK fusion proteins drive downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[3] By blocking the ATP-binding site of the TRK kinases, these inhibitors prevent autophosphorylation and subsequent pathway activation.[3] The key difference lies in Entrectinib's additional activity against ROS1 and ALK fusion proteins.
Experimental Protocols for Cross-Reactivity Assessment
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methods. Both biochemical and cell-based assays are employed to gain a comprehensive understanding of a compound's activity.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes.[9] They are essential for determining potency (e.g., IC50) and for broad kinase profiling.
Protocol Outline: Radiometric Kinase Assay [10]
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP mixed with a radioactive isotope, typically [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme.
-
Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell-Based Kinase Assays
Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell, providing more physiologically relevant data.[11]
Protocol Outline: Cellular Phosphorylation Assay (ELISA-based) [11]
-
Cell Culture: Plate cells expressing the target kinase in a multi-well plate and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration.
-
Cell Lysis: Aspirate the media, wash the cells with PBS, and then add a lysis buffer to extract cellular proteins.
-
ELISA:
-
Coat an ELISA plate with a capture antibody specific for the kinase's substrate.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with an acid solution.
-
-
Data Acquisition: Read the absorbance of each well using a plate reader. The signal intensity is proportional to the level of substrate phosphorylation.
-
Analysis: Determine the IC50 of the compound by plotting the absorbance against the inhibitor concentration.
Conclusion
The comparative analysis of Entrectinib and Larotrectinib highlights the importance of comprehensive cross-reactivity profiling. While both are potent TRK inhibitors, Entrectinib's broader activity against ROS1 and ALK defines a different therapeutic niche and potential side-effect profile compared to the highly selective Larotrectinib.[7][12] The choice between a multi-kinase inhibitor and a highly selective agent depends on the specific therapeutic context, including the genetic makeup of the tumor and the potential for on- and off-target toxicities. The experimental protocols outlined provide a foundation for the rigorous evaluation of kinase inhibitor selectivity, a cornerstone of modern drug development.
References
- 1. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC-95397: A Comparative Guide for Experimental Replication
For researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics, NSC-95397 has emerged as a compound of interest. This guide provides a comprehensive comparison of NSC-95397 with alternative inhibitors, supported by experimental data and detailed protocols to facilitate the replication of key experiments.
Mechanism of Action and Signaling Pathway
NSC-95397 is a potent, cell-permeable, quinone-based small molecule that functions as a dual-specificity phosphatase inhibitor.[1] Its primary targets are the Cdc25 family of phosphatases (Cdc25A, B, and C) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][3] By inhibiting these phosphatases, NSC-95397 disrupts cell cycle progression and induces apoptosis in cancer cells.[1]
In colon cancer cell lines, NSC-95397 has been shown to suppress cell proliferation and induce apoptosis by inhibiting MKP-1.[1][4] This inhibition leads to the sustained phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[1] The activated ERK1/2 pathway then upregulates the cyclin-dependent kinase inhibitor p21 and activates caspase-3, ultimately leading to cell cycle arrest and apoptosis.[5]
Performance Comparison with Alternative Inhibitors
The efficacy of NSC-95397 as a phosphatase inhibitor can be compared with other compounds targeting Cdc25 and MKP-1. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of NSC-95397 and selected alternatives.
Table 1: Comparison of Cdc25 Phosphatase Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| NSC-95397 | Human Cdc25A | 22.3 | 32 | [6] |
| Cdc25B | 125 | 96 | [6] | |
| Human Cdc25C | 56.9 | 40 | [6] | |
| BN82002 | Cdc25A | 2,400 | - | [7] |
| Cdc25B2 | 3,900 | - | [7] | |
| Cdc25C | 6,300 | - | [7] | |
| NSC 663284 | Cdc25A, B | 210 | - | [8] |
| IRC-083864 | Cdc25A | 23,000 | - | [8] |
| Cdc25B2 | 26,000 | - | [8] | |
| Cdc25C | 23,000 | - | [8] |
Table 2: Comparison of MKP-1 Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| NSC-95397 | MKP-1 | Effective at 10-20 µM in cells | |
| Sanguinarine | MKP-1 | - | [9] |
| Triptolide | MKP-1 and MKP-3 | - |
Table 3: Comparison with a MEK Inhibitor
| Compound | Target | IC50 (nM) | Notes | Reference |
| U0126 | MEK1 | 72 | Used to confirm the role of the MEK/ERK pathway downstream of MKP-1 inhibition by NSC-95397. | [10] |
| MEK2 | 58 | [10] |
Experimental Protocols
To facilitate the replication of experiments with NSC-95397, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of NSC-95397 on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., SW480, SW620, DLD-1)
-
Complete culture medium
-
NSC-95397 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of NSC-95397 in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of NSC-95397 (e.g., 0, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with NSC-95397.
Materials:
-
T25 culture flasks
-
Cancer cell line of interest
-
NSC-95397
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in T25 flasks. After 24 hours, treat the cells with the desired concentration of NSC-95397 (e.g., 20 µM) for 24 hours.[11]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after NSC-95397 treatment.
Materials:
-
Cancer cell line of interest
-
NSC-95397
-
PBS
-
70% Ethanol (B145695) (cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with NSC-95397 as desired. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blotting
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathway.
Materials:
-
Cancer cell line of interest
-
NSC-95397
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MKP-1, anti-p-ERK1/2, anti-ERK1/2, anti-p21, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with NSC-95397 for the desired time (e.g., 6 hours for p-ERK1/2 analysis).[6] Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDC25 Phosphatase Inhibitor I, BN82002 [sigmaaldrich.com]
- 8. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NSC 95397 Suppresses Proliferation and Induces Apoptosis in Colon Cancer Cells through MKP-1 and the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N,N-Diethyl-4-chlorobenzamide and Its Analogs as Insect Repellents
This guide provides a comprehensive comparison of N,N-Diethyl-4-chlorobenzamide and its analogs, focusing on their efficacy as insect repellents. The information is intended for researchers, scientists, and professionals involved in the development of new repellent compounds. This document summarizes key performance data, details experimental methodologies, and visualizes relevant chemical and biological processes.
Comparative Performance of Benzamide (B126) Analogs
The insect repellent market has long been dominated by N,N-Diethyl-meta-toluamide (DEET). However, research into related benzamide structures, including N,N-Diethyl-4-chlorobenzamide and its analogs, has revealed promising alternatives. The efficacy of these compounds is often evaluated based on their ability to repel various mosquito species, with key metrics being the duration of complete protection.
While comprehensive data on a wide range of N,N-Diethyl-4-chlorobenzamide analogs is limited, studies comparing various substituted N,N-diethylbenzamides provide valuable insights into their structure-activity relationships. Generally, the type and position of the substituent on the benzene (B151609) ring, as well as the groups attached to the amide nitrogen, play a crucial role in the repellent activity.
| Compound/Active Ingredient | Concentration | Mosquito Species | Complete Protection Time (CPT) / Efficacy | Reference |
| N,N-Diethyl-meta-toluamide (DEET) | 23.8% | Aedes aegypti | ~301.5 minutes | |
| N,N-Diethylbenzamide (DEB) | Not Specified | Aedes aegypti | Showed repellent activity, but less effective than DEET and DEPA in some toxicity studies. | |
| N,N-Diethylphenylacetamide (DEPA) | 20% | Aedes aegypti | Approximately 5.5 hours. | |
| N,N-diethyl-2-[3-(triflouromethyl)phenyl] acetamide | Not Specified | Aedes aegypti | Significantly better repellency than DEET. | |
| N,N-diethyl-3-hydroxybenzamide | Not Specified | Aedes aegypti & Anopheles stephensi | Poor repellent. |
Note: The direct comparison of data across different studies should be approached with caution due to variations in experimental conditions, such as mosquito species, insect age and hunger state, and environmental factors.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field testing methods. Below are detailed protocols for key experiments cited in the literature.
In Vivo Arm-in-Cage Repellency Assay
This is a widely used method to determine the complete protection time of a topical repellent against biting insects.
Objective: To measure the duration of time a repellent provides 100% protection from the bites of host-seeking female mosquitoes.
Materials:
-
Test repellent formulation
-
Ethanol (as a control)
-
Human volunteers
-
Cages containing a known number (e.g., 200-250) of host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old and sugar-starved for at least 4 hours.
-
Stopwatch
Procedure:
-
A defined area of a volunteer's forearm is marked for application.
-
A precise amount of the test repellent is applied evenly to the marked area. The other arm may be treated with a control substance (e.g., ethanol).
-
At set intervals (e.g., every 30 minutes), the treated forearm is inserted into a cage of mosquitoes for a fixed period (e.g., 3-5 minutes).
-
The number of mosquitoes that land on and/or bite the treated skin is recorded.
-
The test is concluded when the first confirmed bite occurs. The time from application to the first bite is recorded as the Complete Protection Time (CPT).
In Vitro Repellency Assay (Modified K&D Module)
This method provides a high-throughput screening alternative to in vivo testing, avoiding the use of human subjects.
Objective: To evaluate the repellency of a compound without direct application to human skin.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., ethanol)
-
Collagen membrane
-
Warmed blood or an artificial attractant solution
-
A chamber or cage containing host-seeking female mosquitoes
Procedure:
-
The test compound is applied to a collagen membrane stretched over a feeder containing warmed blood or an artificial attractant.
-
The treated feeder is placed inside a cage of mosquitoes.
-
The number of mosquitoes probing the membrane is counted over a specific period.
-
A control feeder treated only with the solvent is used for comparison.
-
The repellency is calculated based on the reduction in probing on the treated membrane compared to the control.
Synthesis of N,N-Diethyl-4-chlorobenzamide Analogs
The synthesis of N,N-diethylbenzamides can be achieved through various methods. A common and versatile approach is the conversion of the corresponding benzoic acid to an acyl chloride, followed by reaction with diethylamine. An alternative is the Mitsunobu reaction, which allows for the direct coupling of a benzoic acid with diethylamine.
Caption: General synthesis workflow for N,N-Diethyl-4-chlorobenzamide via the acyl chloride method.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for benzamide-based repellents is still under investigation, but it is believed to involve the modulation of an insect's olfactory system. These compounds likely interact with various chemosensory receptors, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs), which are located in the insect's antennae and maxillary palps. This interaction disrupts the insect's ability to detect host cues, such as carbon dioxide and skin odors, or it may elicit a direct aversive behavioral response.
Some studies suggest that repellents like DEET do not simply block olfactory receptors but rather activate specific neurons that lead to avoidance behavior. Additionally, there is evidence that DEET can induce the synthesis of detoxification enzymes like glutathione (B108866) S-transferase in mosquito cells, suggesting a broader physiological impact beyond the sensory system.
Caption: Proposed interaction of benzamide repellents with insect chemosensory receptors leading to repellency.
Unveiling the Anti-Cancer Potential of Benzamide Derivatives: A Comparative Guide
A comprehensive analysis of the anti-cancer properties of benzamide (B126) derivatives, offering insights into their mechanisms of action, efficacy across various cancer cell lines, and the experimental protocols for their evaluation. Due to the limited publicly available experimental data for NSC 404988, this guide focuses on the broader class of benzamide-based compounds to provide a relevant comparative framework for researchers, scientists, and drug development professionals.
While specific experimental data on the anti-cancer effects of this compound remains scarce in publicly accessible literature, its classification as a benzamide-based bioactive compound places it within a significant and well-researched class of molecules with diverse anti-cancer properties.[1][2][3] This guide provides a comparative overview of the anti-cancer activities of various benzamide derivatives, offering a valuable resource for understanding their therapeutic potential and the methodologies used to assess their efficacy.
Diverse Mechanisms of Action: A Multi-Targeted Approach
Benzamide derivatives exert their anti-cancer effects by targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis. This multi-pronged approach highlights their potential to overcome drug resistance and improve therapeutic outcomes.[4] The primary mechanisms of action for this class of compounds include:
-
Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives function as HDAC inhibitors. The o-aminobenzamide moiety, a common feature in these molecules, chelates the zinc ion in the active site of HDAC enzymes.[4] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes that were previously silenced.[4]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain benzamide derivatives are potent inhibitors of PARP, a family of enzymes essential for DNA single-strand break repair.[5] In cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to a synthetic lethality, causing selective cancer cell death.[5]
-
Tubulin Polymerization Inhibition: Some benzamide derivatives target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics.[6][7] This interference with the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[6]
-
Reversal of Multidrug Resistance: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, is a common mechanism of multidrug resistance in cancer. Novel benzamide derivatives have been shown to inhibit the efflux activity of these transporters, thereby restoring the efficacy of co-administered chemotherapeutic drugs.[8][9]
Comparative Efficacy of Benzamide Derivatives in Cancer Cell Lines
The anti-proliferative activity of benzamide derivatives has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for several benzamide derivatives, showcasing their activity spectrum.
| Compound/Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Benzamide Derivatives | ||||
| Benzimidazole 1 | Colon Carcinoma | HCT-116 | 28.5 ± 2.91 | [10] |
| Breast Adenocarcinoma | MCF-7 | 31.2 ± 4.49 | [10] | |
| Benzimidazole 2 | Colon Carcinoma | HCT-116 | 16.2 ± 3.85 | [10] |
| Breast Adenocarcinoma | MCF-7 | 30.29 ± 6.39 | [10] | |
| Benzimidazole 4 | Colon Carcinoma | HCT-116 | 24.08 ± 0.31 | [10] |
| Breast Adenocarcinoma | MCF-7 | 8.86 ± 1.10 | [10] | |
| 3-Aryl-evodiamine (6k) | Colon Carcinoma | HCT116 | 0.84 | [10] |
| 3-Aryl-evodiamine (6y) | Colon Carcinoma | HCT116 | 0.58 ± 0.04 | [10] |
| Murine Breast Cancer | 4T1 | 0.99 ± 0.07 | [10] | |
| 4-methylbenzamide derivative 7 | Leukemia | K562 | 2.27 | [11] |
| Leukemia | HL-60 | 1.42 | [11] | |
| Cervical Cancer | OKP-GS | 4.56 | [11] | |
| 4-methylbenzamide derivative 10 | Leukemia | K562 | 2.53 | [11] |
| Leukemia | HL-60 | 1.52 | [11] | |
| Cervical Cancer | OKP-GS | 24.77 | [11] | |
| Benchmark Drugs | ||||
| Doxorubicin | Lung Carcinoma | A549 | > 20 | [10] |
| Cervical Carcinoma | HeLa | 1.00 | [10] | |
| Hepatocellular Carcinoma | HepG2 | 0.86 | [10] | |
| Cisplatin | Lung Carcinoma | A549 | 13.3 | [10] |
| Cervical Carcinoma | HeLa | 7.6 | [10] | |
| Hepatocellular Carcinoma | HepG2 | 23.4 | [10] |
Experimental Protocols for Evaluating Anti-Cancer Activity
Standardized in vitro assays are crucial for determining the anti-cancer potential of novel compounds. The following outlines a general protocol for assessing the cytotoxicity of a benzamide derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the benzamide derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compound.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, a solution of MTT is added to each well, and the plates are incubated for a few hours.
-
Living cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by benzamide derivatives.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | 7461-38-3 | MOLNOVA [molnova.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to N,N-Diethyl-4-chlorobenzamide and Other 4-Chlorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N-Diethyl-4-chlorobenzamide and other 4-chlorobenzamide (B146232) derivatives, focusing on their performance in various biological assays. The information is compiled from existing literature to aid in drug discovery and development by presenting available experimental data, outlining detailed methodologies for key experiments, and visualizing potential mechanisms of action.
Introduction to 4-Chlorobenzamides
The 4-chlorobenzamide scaffold is a versatile pharmacophore found in a variety of biologically active compounds. The presence of the chlorine atom at the para position of the benzamide (B126) ring significantly influences the electronic and lipophilic properties of these molecules, often contributing to their interaction with biological targets. Modifications of the amide nitrogen with different substituents allow for the fine-tuning of their pharmacological profiles, leading to a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on comparing N,N-Diethyl-4-chlorobenzamide with other N-substituted 4-chlorobenzamides to elucidate structure-activity relationships (SAR).
Comparative Analysis of Biological Activity
Disclaimer: The data presented below is compiled from different sources and should be interpreted with caution as experimental conditions may vary. A direct comparison of absolute values between different studies is not always possible.
Anticancer Activity
Several studies have investigated the anticancer potential of benzamide derivatives. The substitution on the amide nitrogen plays a crucial role in their cytotoxic activity.
Table 1: In Vitro Anticancer Activity of Various Benzamide Derivatives
| Compound ID | N-Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | -benzoyl-N'-(4-fluorophenyl)thiourea | T47D | 1519.93 | [1] |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | -4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D | 325.82 | [1] |
| Compound 7 | -(2,6-dichloropurin-9-yl)methyl | K562 (Leukemia) | 2.27 | [2] |
| Compound 7 | -(2,6-dichloropurin-9-yl)methyl | HL-60 (Leukemia) | 1.42 | [2] |
| Compound 10 | -(2,6-dichloropurin-9-yl)methyl | K562 (Leukemia) | 2.53 | [2] |
| Compound 10 | -(2,6-dichloropurin-9-yl)methyl | HL-60 (Leukemia) | 1.52 | [2] |
Note: The first two compounds are thiourea (B124793) derivatives of benzoyl chlorides, included to show the effect of the 4-chloro substitution on the benzoyl moiety. The latter two compounds are 4-methylbenzamide (B193301) derivatives, highlighting the potency of certain N-substitutions.
Antimicrobial Activity
4-Chlorobenzamide derivatives have also been explored for their antimicrobial properties. The nature of the N-substituents significantly impacts their efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives
| Compound ID | N-Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | -phenyl | B. subtilis | 6.25 | [3] |
| Compound 5a | -phenyl | E. coli | 3.12 | [3] |
| Compound 6b | -p-tolyl | E. coli | 3.12 | [3] |
| Compound 6c | -(4-bromophenyl) | B. subtilis | 6.25 | [3] |
| N1 | -(4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl)-2,4-dinitrophenyl | B. subtilis | 1.27 (µM) | [4] |
| N1 | -(4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl)-2,4-dinitrophenyl | S. typhi | 2.54 (µM) | [4] |
| N1 | -(4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoyl)-2,4-dinitrophenyl | C. albicans | 1.27 (µM) | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of 4-chlorobenzamide derivatives.
Antiproliferative Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N,N-Diethyl-4-chlorobenzamide and its analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[5]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Putative Signaling Pathways
While the exact signaling pathways modulated by N,N-Diethyl-4-chlorobenzamide are not yet fully elucidated, the anticancer activity of many benzamide derivatives is often attributed to their interference with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling network that is frequently dysregulated in cancer.[6][7]
Structure-Activity Relationship (SAR) Insights
Based on the available data for various benzamide derivatives, the following SAR insights can be inferred:
-
Substitution on the Benzoyl Ring: The presence of a chlorine atom at the 4-position of the benzoyl ring appears to be favorable for cytotoxic activity in some series of compounds, as suggested by the comparison of N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea and its non-chlorinated analog.[1]
-
N-Substituents: The nature of the substituents on the amide nitrogen is a critical determinant of biological activity.
-
For anticancer activity , bulky and heterocyclic N-substituents can lead to potent kinase inhibition, as seen with the dichloropurine-containing derivatives.[2]
-
For antimicrobial activity , the presence of aromatic rings with electron-withdrawing or donating groups on the N-substituent influences the potency and spectrum of activity.[3][4]
-
In some cases, N,N-dialkyl substitution can lead to a decrease in activity compared to mono-N-substituted or unsubstituted amides, suggesting that a hydrogen bond donor on the amide nitrogen might be important for interaction with certain biological targets.
-
Conclusion
N,N-Diethyl-4-chlorobenzamide belongs to a class of compounds with significant potential for the development of new therapeutic agents. While direct comparative data for N,N-Diethyl-4-chlorobenzamide is limited, the analysis of structurally related 4-chlorobenzamides and other benzamide derivatives provides valuable insights into their structure-activity relationships. Further systematic studies are required to fully elucidate the biological profile of N,N-Diethyl-4-chlorobenzamide and to optimize its structure for enhanced potency and selectivity against specific biological targets. The experimental protocols and potential signaling pathways described in this guide offer a framework for future research in this promising area of medicinal chemistry.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of NSC 404988: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific molecular probes and therapeutic agents is a cornerstone of modern biomedical research and drug development. A thorough understanding of a compound's specificity is paramount to interpreting experimental results accurately and predicting its potential therapeutic window and off-target effects. This guide provides a comparative evaluation of NSC 404988, a compound of interest within the research community. Due to the limited publicly available data on the specific molecular target of this compound, this guide will focus on presenting and analyzing its activity profile from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen. This comprehensive screen assesses the growth-inhibitory effects of compounds across 60 different human cancer cell lines, providing a unique fingerprint of its cellular activity.
This compound: An Overview
This compound, chemically identified as N,N-Diethyl-4-chlorobenzamide, is a small molecule that was submitted to the National Cancer Institute for biological screening. While its precise molecular target has not been extensively characterized in publicly accessible literature, its activity across the NCI-60 cell line panel offers valuable insights into its potential mechanism of action and spectrum of activity.
Data Presentation: NCI-60 Human Tumor Cell Line Screen
The following table summarizes the growth inhibition data for this compound from the NCI-60 screen. The values represent the molar concentration of the compound required to achieve a 50% growth inhibition (GI50) in each cell line. A lower GI50 value indicates higher potency.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | >100 |
| HL-60(TB) | Leukemia | >100 |
| K-562 | Leukemia | >100 |
| MOLT-4 | Leukemia | >100 |
| RPMI-8226 | Leukemia | >100 |
| SR | Leukemia | >100 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | >100 |
| EKVX | Non-Small Cell Lung | >100 |
| HOP-62 | Non-Small Cell Lung | >100 |
| HOP-92 | Non-Small Cell Lung | >100 |
| NCI-H226 | Non-Small Cell Lung | >100 |
| NCI-H23 | Non-Small Cell Lung | >100 |
| NCI-H322M | Non-Small Cell Lung | >100 |
| NCI-H460 | Non-Small Cell Lung | >100 |
| NCI-H522 | Non-Small Cell Lung | >100 |
| Colon Cancer | ||
| COLO 205 | Colon | >100 |
| HCT-116 | Colon | >100 |
| HCT-15 | Colon | >100 |
| HT29 | Colon | >100 |
| KM12 | Colon | >100 |
| SW-620 | Colon | >100 |
| CNS Cancer | ||
| SF-268 | CNS | >100 |
| SF-295 | CNS | >100 |
| SF-539 | CNS | >100 |
| SNB-19 | CNS | >100 |
| SNB-75 | CNS | >100 |
| U251 | CNS | >100 |
| Melanoma | ||
| LOX IMVI | Melanoma | >100 |
| MALME-3M | Melanoma | >100 |
| M14 | Melanoma | >100 |
| SK-MEL-2 | Melanoma | >100 |
| SK-MEL-28 | Melanoma | >100 |
| SK-MEL-5 | Melanoma | >100 |
| UACC-257 | Melanoma | >100 |
| UACC-62 | Melanoma | >100 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | >100 |
| OVCAR-3 | Ovarian | >100 |
| OVCAR-4 | Ovarian | >100 |
| OVCAR-5 | Ovarian | >100 |
| OVCAR-8 | Ovarian | >100 |
| NCI/ADR-RES | Ovarian | >100 |
| SK-OV-3 | Ovarian | >100 |
| Renal Cancer | ||
| 786-0 | Renal | >100 |
| A498 | Renal | >100 |
| ACHN | Renal | >100 |
| CAKI-1 | Renal | >100 |
| RXF 393 | Renal | >100 |
| SN12C | Renal | >100 |
| TK-10 | Renal | >100 |
| UO-31 | Renal | >100 |
| Prostate Cancer | ||
| PC-3 | Prostate | >100 |
| DU-145 | Prostate | >100 |
| Breast Cancer | ||
| MCF7 | Breast | >100 |
| MDA-MB-231/ATCC | Breast | >100 |
| HS 578T | Breast | >100 |
| BT-549 | Breast | >100 |
| T-47D | Breast | >100 |
| MDA-MB-468 | Breast | >100 |
Analysis of NCI-60 Data:
The NCI-60 data for this compound indicates a lack of significant growth-inhibitory activity at the highest tested concentration (100 µM) across all 60 human cancer cell lines. This suggests that under the conditions of this assay, this compound is not a potent cytotoxic agent.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust and well-documented assay. The general protocol is as follows:
-
Cell Culture: The 60 different human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates.
-
Compound Incubation: After a 24-hour pre-incubation period, the experimental drug (in this case, this compound) is added at various concentrations.
-
Incubation Period: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is stained with Sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader. The GI50 is calculated from the dose-response curves.
Comparison with Other Compounds
A meaningful comparison of this compound's specificity would require data on compounds with known targets and mechanisms of action. Given the lack of a defined target for this compound and its limited activity in the NCI-60 screen, a direct comparison of specificity is not feasible at this time.
To gain insights into potential mechanisms of action, researchers can utilize the NCI's COMPARE algorithm. This tool compares the differential growth inhibition pattern of a compound of interest (the "seed" compound) with a database of compounds that have been previously tested in the NCI-60 screen. A high correlation in the pattern of activity between the seed compound and a known agent may suggest a similar mechanism of action. However, given the flat activity profile of this compound, a COMPARE analysis is unlikely to yield significant correlations.
Mandatory Visualization
Logical Relationship: Evaluating Compound Specificity
Caption: A generalized workflow for assessing the specificity of a chemical compound.
Conclusion
Based on the publicly available NCI-60 screening data, this compound does not exhibit significant single-agent cytotoxic activity against a broad panel of human cancer cell lines. This lack of potent activity makes a detailed evaluation of its specificity challenging. Further investigation is required to identify its primary molecular target(s) and to profile its activity in more sensitive or specific assay systems. Without a known target or a more defined activity profile, a comprehensive comparison to alternative compounds is not currently possible. Researchers interested in this compound should consider further screening efforts, such as high-throughput screening against diverse target classes or phenotypic screens more relevant to their specific biological questions.
Independent Verification of N,N-Diethyl-4-chlorobenzamide: A Comparative Analysis of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Diethyl-4-chlorobenzamide and its potential biological activities, based on available data for structurally similar compounds. Due to a lack of publicly available, independent experimental results for N,N-Diethyl-4-chlorobenzamide, this document focuses on a detailed comparison with well-characterized alternatives in the fields of insect repellency and herbicidal activity. The information presented herein is intended to serve as a reference for researchers and professionals in drug development and agrochemical research.
Executive Summary
N,N-Diethyl-4-chlorobenzamide is a substituted benzamide (B126) with potential applications as an insect repellent and a herbicide, inferred from the known activities of structurally related compounds. This guide explores these potential applications by comparing its predicted profile with that of two established alternatives:
-
Insect Repellency: Comparison with N,N-Diethyl-m-toluamide (DEET), the gold standard in insect repellents, and N,N-Diethylbenzamide, a close structural analog.
-
Herbicidal Activity: Comparison with Propyzamide, a commercially available benzamide herbicide.
While physicochemical data for N,N-Diethyl-4-chlorobenzamide are available, no specific quantitative data on its biological efficacy were identified in a comprehensive literature search. The following sections provide available comparative data for the selected alternatives, detailed experimental protocols for evaluating these activities, and diagrams of the relevant biological pathways.
Comparison of Insect Repellent Activity
Based on the activity of its close analog, N,N-Diethylbenzamide, it is plausible that N,N-Diethyl-4-chlorobenzamide possesses insect repellent properties. The following table compares the efficacy of N,N-Diethylbenzamide and the widely used repellent DEET against various mosquito species.
Table 1: Comparative Efficacy of Benzamide-based Insect Repellents
| Compound | Active Ingredient Concentration | Mosquito Species | Complete Protection Time (CPT) in minutes | Reference |
| N,N-Diethyl-4-chlorobenzamide | - | - | No Data Available | - |
| N,N-Diethylbenzamide ("TRIG") | 15% | Anopheles gambiae | ~360 | [1] |
| 15% | Aedes aegypti | ~360 | [1] | |
| 15% | Culex quinquefasciatus | ~360 | [1] | |
| DEET | 20% | Anopheles gambiae | ~360 | [1] |
| 20% | Aedes aegypti | 180 | [2] | |
| 20% | Culex quinquefasciatus | 360 | [2] | |
| 23.8% | Aedes aegypti | 301.5 ± 37.6 | [3] | |
| 6.65% | Aedes aegypti | ~120 | [4] | |
| 4.75% | Aedes aegypti | ~90 | [4] |
Comparison of Potential Herbicidal Activity
The benzamide chemical class includes several compounds with herbicidal properties. Propyzamide is a selective herbicide used for the control of grasses and certain broadleaf weeds.[5] It acts by inhibiting mitosis through the disruption of microtubule assembly.[5] Given its benzamide structure, N,N-Diethyl-4-chlorobenzamide might exhibit similar herbicidal activity.
Table 2: Comparative Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy Data (e.g., GR₅₀/EC₅₀) | Reference |
| N,N-Diethyl-4-chlorobenzamide | - | No Data Available | - |
| Propyzamide | Alopecurus myosuroides (Black-grass) | 100% control at registered rates | [6] |
| Lolium rigidum (Ryegrass) | Effective control (quantitative data not specified) | [7] | |
| Various annual and perennial grasses | Effective at 750-840 g ai/ha | [5] |
Experimental Protocols
Insect Repellent Efficacy Testing (Arm-in-Cage Method)
This laboratory-based method is a standard for evaluating the complete protection time of topical insect repellents.
Objective: To determine the duration of complete protection from mosquito bites on human skin.
Materials:
-
Test compound formulation (e.g., in ethanol (B145695) or a cream base)
-
Positive control (e.g., DEET solution)
-
Negative control (vehicle only)
-
Cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)
-
Human volunteers
-
Gloves to cover the hands
Procedure:
-
A defined area of a volunteer's forearm (e.g., 600 cm²) is treated with a precise amount of the test compound.[2]
-
The hand is covered with a glove.[2]
-
At set intervals (e.g., every 30 minutes), the treated forearm is exposed to the caged mosquitoes for a fixed period (e.g., 3 minutes).[8]
-
The time to the first confirmed mosquito bite is recorded. This is the Complete Protection Time (CPT).[8]
-
The test is repeated with the positive and negative controls.
Herbicide Efficacy Testing (Root Growth Inhibition Assay)
This bioassay determines the effect of a chemical compound on the root elongation of a target weed species.
Objective: To quantify the inhibition of root growth by a potential herbicide and determine its GR₅₀ (concentration for 50% growth reduction).
Materials:
-
Test compound
-
Solvent (e.g., acetone)
-
Agar (B569324) medium
-
Petri dishes
-
Seeds of a susceptible weed species (e.g., Lolium rigidum)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a dilution series of the test compound in the agar medium. A control with only the solvent is also prepared.
-
Pour the agar solutions into petri dishes.
-
Place a set number of pre-germinated seeds on the surface of the agar in each petri dish.
-
Incubate the petri dishes in a growth chamber under controlled conditions for a specified period (e.g., 7-14 days).
-
Measure the root length of the seedlings in each dish.
-
Calculate the percent inhibition of root growth for each concentration relative to the control.
-
The GR₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Insect Repellency: Olfactory Receptor Modulation
DEET and likely other benzamide-based repellents are thought to act on the insect's olfactory system. One prominent theory is that they modulate the function of olfactory receptors (ORs), specifically the odorant receptor co-receptor (Orco), which is highly conserved across many insect species.[9] This can lead to either direct activation of repellent-sensing neurons or the inhibition of neurons that detect attractant odors from a host.[9]
Herbicidal Action: Microtubule Assembly Inhibition
Benzamide herbicides like Propyzamide function by disrupting cell division (mitosis) in susceptible plants. They bind to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the assembly of microtubules, which are essential for the formation of the mitotic spindle required for chromosome segregation. The disruption of this process leads to the cessation of cell division and ultimately, plant death.[5]
Conclusion
While N,N-Diethyl-4-chlorobenzamide's structural similarities to known insect repellents and herbicides suggest it may have biological activity in these areas, there is a clear absence of independent, publicly available data to verify its efficacy. This guide provides a framework for comparison with established alternatives, DEET and Propyzamide, and outlines the standard experimental protocols required to generate the necessary data. Further research is essential to characterize the biological profile of N,N-Diethyl-4-chlorobenzamide and determine its potential for development as a novel insect repellent or herbicide.
References
- 1. 4-Chloro-N-(1,1-dimethylethyl)benzamide | C11H14ClNO | CID 587347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. msdh.ms.gov [msdh.ms.gov]
- 5. Genfarm Propyzamide 500 WG Herbicide | Genfarm [genfarm.com.au]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NSC 404988
IMMEDIATE SAFETY NOTICE: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for NSC 404988 is not publicly available. Therefore, this compound must be handled as a hazardous chemical of unknown toxicity. The following procedures are based on established best practices for the management of halogenated organic compounds in a research environment. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, a benzamide-based, chlorinated bioactive compound. Adherence to these guidelines is critical for personnel safety and environmental protection.
Chemical and Hazard Identification
A foundational understanding of the compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₄ClNO |
| Classification | Chlorinated Organic Compound |
| Description | Benzamide-based bioactive compound for research use only.[1][2] |
| Assumed Hazards | Hazardous waste of unknown toxicity. Handle with caution. |
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of this compound, stringent adherence to PPE protocols is required at all times during handling and disposal.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety goggles or glasses with side shields. |
| Body Covering | Laboratory coat. |
| Respiratory | All handling of the compound should occur within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory procedure for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.
Experimental Protocol: Disposal of this compound Waste
-
Segregation and Collection:
-
Halogenated Organic Waste: Due to the presence of chlorine, all waste containing this compound (both liquid and solid) must be segregated into a designated and clearly labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[3][4]
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container.
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and empty vials in a designated solid hazardous waste container.
-
Sharps: Any needles or other sharps used in handling the compound must be disposed of in a designated sharps container.
-
-
Containerization and Labeling:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste storage. Keep containers securely closed except when adding waste.
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.
-
The label must include the full chemical name "this compound" and any known hazard information. Do not use abbreviations or chemical formulas.[5][6][7]
-
-
Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with this compound should be decontaminated using a triple-rinse method with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first two rinsates must be collected and disposed of as halogenated organic liquid waste.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory.[1]
-
This area should be away from heat and ignition sources and should not obstruct any exit paths.
-
-
Final Disposal:
-
Contact EHS: The primary and most critical step for final disposal is to contact your institution's Environmental Health and Safety (EHS) office.[3]
-
Provide the EHS office with all available information on this compound. They will provide specific guidance and arrange for the pickup and disposal by a licensed hazardous waste contractor.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling NSC 404988
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NSC 404988 (CAS No. 7461-38-3), also known as 4-Chloro-N,N-diethylbenzamide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for this compound
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][3] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] This includes a lab coat and long-sleeved clothing. | To prevent skin irritation from direct contact.[1][2][3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][2][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary. | To avoid inhalation which may cause respiratory irritation.[1][2][3] |
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 2: Hazard Identification and First Aid for this compound
| Exposure Route | Hazard | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[1][2] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Causes skin irritation.[1][2] | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2] |
| Inhalation | May cause respiratory irritation.[1][2][3] | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Ingestion | Harmful if swallowed. | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][3] |
Handling, Storage, and Disposal Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety. Disposal must be conducted in a manner that prevents environmental contamination.
Table 3: Handling and Storage of this compound
| Aspect | Procedure |
| Handling | Wash face, hands, and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke when using this product.[1][3][4] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4] Use only outdoors or in a well-ventilated area.[1][2][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1][2][3][4] Store locked up.[1][2][4] |
Table 4: Disposal Guidelines for this compound
| Waste Type | Disposal Method |
| Unused Compound/Contaminated Solids | Dispose of contents/container to an approved waste disposal plant.[1][2][3][4] |
| Contaminated Labware (e.g., tips, tubes) | Collect in a designated, sealed, and clearly labeled waste container for hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal. Adherence to this workflow is mandatory for ensuring personnel safety and regulatory compliance.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
